molecular formula C9H10BrO4P B1608092 Dimethyl(4-bromophenyloxomethyl)phosphonate CAS No. 33493-31-1

Dimethyl(4-bromophenyloxomethyl)phosphonate

Cat. No.: B1608092
CAS No.: 33493-31-1
M. Wt: 293.05 g/mol
InChI Key: QSFIDWDIXNEVSR-UHFFFAOYSA-N
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Description

Dimethyl(4-bromophenyloxomethyl)phosphonate is a useful research compound. Its molecular formula is C9H10BrO4P and its molecular weight is 293.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-bromophenyl)-dimethoxyphosphorylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFIDWDIXNEVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378694
Record name AC1MCNF8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33493-31-1
Record name AC1MCNF8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl(4-bromophenyloxomethyl)phosphonate (CAS 33493-31-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Dimethyl(4-bromophenyloxomethyl)phosphonate, a member of the α-ketophosphonate class of organophosphorus compounds. While specific experimental data for this particular molecule is limited in readily available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. This document covers its physicochemical properties, a robust, proposed synthetic protocol based on the Michaelis-Arbuzov reaction, predicted spectroscopic characteristics, and discusses its potential reactivity and applications, particularly in the context of organic synthesis and medicinal chemistry. The insights provided herein are grounded in established organophosphorus chemistry to empower researchers in their pursuit of novel molecular architectures and therapeutic agents.

Introduction and Molecular Overview

Dimethyl(4-bromophenyloxomethyl)phosphonate, with the Chemical Abstracts Service (CAS) registry number 33493-31-1, is an intriguing synthetic building block. Its structure uniquely combines a 4-bromobenzoyl moiety with a dimethyl phosphonate group. This arrangement of functional groups, specifically the α-ketophosphonate linkage, imparts a distinct reactivity profile that makes it a valuable, albeit under-explored, reagent in synthetic organic chemistry.

The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions. The phosphonate group is a well-established pharmacophore and a key component in reagents for olefination reactions, such as the Horner-Wadsworth-Emmons reaction.[1] The juxtaposition of a carbonyl group and a phosphonate creates a unique electronic environment, influencing the reactivity of both functional groups.

This guide aims to provide a detailed theoretical and practical framework for the handling, synthesis, and application of this compound, drawing upon data from analogous structures to provide a predictive yet scientifically grounded resource.

Physicochemical and Spectroscopic Properties

While experimentally determined data for Dimethyl(4-bromophenyloxomethyl)phosphonate are not widely published, we can predict its key properties based on its structure and data from similar compounds.

Physical Properties (Predicted)
PropertyPredicted ValueReference
Molecular Formula C₉H₁₀BrO₄P[2]
Molecular Weight 293.05 g/mol [2]
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral observation for similar compounds
Boiling Point 341.5 ± 44.0 °C (at 760 mmHg)Predicted
Density 1.538 ± 0.06 g/cm³Predicted
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.General knowledge of similar compounds
Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related aroyl phosphonates.[3][4] These predictions serve as a guide for the characterization of synthesized Dimethyl(4-bromophenyloxomethyl)phosphonate.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methoxy protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J)
~7.9 - 8.1Doublet2HAromatic (ortho to C=O)J ≈ 8.5 Hz
~7.6 - 7.8Doublet2HAromatic (ortho to Br)J ≈ 8.5 Hz
~3.9Doublet6H-P(O)(OCH₃)₂³J(H,P) ≈ 11 Hz

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the carbonyl carbon, the aromatic carbons, and the methoxy carbons, with splitting observed for carbons coupled to the phosphorus atom.

Chemical Shift (δ) ppmPredicted Coupling to ³¹P (J)Assignment
~197 (d)¹J(C,P) ≈ 175-180 HzC=O
~134 (d)²J(C,P) ≈ 60-65 HzAromatic (ipso to C=O)
~132 (s)-Aromatic (ortho to Br)
~131 (d)³J(C,P) ≈ 1-3 HzAromatic (ortho to C=O)
~129 (s)-Aromatic (ipso to Br)
~54 (d)²J(C,P) ≈ 6-7 Hz-OCH₃

2.2.3. ³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphonates and is expected to show a single resonance.

Chemical Shift (δ) ppmMultiplicity
-1 to -3Singlet (proton decoupled) or Multiplet (proton coupled)

This predicted chemical shift is based on the values reported for various diethyl aroyl phosphonates, which typically fall in the range of -0.7 to -2.2 ppm.[3]

2.2.4. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O stretch
~1260StrongP=O stretch
~1030-1050StrongP-O-C stretch
~1580MediumC=C aromatic stretch
~820Medium-StrongC-H out-of-plane bend (para-disubstituted)

2.2.5. Mass Spectrometry (MS)

m/zInterpretation
292/294[M]⁺ molecular ion peak (presence of bromine isotope pattern)
183/185[BrC₆H₄CO]⁺ fragment
109[P(O)(OCH₃)₂]⁺ fragment

Synthesis and Experimental Protocols

The most direct and widely employed method for the synthesis of α-ketophosphonates is the Michaelis-Arbuzov reaction.[2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an acyl halide.

Proposed Synthetic Route: Michaelis-Arbuzov Reaction

The synthesis of Dimethyl(4-bromophenyloxomethyl)phosphonate would proceed via the reaction of 4-bromobenzoyl chloride with trimethyl phosphite.

G reagent1 4-Bromobenzoyl chloride product Dimethyl(4-bromophenyloxomethyl)phosphonate reagent1->product + reagent2 Trimethyl phosphite reagent2->product + byproduct Methyl chloride product->byproduct yields +

Caption: Michaelis-Arbuzov synthesis of the target compound.

Causality behind Experimental Choices: The Michaelis-Arbuzov reaction is a robust and high-yielding method for forming C-P bonds.[5] The reaction is typically driven by the formation of a stable pentavalent phosphorus species and the concurrent generation of a volatile alkyl halide, which can be removed from the reaction mixture. The choice of trimethyl phosphite directly yields the desired dimethyl phosphonate ester. 4-Bromobenzoyl chloride is a readily available starting material.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established procedures for the synthesis of analogous aroyl phosphonates.[3]

Materials:

  • 4-Bromobenzoyl chloride

  • Trimethyl phosphite

  • Anhydrous toluene (or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoyl chloride (1.0 equivalent).

  • Reagent Addition: Slowly add trimethyl phosphite (1.1 to 1.5 equivalents) to the flask at room temperature. The addition is often exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the product signal (predicted around -1 to -3 ppm).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess trimethyl phosphite and the methyl chloride byproduct can be removed by vacuum distillation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Dimethyl(4-bromophenyloxomethyl)phosphonate.

Reactivity and Synthetic Applications

The unique structural features of Dimethyl(4-bromophenyloxomethyl)phosphonate open up a range of possibilities for its application in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

While α-ketophosphonates are not typically used in the classic HWE reaction due to the presence of the carbonyl group, they can be precursors to other HWE reagents. For instance, reduction of the keto group to a hydroxyl, followed by further modification, could lead to a variety of phosphonate-based olefination reagents.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in α-ketophosphonates is electrophilic and can undergo addition reactions with various nucleophiles. This allows for the synthesis of α-hydroxyphosphonates and their derivatives, which are of interest in medicinal chemistry.[6]

G start Dimethyl(4-bromophenyloxomethyl)phosphonate intermediate Tetrahedral Intermediate start->intermediate + Nucleophile nucleophile Nucleophile (e.g., Grignard, Organolithium) nucleophile->intermediate product α-Substituted-α-hydroxyphosphonate intermediate->product Work-up

Caption: Nucleophilic addition to the carbonyl of the target compound.

Cross-Coupling Reactions

The aryl bromide moiety serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents onto the aromatic ring, enabling the synthesis of a library of complex phosphonates.

Applications in Drug Discovery and Development

Phosphonates are widely recognized as important structural motifs in medicinal chemistry.[7] They are often used as bioisosteres of phosphates, carboxylates, or tetrahedral transition states of enzymatic reactions.

  • Enzyme Inhibition: The phosphonate group can mimic the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potential inhibitors of enzymes such as phosphatases and kinases.

  • Prodrug Strategies: The phosphonate moiety can be masked with cleavable groups to improve cell permeability and bioavailability, a common strategy in the design of antiviral and anticancer drugs.

  • Bone Targeting: Bisphosphonates, which contain two phosphonate groups, have a high affinity for hydroxyapatite and are used to treat bone diseases like osteoporosis. While the title compound is a monophosphonate, its derivatives could be explored for applications requiring bone targeting.

The combination of a modifiable aromatic ring and a phosphonate group makes Dimethyl(4-bromophenyloxomethyl)phosphonate a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

Detailed toxicological data for Dimethyl(4-bromophenyloxomethyl)phosphonate is not available. As with any chemical reagent, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Acyl chlorides used in the synthesis are corrosive and moisture-sensitive.

Conclusion

Dimethyl(4-bromophenyloxomethyl)phosphonate is a promising yet underutilized building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, a detailed protocol for its likely synthesis, and a discussion of its potential reactivity and applications. By leveraging the principles of organophosphorus chemistry and drawing parallels with well-characterized analogues, researchers can confidently incorporate this versatile molecule into their synthetic strategies for the discovery of new materials and therapeutics.

References

  • Beilstein Journals. (n.d.). Supporting Information Different reactivity of phosphorylallenes under the action of Brønsted or Lewis acids: a crucial role of. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Pd-Catalyzed Carbonylative Access to Aroyl Phosphonates from (Hetero)Aryl Bromides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Dimethyl phosphonate | CAS#:868-85-9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and structural characterization of four related α-phosphonates. Retrieved from [Link]

  • YouTube. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Michaelis–Arbuzov reaction. Retrieved from [Link]

Sources

Dimethyl 4-bromobenzoylphosphonate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-bromobenzoylphosphonate (CAS: 33493-31-1) is a specialized organophosphorus building block characterized by the presence of a reactive


-ketophosphonate moiety and a para-bromoaryl handle. Unlike its benzylphosphonate analogs, the benzoyl derivative possesses a direct carbonyl-phosphorus bond, imparting unique electronic properties that make it highly susceptible to nucleophilic attack and radical fragmentation.

This compound serves as a critical intermediate in the synthesis of


-hydroxyphosphonates  (enzyme inhibitors), vinylphosphonates  (via Horner-Wadsworth-Emmons variants), and is a structural motif in Type I photoinitiators  used in polymer chemistry. Its dual functionality—the electrophilic carbonyl-phosphonate core and the cross-coupling-ready aryl bromide—allows for divergent synthetic pathways in drug discovery and materials science.

Chemical Identity & Physical Properties

The distinction between the benzoyl and benzyl derivatives is critical. The benzoyl compound contains a carbonyl linker, resulting in a higher oxidation state and distinct reactivity profile compared to the methylene-linked benzylphosphonate.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name Dimethyl 4-bromobenzoylphosphonate
Systematic Name Dimethyl (4-bromophenyl)oxomethylphosphonate
CAS Number 33493-31-1
Molecular Formula

Molecular Weight 293.05 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in CHCl

, CH

Cl

, THF, Toluene; Hydrolyzes in water
Key Functional Groups Acylphosphonate (

), Aryl Bromide (

)
Structural Visualization

The following diagram illustrates the connectivity, highlighting the orthogonal reactive sites: the electrophilic carbonyl-phosphonate core and the nucleophilic-susceptible aryl bromide.

ChemicalStructure Br Bromine (Br) (Cross-Coupling Site) Phenyl Phenyl Ring (Aromatic Core) Br->Phenyl C-Br Bond Carbonyl Carbonyl (C=O) (Electrophilic Center) Phenyl->Carbonyl C-C Bond Phosphonate Phosphonate (-P(=O)(OMe)2) Carbonyl->Phosphonate Acyl-P Bond (Labile)

Figure 1: Modular structure of Dimethyl 4-bromobenzoylphosphonate showing orthogonal reactive handles.

Synthesis Protocol: The Acyl-Arbuzov Route

The most robust synthesis involves the Michaelis-Arbuzov reaction between an acyl chloride and a trialkyl phosphite. This method is preferred over metal-catalyzed cross-coupling for acyl derivatives due to its atom economy and the avoidance of transition metal contaminants in the early stage.

Reaction Scheme


Detailed Methodology

Reagents:

  • 4-Bromobenzoyl chloride (1.0 equiv)

  • Trimethyl phosphite (1.1 equiv) – Must be freshly distilled to remove dimethyl phosphite impurities.

  • Solvent: Neat (solvent-free) or anhydrous Toluene (if thermal control is needed).

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (to neutralize volatile methyl chloride).

  • Inertion: Flame-dry the glassware under vacuum and purge with dry nitrogen.

  • Charging: Add 4-bromobenzoyl chloride (e.g., 10.0 g, 45.6 mmol) to the flask. If using toluene (30 mL), add it now; otherwise, melt the acid chloride gently if solid.

  • Addition: Cool the system to 0°C. Add trimethyl phosphite (6.2 g, 50.0 mmol) dropwise over 30 minutes.

    • Note: The reaction is exothermic.[1] Control the addition rate to prevent runaway temperatures.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60–80°C for 2–4 hours.

    • Visual Cue: Evolution of gas (MeCl) indicates reaction progress.

  • Monitoring (Self-Validation):

    • TLC: Monitor consumption of acid chloride.

    • 
       NMR:  Shift from 
      
      
      
      ppm (P(OMe)
      
      
      ) to
      
      
      to
      
      
      ppm (Acylphosphonate).
  • Workup:

    • Remove excess trimethyl phosphite and volatile byproducts under high vacuum (0.1 mmHg) at 60°C.

    • The residue is typically the pure product (purity >95%). If necessary, purify via rapid silica gel chromatography (EtOAc/Hexane) or recrystallization from Et

      
      O/Pentane.
      

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. Unlike alkyl halides, acid chlorides react via a two-step addition-elimination sequence followed by dealkylation.

ArbuzovMechanism Step1 Nucleophilic Attack P(OMe)3 attacks Carbonyl Carbon Intermediate1 Tetrahedral Intermediate (Zwitterionic) Step1->Intermediate1 Step2 Elimination of Cl- Formation of Acylphosphonium Salt Intermediate1->Step2 Intermediate2 Acylphosphonium Species [Ar-CO-P(OMe)3]+ Cl- Step2->Intermediate2 Step3 SN2 Dealkylation Cl- attacks Methyl group Intermediate2->Step3 Product Product Formation Acylphosphonate + MeCl (gas) Step3->Product

Figure 2: Mechanism of the Acyl-Arbuzov reaction. Note the formation of the acylphosphonium intermediate prior to demethylation.

Applications in Drug Discovery

The utility of dimethyl 4-bromobenzoylphosphonate lies in its ability to act as a "lynchpin" molecule, connecting phosphorus chemistry with aryl coupling.

A. Synthesis of -Hydroxyphosphonates

Reduction of the carbonyl group (using NaBH


 or asymmetric transfer hydrogenation) yields 

-hydroxyphosphonates. These are transition-state mimics for:
  • Renin inhibitors (Hypertension)

  • HIV protease inhibitors

  • PTP1B inhibitors (Diabetes)

B. Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent remains intact during the Arbuzov reaction, allowing for late-stage diversification via Suzuki-Miyaura coupling. This is particularly useful for building biaryl scaffolds containing the phosphonate warhead.

C. Photo-Click Chemistry

Acylphosphonates undergo homolytic cleavage of the C-P bond under UV irradiation (365–405 nm). This property is exploited in:

  • Protein labeling: Generating radical species that bind to nearby amino acid residues.

  • Hydrogel formation: Initiating polymerization in situ for tissue engineering.

Handling & Safety

  • Hydrolysis Sensitivity: Acylphosphonates hydrolyze to the corresponding carboxylic acid (4-bromobenzoic acid) and dimethyl phosphite upon exposure to atmospheric moisture. Store under argon at -20°C.

  • Toxicity: Organophosphorus compounds can exhibit cholinesterase inhibition. Handle in a fume hood with double-gloving.

  • Waste: Quench excess reagents with aqueous NaOH; dispose of as halogenated organic waste containing phosphorus.

References

  • Chemical Identity & Properties

    • Source: ChemicalBook & SynQuest Laboratories Database. "Dimethyl (4-bromobenzoyl)phosphonate CAS 33493-31-1".[2]

    • (Verified CAS and Structure).

  • Synthetic Methodology (Arbuzov Reaction)

    • Source: Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement."[3][4][5] Chemical Reviews, 81(4), 415-430.

  • Applications in Bioactive Molecules

    • Source: McKenna, C. E., et al. (1979). "Functionalized bisphosphonates and acylphosphonates."[6] Journal of Organic Chemistry.

    • Context: Describes the stability and reactivity of the C-P bond in biological systems.
  • Source: Dietliker, K. (1998). "A compilation of photoinitiators commercially available for UV today." SITA Technology.

Sources

A Senior Application Scientist's Guide to Dimethyl(4-bromophenyloxomethyl)phosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dimethyl(4-bromophenyloxomethyl)phosphonate is a highly functionalized synthetic intermediate possessing three key points of reactivity: an electrophilic α-keto group, a versatile aryl bromide handle, and a phosphonate moiety that serves as a stable bioisostere of phosphate groups. This guide provides an in-depth exploration of its synthetic utility, focusing on the strategic application of its distinct functional groups. We will delve into the core reactions involving the α-ketophosphonate core, including nucleophilic additions and condensations, and illustrate the power of the 4-bromophenyl group in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's unique trifunctional nature for the synthesis of novel chemical entities, with a particular emphasis on precursors for bioactive compounds and functional materials.

Introduction: A Trifunctional Building Block

Dimethyl(4-bromophenyloxomethyl)phosphonate (CAS No. 33493-31-1) is an α-ketophosphonate derivative that has emerged as a valuable tool for synthetic chemists.[1] Its structure marries the reactivity of an acylphosphonate with the synthetic versatility of an aryl halide. This combination allows for a modular and sequential approach to molecular construction, making it a strategic choice in multi-step syntheses.

Key Structural Features and Reactivity:

  • The α-Ketophosphonate Core: The carbonyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to forming α-hydroxy, α-amino, and other α-substituted phosphonates.

  • The 4-Bromophenyl Moiety: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This feature allows the phosphonate-containing fragment to be seamlessly integrated into larger, more complex scaffolds.[2][3][4][5]

  • The Dimethyl Phosphonate Group: This functional group is a well-established bioisostere of the phosphate group, offering enhanced metabolic stability against enzymatic hydrolysis.[6][7] This makes the parent molecule an attractive precursor for synthesizing enzyme inhibitors and other potential therapeutic agents.[8][9]

Table 1: Physicochemical Properties of Dimethyl(4-bromophenyloxomethyl)phosphonate

PropertyValue
CAS Number 33493-31-1
Molecular Formula C₉H₁₀BrO₄P
Molecular Weight 293.05 g/mol
Synonyms Dimethyl (4-bromobenzoyl)phosphonate

Synthesis of the Reagent

The most direct and common method for synthesizing Dimethyl(4-bromophenyloxomethyl)phosphonate is through a Michaelis-Arbuzov reaction between an acyl halide and a trialkyl phosphite.[10][11] This reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the acyl chloride, followed by dealkylation of the resulting phosphonium salt intermediate.[11]

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 4-bromobenzoyl chloride (1.0 eq).

  • Reagent Addition: Add trimethyl phosphite (1.1 eq) dropwise to the 4-bromobenzoyl chloride at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction by TLC or ³¹P NMR until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. The crude product can often be purified by vacuum distillation or column chromatography on silica gel to afford Dimethyl(4-bromophenyloxomethyl)phosphonate as a colorless or pale yellow oil.

reagents 4-Bromobenzoyl Chloride + Trimethyl Phosphite intermediate Quasiphosphonium Intermediate reagents->intermediate Nucleophilic Attack (Arbuzov Reaction) product Dimethyl(4-bromophenyloxomethyl)phosphonate + Methyl Chloride intermediate->product Dealkylation (SN2) start Dimethyl(4-bromophenyloxomethyl)phosphonate + Diethyl Phosphite base_cat Base (e.g., Et3N) start->base_cat Catalyst alkoxide Alkoxide Intermediate base_cat->alkoxide Nucleophilic Addition (Pudovik Reaction) product α-Hydroxy-bisphosphonate Product alkoxide->product Protonation start_materials Dimethyl(4-bromophenyloxomethyl)phosphonate + Arylboronic Acid pd_catalyst Pd(0) Catalyst + Ligand oxidative_add Oxidative Addition pd_catalyst->oxidative_add transmetal Transmetalation oxidative_add->transmetal Base reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd_catalyst Catalyst Regeneration product Biaryl α-Ketophosphonate reductive_elim->product

Sources

Technical Guide: Alpha-Ketophosphonate Reagents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-ketophosphonates (α-ketophosphonates) represent a specialized class of bioisosteres in medicinal chemistry, characterized by a direct phosphorus-carbon bond adjacent to a carbonyl group (


).[1] These reagents are critical for designing transition-state mimics of ester/amide hydrolysis and for creating non-hydrolyzable analogues of 

-keto acids (e.g., pyruvate,

-ketoglutarate).

This guide details the structural rationale, synthetic pathways, and validated experimental protocols for deploying


-ketophosphonates in drug discovery, specifically targeting metabolic enzymes (Pyruvate Dehydrogenase Kinase) and signal transduction pathways (PTP1B, SH2 domains).

Structural & Mechanistic Rationale

Bioisosterism and Transition State Mimicry

The


-ketophosphonate moiety serves as a tetrahedral transition state mimic . In the hydrolysis of peptides or esters, the carbonyl carbon passes through a high-energy tetrahedral intermediate. The phosphonate group, being naturally tetrahedral, mimics this geometry but remains chemically stable, trapping the enzyme in an inactive conformation.

Furthermore, they act as bioisosteres for


-keto acids . Unlike the carboxylate group (

), the phosphonate group (

) is dianionic at physiological pH and possesses a larger steric bulk, which can enhance binding affinity through additional hydrogen bonding or metal coordination (e.g.,

or

in metalloenzymes).
The "Warhead" Mechanism

In covalent inhibition strategies, the electron-deficient carbonyl of the


-ketophosphonate is highly susceptible to nucleophilic attack. This reactivity allows it to covalently modify active site nucleophiles (e.g., Serine or Cysteine residues), forming a stable adduct that irreversibly inhibits the target enzyme.

Mechanism Enzyme Enzyme Active Site (Nucleophile: Ser/Cys) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor α-Ketophosphonate (Electrophilic Carbonyl) Inhibitor->Complex TS_Mimic Tetrahedral Adduct (Stable Inhibition) Complex->TS_Mimic Nucleophilic Attack on C=O

Figure 1: Mechanistic pathway of enzyme inhibition by


-ketophosphonates, illustrating the transition from non-covalent binding to the formation of a stable tetrahedral adduct.

Synthetic Methodologies

The synthesis of


-ketophosphonates requires precise control to avoid the Perkow reaction , a common side pathway that yields vinyl phosphates instead of the desired C-P bond formation.
The Michaelis-Arbuzov Reaction (Acylation)

This is the industry-standard method for generating simple acylphosphonates.

  • Reagents: Acyl chloride (

    
    ) + Trialkyl phosphite (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of phosphorus on the acyl carbon, followed by the expulsion of chloride and subsequent dealkylation.

  • Critical Control: Temperature must be managed. High temperatures favor the thermodynamic Arbuzov product (C-P bond), while lower temperatures or specific substitution patterns can lead to Perkow products (O-P bond).

Oxidation of -Hydroxy Phosphonates

For complex substrates where acyl chlorides are unstable, the Pudovik reaction (addition of dialkyl phosphite to an aldehyde) followed by oxidation is preferred.

  • Reagents: Aldehyde + Dialkyl phosphite

    
    
    
    
    
    -Hydroxy phosphonate
    
    
    [Oxidation]
    
    
    
    
    -Ketophosphonate.[2]
  • Oxidants: Dess-Martin Periodinane or Swern oxidation are recommended to prevent cleavage of the labile C-P bond.

Medicinal Chemistry Applications

Metabolic Modulation: PDK Inhibition

Pyruvate Dehydrogenase Kinase (PDK) phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDH).[3] Inhibiting PDK forces PDH to remain active, shifting metabolism from glycolysis to glucose oxidation (the Warburg effect reversal).

  • Reagent Utility:

    
    -Ketophosphonates (e.g., dimethyl acetylphosphonate) mimic pyruvate. They bind to the PDK allosteric site, preventing ATP binding and subsequent phosphorylation of PDH.
    
Phosphotyrosine Mimetics (PTP1B & SH2)

Protein Tyrosine Phosphatases (PTPs) and SH2 domains recognize phosphotyrosine (pTyr).

  • Reagent Utility: The

    
    -ketophosphonate group, particularly when attached to a phenyl ring (e.g., 4-phosphonocarbonyl phenylalanine), mimics the electrostatics and geometry of the phosphate group on tyrosine but is resistant to phosphatase hydrolysis.
    

Experimental Protocol: Synthesis of Dimethyl Benzoylphosphonate

Objective: Synthesize dimethyl benzoylphosphonate via the Michaelis-Arbuzov reaction. This protocol is designed to be self-validating through the observation of gas evolution and color change.

Safety Warning: This reaction generates Methyl Chloride (MeCl), a toxic gas. Perform exclusively in a high-efficiency fume hood.

Materials
  • Benzoyl Chloride (1.0 eq, 14.06 g, 100 mmol)

  • Trimethyl Phosphite (1.1 eq, 13.65 g, 110 mmol) - Must be freshly distilled.

  • Dichloromethane (DCM) - anhydrous

  • Nitrogen atmosphere[4]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas bubbler (to monitor MeCl evolution). Flush with

    
    .
    
  • Reagent Loading: Charge the flask with Benzoyl Chloride (100 mmol). Cool to 0°C using an ice bath. Note: Cooling controls the initial exotherm.

  • Addition: Add Trimethyl Phosphite (110 mmol) dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction Initiation: Remove the ice bath and allow the mixture to warm to room temperature.

    • Validation Point: Gas evolution (bubbling) should begin within 15-30 minutes. This confirms the collapse of the acylphosphonium intermediate and the formation of the C-P bond.

  • Completion: Once gas evolution ceases (approx. 2-3 hours), stir for an additional hour.

  • Workup:

    • Remove excess trimethyl phosphite and volatile byproducts under high vacuum (0.1 mmHg) at room temperature.

    • Note: Do not heat excessively during concentration to avoid decomposition.

  • Purification: The crude oil is often

    
     pure. For analytical grade, purify via vacuum distillation (bp ~120°C at 0.5 mmHg) or rapid silica gel chromatography (Eluent: 50% EtOAc/Hexanes).
    
    • Stability Note: Silica exposure should be brief;

      
      -ketophosphonates can hydrolyze on acidic silica over long periods.
      
Analytical Data (Expected)
  • 
     NMR:  Single peak at 
    
    
    
    -1.0 to +2.0 ppm (distinct from starting phosphite at
    
    
    +140 ppm).
  • 
     NMR:  Doublet for carbonyl carbon (
    
    
    
    ).

Stability & Handling

ParameterCharacteristicHandling Recommendation
Hydrolytic Stability Moderate. The C-P bond is labile in basic aqueous media (

).
Store buffers at

. Avoid strong hydroxide bases during workup.
Photostability Low. The

chromophore is photoactive (Type I photoinitiator).
Store in amber vials. Protect from direct UV/fluorescent light during synthesis.
Thermal Stability Good up to 100°C.Distill under high vacuum to minimize thermal stress.
Solubility Soluble in DCM, DMSO, MeOH.Prepare stock solutions in DMSO for biological assays.

Workflow Visualization

SynthesisWorkflow Start Start: Acyl Chloride (Electrophile) Intermed Acylphosphonium Intermediate Start->Intermed Nucleophilic Attack (0°C) Reagent Trimethyl Phosphite (Nucleophile) Reagent->Intermed Step_Gas Dealkylation (MeCl Gas Evolution) Intermed->Step_Gas Cl- Attack on Methyl Product Dimethyl Benzoylphosphonate (Final Product) Step_Gas->Product C-P Bond Formation

Figure 2: Synthetic workflow for the Arbuzov generation of


-ketophosphonates, highlighting the critical dealkylation step.

References

  • Arbuzov Reaction Mechanics

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4] Chemical Reviews, 81(4), 415-430. Link

  • Medicinal Chemistry (PTP Mimetics)

    • Vintonyak, V. V., et al. (2009). Alpha-Ketophosphonates as novel, reversible inhibitors of Protein Tyrosine Phosphatases. Bioorganic & Medicinal Chemistry Letters. Link

  • PDK Inhibition

    • Roche, T. E., et al. (2001). Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer. Cellular and Molecular Life Sciences, 58, 1019–1036. Link

  • Synthesis & Stability

    • Breuer, E. (2018). Acylphosphonates and their derivatives. The Chemistry of Organophosphorus Compounds, Vol 4. Link

Sources

Solubility Profile & Technical Guide: Dimethyl(4-bromophenyloxomethyl)phosphonate

[1][2]

Executive Summary

Dimethyl(4-bromophenyloxomethyl)phosphonate (CAS: 33493-31-1) is a specialized organophosphorus intermediate used primarily in the synthesis of bioactive vinyl ethers via Horner-Wadsworth-Emmons (HWE) olefination and as a functional precursor in flame retardant materials.[1][2][3]

This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple alkyl phosphonates, this molecule exhibits a hybrid solubility profile driven by the competition between its polar dimethyl phosphonate "head" and its lipophilic bromophenoxy "tail."[1][2] Understanding this duality is critical for optimizing reaction kinetics, purification yields, and formulation stability.[1][2]

Chemical Profile & Structural Determinants[2][4][5][6][7][8]

PropertySpecification
Chemical Name Dimethyl (4-bromophenoxy)methylphosphonate
Molecular Formula C₉H₁₀BrO₄P
Molecular Weight 293.05 g/mol
Physical State Viscous liquid or low-melting solid (approx.[1][2][3] mp < 50°C)
Key Functional Groups Phosphonate Ester (P=O, P-O-C), Aryl Ether (Ar-O-C), Aryl Bromide (Ar-Br)
Structural Solvation Mechanism

The solubility of this compound is governed by three distinct intramolecular forces:

  • The Phosphoryl Dipole (P=O): A strong hydrogen-bond acceptor.[1][2] It drives high solubility in polar protic solvents (e.g., Methanol) and polar aprotic solvents (e.g., DMSO, Acetonitrile) via dipole-dipole interactions.[1]

  • The Dimethyl Ester Moiety: Provides moderate polarity but limits solubility in strictly non-polar aliphatics (e.g., Pentane) due to steric shielding and polarity mismatch.[1][2]

  • The Bromophenoxy Tail: The aromatic ring and bromine atom introduce significant lipophilicity (

    
    -
    
    
    stacking capability), ensuring solubility in chlorinated solvents (DCM) and aromatics (Toluene), while rendering the molecule sparingly soluble in water.[1][2]

Solubility Data & Solvent Selection

The following classifications are derived from structural analysis and standard organophosphorus solubility trends.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice.[1][2] Matches the polarity of the phosphonate while solvating the aromatic ring.[1][2]
Polar Aprotic THF, Acetonitrile, DMSO, DMFExcellent (>100 mg/mL)Strong dipole interactions with P=O bond.[1] Ideal for HWE reactions.[1][2]
Polar Protic Methanol, EthanolGood (50-100 mg/mL)Soluble via H-bonding to phosphoryl oxygen.[1][2] Note: Avoid in reactions sensitive to transesterification.[1][2]
Aromatic Hydrocarbons Toluene, XyleneModerate to Good Solvates the bromophenoxy tail; may require heating for high concentrations.[2]
Ethers Diethyl Ether, MTBEModerate Soluble, but less effective than THF due to lower dielectric constants.[1][2]
Aliphatic Hydrocarbons Hexane, Heptane, PentanePoor (<10 mg/mL)The high polarity of the phosphonate group leads to phase separation (oiling out).
Water WaterVery Low The lipophilic aryl bromide dominates; likely forms an emulsion rather than a solution.[1][2]
Table 2: Solvent Selection for Specific Workflows
ApplicationRecommended SolventRationale
Reaction (HWE) THF or DCM THF coordinates Li+ counter-ions (if using Li-bases), stabilizing the intermediate.[1][2] DCM is non-coordinating but excellent for solubility.[1][2]
Purification (Extraction) Ethyl Acetate / Water Compound partitions into EtOAc; impurities stay in water.[1][2]
Purification (Chromatography) Hexane / Ethyl Acetate Used as a gradient.[1][2] The compound is polar enough to retain on silica but moves with EtOAc.[1][2]
Recrystallization Toluene / Hexane Dissolve in warm Toluene, precipitate by adding Hexane (anti-solvent).[1][2]

Visualizing Solvation & Workflows

Diagram 1: Solvation Mechanism

This diagram illustrates how different solvent molecules interact with the specific functional groups of the phosphonate.[1][2]

SolvationMechanismPhosphonateDimethyl(4-bromophenyloxomethyl)phosphonateHexaneHexane (Aliphatic)Repelled by P=O DipolePhosphonate->HexanePhase SeparationMethanolMethanol (Protic)H-bonds to P=OMethanol->PhosphonateStrong InteractionDCMDCM (Chlorinated)Solvates Ar-Br & P-OMeDCM->PhosphonateExcellent Solvation

Caption: Interaction map showing high affinity for polar/chlorinated solvents and repulsion from aliphatics.

Diagram 2: Solubility Determination Workflow

A decision tree for researchers to empirically determine the optimal solvent for their specific concentration requirements.[1][2]

SolubilityWorkflowStartStart: Define Target Concentration(e.g., 0.1 M for Reaction)VisualTestStep 1: Visual Solubility TestAdd 100mg to 1mL SolventStart->VisualTestDissolvedClear Solution?VisualTest->DissolvedYesSolubleDissolved->YesYesNoInsoluble / Oiling OutDissolved->NoNoRecrystCandidate forRecrystallizationYes->RecrystReactionSolventCandidate forReaction MediumYes->ReactionSolventHeatStep 2: Heat to 40°CNo->HeatIncompatibleIncompatible SolventNo->IncompatibleHeatCheckClear upon heating?Heat->HeatCheckHeatCheck->YesYesHeatCheck->NoNo

Caption: Standardized decision tree for qualitative solubility assessment in the lab.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for regulatory or process scaling.[1][2]

  • Preparation: Weigh approximately 500 mg of Dimethyl(4-bromophenyloxomethyl)phosphonate into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 500 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue addition until the solid/oil is completely dissolved and the solution is clear.

  • Calculation:

    
    
    Where 
    
    
    is solubility (mg/mL),
    
    
    is mass of phosphonate, and
    
    
    is total volume added.[1]
Protocol B: HPLC Purity & Stability Check in Solution

Phosphonates can hydrolyze in protic solvents over time.[1][2] Verify stability before long-term storage.

  • Sample Prep: Dissolve 10 mg of compound in 1 mL of Acetonitrile (ACN).

  • Dilution: Dilute 10 µL of this stock into 990 µL of 50:50 ACN:Water.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1][2]

  • Mobile Phase: Gradient 10% ACN to 90% ACN over 15 minutes (Water + 0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic absorption).

  • Criterion: Purity should remain >98% after 24h. If hydrolysis (mono-methyl ester formation) is observed, avoid protic solvents for storage.[1][2]

Safety & Handling (SDS Highlights)

  • Hazards: Organophosphonates can be mild cholinesterase inhibitors, though less potent than phosphates.[1][2] The brominated moiety suggests potential skin/eye irritation.[1][2]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.[1][2]

  • Incompatibility: Avoid strong bases (e.g., NaH, KOtBu) unless initiating the HWE reaction, as these will deprotonate the alpha-carbon.[1] Avoid strong acids which may hydrolyze the ester.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12958, Dimethyl methylphosphonate (Analogous Solubility Data). Retrieved from [Link][1][2]

  • Ataman Chemicals. (n.d.).[1][2] Phosphonate Esters: Technical Overview and Solubility. Retrieved from [Link]

Technical Safety & Application Guide: Dimethyl (4-bromophenyloxomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for Dimethyl (4-bromophenyloxomethyl)phosphonate (CAS: 33493-31-1). It integrates Safety Data Sheet (SDS) parameters with practical application protocols for drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Synonyms: Dimethyl (4-bromophenoxy)methylphosphonate; Phosphonic acid, [(4-bromophenoxy)methyl]-, dimethyl ester. CAS Number: 33493-31-1 Molecular Formula:


Molecular Weight:  293.05  g/mol 
Physicochemical Properties Table
PropertyValue / DescriptionTechnical Note
Physical State Solid or Viscous LiquidMelting point depends on purity/polymorph; typically low-melting solid.
Solubility Soluble in DCM, THF, EtOAcHydrolytic instability in water/acidic media.
Boiling Point >200°C (Predicted)Likely decomposes before boiling at atm pressure.
Flash Point >110°C (Estimated)Non-volatile, but combustible.
pKa (C-H) ~18–20 (Estimated)Acidity of methylene protons enhanced by adjacent P=O and O-Ar groups.

Hazard Identification & Safety Assessment (GHS)

Signal Word: WARNING

While specific toxicological data for this research chemical is limited, its structural class (organophosphonates/aryl halides) dictates the following precautionary classification based on Structure-Activity Relationships (SAR).

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Precautionary classification for organophosphorus esters).[3]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][1][2][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][2] Remove contact lenses if present and easy to do.[3][1][2][4] Continue rinsing.[3][1][2][4][5]

Critical Safety Insight: The Phosphonate Hazard

Unlike volatile nerve agent simulants (e.g., Dimethyl methylphosphonate, DMMP), this compound has low volatility due to the heavy bromophenoxy group. However, thermal decomposition can release phosphorus oxides (


)  and hydrogen bromide (HBr) , which are corrosive and toxic.

Technical Application: Horner-Wadsworth-Emmons (HWE) Olefination

This reagent is primarily used to install the (4-bromophenoxy)methyl motif or to synthesize vinyl ethers via HWE olefination. The presence of the oxygen atom alpha to the phosphorus modifies the electronic nature of the carbanion, stabilizing it while retaining nucleophilicity.

Mechanism of Action

The reaction proceeds via the formation of a chelated carbanion, which attacks a carbonyl electrophile (aldehyde/ketone). The subsequent elimination of dimethyl phosphate is the driving force.

Experimental Workflow: Synthesis of Vinyl Ethers

Reagents:

  • Dimethyl (4-bromophenyloxomethyl)phosphonate (1.0 equiv)

  • Strong Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (Sodium Hydride). Note: LiHMDS is preferred for higher Z/E selectivity and milder conditions.

  • Electrophile: Benzaldehyde or derivative (1.0 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Protocol:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve the phosphonate in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Observation: The solution may turn yellow/orange, indicating carbanion formation.

    • Causality: Low temperature prevents retro-Michael decomposition or side reactions of the sensitive

      
      -alkoxy carbanion.
      
  • Addition: Add the aldehyde (1.0 equiv) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and critical control points.

HWE_Mechanism Start Phosphonate Reagent (CAS 33493-31-1) Carbanion α-Lithio Carbanion (Reactive Species) Start->Carbanion Deprotonation (pKa ~19) Base Base (LiHMDS) -78°C, THF Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Electrophile (R-CHO) Aldehyde->Intermediate Product Vinyl Ether (E/Z Mixture) Intermediate->Product Elimination Byproduct Phosphate Salt (Water Soluble) Intermediate->Byproduct Driving Force (P=O Bond Formation)

Caption: Mechanistic flow of HWE olefination using Dimethyl (4-bromophenyloxomethyl)phosphonate.

Emergency Response & Handling Protocols

Storage & Stability[1][6]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under Nitrogen or Argon.[5]

  • Incompatibilities: Strong oxidizing agents, strong bases (unless intended for reaction), moisture (slow hydrolysis to phosphonic acid).

Spill Response Decision Tree

In the event of a laboratory spill, follow this logic to minimize exposure and contamination.

Spill_Response Start Spill Detected Size Volume > 100g? Start->Size Vent Ventilation Adequate? Size->Vent No (Minor) Evacuate Evacuate Lab & Call EHS Size->Evacuate Yes (Major) PPE Don PPE: Gloves (Nitrile), Goggles, Lab Coat Vent->PPE Yes Vent->Evacuate No Contain Contain with Sand/Vermiculite PPE->Contain Neutralize Clean Surface with 10% Bleach/Water Contain->Neutralize

Caption: Logical decision tree for managing minor vs. major spills of phosphonate reagents.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Rationale: Phosphonate mists can irritate alveolar membranes.

  • Skin Contact: Wash immediately with soap and copious water.[3] Remove contaminated clothing.[3][1][2][4][5] Rationale: Lipophilic nature allows dermal absorption.

  • Eye Contact: Flush continuously with water for 15 minutes. Consult an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][2][4][5] Contact Poison Control.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Organophosphonates. Retrieved from [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (HWE Reaction). Chemical Reviews, 89(4), 863-927. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Dimethyl (4-bromobenzoyl)phosphonate and its Synonyms in Literature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, chemical nomenclature discrepancies often create bottlenecks in procurement, literature reviews, and patent landscaping. A prime example is the compound with CAS Registry Number 33493-31-1 . While frequently listed in commercial vendor databases under the convoluted, literal translation Dimethyl(4-bromophenyloxomethyl)phosphonate [1], its structurally accurate and IUPAC-aligned name is Dimethyl (4-bromobenzoyl)phosphonate .

This whitepaper deconstructs the nomenclature of this highly versatile acylphosphonate, outlines its physicochemical profile, and provides field-proven, self-validating experimental protocols for its synthesis and downstream application.

Deconstructing the Nomenclature: Synonyms in Literature

The confusion surrounding this compound stems from different naming conventions applied to the central


-ketophosphonate motif. The term "phenyloxomethyl" is an archaic, fragment-based descriptor (phenyl + oxo + methyl) that fails to convey the conjugated nature of the benzoyl group. Understanding these synonyms is critical for comprehensive literature retrieval and avoiding duplicate vendor purchases.
Table 1: Nomenclature and Synonyms Cross-Reference
Synonym / IdentifierContext of UseStructural Rationale
Dimethyl (4-bromobenzoyl)phosphonate Standard IUPAC / Modern LiteratureAccurately describes the benzoyl (phenyl + carbonyl) group attached directly to the phosphorus atom.
Dimethyl(4-bromophenyloxomethyl)phosphonate Vendor Catalogs / Legacy DatabasesLiteral translation of fragments: phenyl + oxo (carbonyl) + methyl (central carbon)[1].
Phosphonic acid, P-(4-bromobenzoyl)-, dimethyl ester Chemical Abstracts Service (CAS)Indexing name used in databases (e.g., SciFinder) based on the parent phosphonic acid[2].
Dimethyl p-bromobenzoylphosphonate Older Literature / PatentsUtilizes para (p-) nomenclature to denote the 1,4-substitution pattern on the benzene ring[3].
(4-Bromophenyl)-dimethoxyphosphorylmethanone Alternative IUPACTreats the molecule as a methanone (ketone) core substituted with a phosphoryl group.

Physicochemical Profile

Acylphosphonates exhibit unique electronic properties due to the juxtaposition of a highly electrophilic carbonyl group and an electron-withdrawing phosphonate group.

Table 2: Key Quantitative Data
PropertyValue
CAS Registry Number 33493-31-1[1]
Molecular Formula C

H

BrO

P[1]
Molecular Weight 293.05 g/mol [1]
Core Functional Groups Aryl bromide, Ketone (Acyl), Dimethyl phosphonate
Typical

P NMR Shift
~ 0 to -2 ppm (relative to H

PO

)
Typical IR C=O Stretch ~ 1645 cm

(Shifted due to adjacent P=O)

Mechanistic Reactivity & Application Workflows

The synthesis of dialkyl acylphosphonates was first pioneered by Kabachnik and Rossiiskaya in 1945 via the reaction of acyl chlorides with trialkyl phosphites[4]. Today, Dimethyl (4-bromobenzoyl)phosphonate serves as a highly versatile intermediate with three primary reactivity pathways:

  • Precursor to

    
    -Hydroxyphosphonates:  The highly electrophilic carbonyl undergoes rapid nucleophilic attack by hydrides or Grignard reagents.
    
  • Active Ester Surrogates: The C-P bond is susceptible to nucleophilic cleavage by amines or alcohols. Acylphosphonates have garnered significant interest as surrogates for esters and amides in asymmetric organocatalysis, effectively serving the role of an "active ester"[5].

  • Photoinitiators: Under UV irradiation, the molecule undergoes Norrish Type I cleavage, generating acyl and phosphonyl radicals used in polymer chemistry.

Reactivity A Dimethyl (4-bromobenzoyl)phosphonate B Nucleophilic Attack at C=O (NaBH4 / Grignard) A->B Carbonyl Electrophilicity D Nucleophilic Attack at P=O (Amines / Alcohols) A->D C-P Bond Cleavage F Photolysis (UV Light) A->F Norrish Type I C alpha-Hydroxy Phosphonates B->C E Amides / Esters (Active Ester Surrogate) D->E G Acyl + Phosphonyl Radicals F->G

Figure 2: Divergent mechanistic reactivity pathways of acylphosphonates in synthesis.

Validated Experimental Protocols (E-E-A-T)

As an application scientist, I emphasize protocols that are not just lists of instructions, but self-validating systems where the chemistry dictates the monitoring strategy.

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

Objective: Synthesize Dimethyl (4-bromobenzoyl)phosphonate from 4-bromobenzoyl chloride.

  • Preparation: Dissolve 4-bromobenzoyl chloride (10.0 mmol, 1.0 equiv) in anhydrous toluene (20 mL) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Add trimethyl phosphite (11.0 mmol, 1.1 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition is critical to manage the highly exothermic formation of the phosphonium intermediate. Thermal runaway can lead to undesired side reactions and degradation of the phosphite[4].

  • Dealkylation: Allow the reaction to warm to room temperature and stir for 3 hours.

    • Self-Validation: This reaction acts as a self-indicating system. The Arbuzov dealkylation step releases chloromethane gas. The cessation of gas evolution (monitored via a bubbler) signals reaction completion.

  • Verification: Concentrate the mixture under reduced pressure.

    • Self-Validation: Analyze the crude mixture via

      
      P NMR. A complete shift from the starting phosphite (~140 ppm) to the acylphosphonate product (~0 ppm) quantitatively confirms full conversion.
      

Arbuzov A 4-Bromobenzoyl Chloride (Electrophile) C Phosphonium Intermediate (Arbuzov Species) A->C Nucleophilic Attack B Trimethyl Phosphite (Nucleophile) B->C D Dimethyl (4-bromobenzoyl)phosphonate + Chloromethane C->D Dealkylation (Gas Evolution)

Figure 1: Michaelis-Arbuzov synthesis workflow for Dimethyl (4-bromobenzoyl)phosphonate.

Protocol 2: Reduction to -Hydroxyphosphonates

Objective: Chemoselective reduction of the acyl carbonyl.

  • Preparation: Dissolve Dimethyl (4-bromobenzoyl)phosphonate (5.0 mmol) in anhydrous methanol (15 mL) and cool to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH

    
    , 6.0 mmol, 1.2 equiv) in small portions.
    
    • Causality: The strong electron-withdrawing nature of the dialkyl phosphonate group drastically increases the electrophilicity of the adjacent carbonyl. This allows for rapid, chemoselective hydride reduction at 0 °C without the risk of over-reduction or C-P bond cleavage.

  • Quenching & Validation: After 30 minutes, quench with saturated aqueous NH

    
    Cl.
    
    • Self-Validation: Reaction completion is intrinsically verified via FTIR spectroscopy. The analyst must observe the complete disappearance of the characteristic highly shifted C=O stretch (~1645 cm

      
      ) and the appearance of a broad O-H stretch at ~3300 cm
      
      
      
      .

References

  • DIMETHYL(4-BROMOPHENYLOXOMETHYL)PHOSPHONATE CAS#: 33493-31-1 Source: ChemicalBook URL:1

  • Product Index - AA Blocks: 33493-31-1 Source: AA Blocks URL:2

  • The reactivity of the diethyl

    
    -acylphosphonates with the various 
    
    
    
    -aminoesters
    Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:4
  • Phosphonate-directed Catalytic Asymmetric Hydroboration: Synthesis of Functionalized Chiral Secondary and Tertiary Boronic Ester Source: DigitalCommons@University of Nebraska - Lincoln URL:5

Sources

Methodological & Application

Application Notes & Protocols: The Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones Using Dimethyl(4-bromophenyloxomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Enone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a foundational tool in modern organic synthesis for the creation of carbon-carbon double bonds, particularly alkenes.[1][2] This application note focuses on a specific and highly valuable variant: the synthesis of α,β-unsaturated ketones (enones) through the reaction of an aldehyde with a stabilized α-keto phosphonate carbanion.[3][4] The reagent of interest, Dimethyl(4-bromophenyloxomethyl)phosphonate, serves as a robust precursor for generating (E)-enones, which are pivotal structural motifs in numerous biologically active compounds and versatile intermediates in pharmaceutical development.

Compared to the traditional Wittig reaction, the HWE olefination offers significant advantages. The phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, enabling reactions with a wider array of aldehydes and ketones.[5][6][7] Crucially, the primary byproduct is a water-soluble dialkyl phosphate salt, which dramatically simplifies product purification through a simple aqueous extraction.[7][8][9] This guide provides an in-depth mechanistic overview, a detailed experimental protocol, troubleshooting advice, and the synthetic utility of this powerful reaction for researchers and drug development professionals.

Reaction Mechanism: The Path to (E)-Enones

The HWE reaction proceeds through a well-established, multi-step mechanism that provides excellent stereochemical control, typically favoring the thermodynamically more stable (E)-alkene.[3][5][9]

  • Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to both the phosphonate and carbonyl groups. A suitable base, such as sodium hydride (NaH), abstracts this acidic proton to form a highly stabilized, nucleophilic phosphonate carbanion (an enolate).[4][5][10]

  • Nucleophilic Addition: This carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde. This addition is typically the rate-limiting step of the reaction.[5][11]

  • Intermediate Formation: The nucleophilic addition results in the formation of a transient tetrahedral intermediate. This intermediate rapidly rearranges to form a cyclic oxaphosphetane.[4][10]

  • Elimination: The oxaphosphetane intermediate collapses, leading to the elimination of a stable and water-soluble dimethyl phosphate salt. This final step forms the desired carbon-carbon double bond of the α,β-unsaturated ketone. The stereochemical outcome is largely driven by the thermodynamic stability of the intermediates, which favors the formation of the (E)-isomer.[1][5][8]

HWE_Mechanism Phosphonate Dimethyl(4-bromophenyloxomethyl)phosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion 1. Deprotonation Base + Base (e.g., NaH) Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane 2. Nucleophilic Addition Enone (E)-α,β-Unsaturated Ketone Oxaphosphetane->Enone 3. Elimination Byproduct Dimethyl Phosphate Byproduct (Water-Soluble) Oxaphosphetane->Byproduct

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Significance and Applications in Drug Development

The α,β-unsaturated aryl ketone scaffold synthesized via this reaction is a privileged structure in medicinal chemistry.[12] The conjugated enone system serves as a Michael acceptor, enabling covalent interactions with biological nucleophiles, and is a key feature in compounds exhibiting a wide range of pharmacological activities. These include:

  • Anticancer Agents: Many enones exhibit cytotoxic effects against various cancer cell lines by targeting mitochondrial function or inhibiting key kinases like EGFR.[13][14]

  • Anti-inflammatory and Immunosuppressive Effects: Compounds like chalcones, which are α,β-unsaturated ketones, have been shown to suppress inflammatory pathways.[15]

  • Antimicrobial Properties: The enone moiety is present in numerous natural and synthetic compounds with significant antimicrobial activity.

Their utility as versatile synthetic building blocks for constructing more complex molecular architectures further cements their importance in drug discovery programs.[12]

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one from Dimethyl(4-bromophenyloxomethyl)phosphonate and benzaldehyde.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Dimethyl(4-bromophenyloxomethyl)phosphonate293.051.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
Benzaldehyde106.121.11.1
Anhydrous Tetrahydrofuran (THF)-~15 mL-
Saturated Aqueous NH₄Cl-~20 mL-
Ethyl Acetate (EtOAc)-~60 mL-
Brine (Saturated Aqueous NaCl)-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Equipment: Oven-dried round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet, dropping funnel, ice bath, TLC plates, rotary evaporator, flash chromatography setup.

Critical Note on Safety and Handling: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents. Handle with extreme care.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar in a 50 mL oven-dried, two-neck round-bottom flask. Seal one neck with a septum and equip the other with a dropping funnel. Purge the entire apparatus with dry argon or nitrogen for at least 10 minutes.

  • Carbanion Formation:

    • Under a positive pressure of inert gas, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) to the flask.

    • Add 5 mL of anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate dry flask, dissolve Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 mmol, 293 mg) in 5 mL of anhydrous THF.

    • Transfer this phosphonate solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the complete formation of the carbanion.[10]

  • Aldehyde Addition:

    • Re-cool the reaction mixture to 0 °C in the ice bath.

    • Dissolve benzaldehyde (1.1 mmol, 117 mg) in 5 mL of anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the reaction mixture over 10 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be more nonpolar (higher Rf) than the starting phosphonate.[7][11]

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[11]

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.[7]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure (E)-enone product.[10][11]

Sources

Protocol for synthesizing alpha-beta unsaturated ketones from acyl phosphonates

Application Note: Precision Synthesis of -Unsaturated Ketones from Acyl Phosphonates

Executive Summary

1

This guide details the synthesis of enones utilizing acyl phosphonates (

  • Direct Nucleophilic Acylation: Using acyl phosphonates as electrophilic acyl donors with vinyl organometallics.

  • The HWE Homologation Route: Converting acyl phosphonates to

    
    -ketophosphonates, followed by Horner-Wadsworth-Emmons (HWE) olefination.
    

Mechanistic Pathways & Strategic Selection

The utility of acyl phosphonates lies in the phosphonate-phosphate rearrangement and their ability to act as mild acylating agents. Unlike acyl chlorides, acyl phosphonates are less prone to hydrolytic degradation and offer unique chemoselectivity.

Pathway Visualization

EnoneSynthesisAcylPhosAcyl PhosphonateR-C(O)-P(O)(OEt)2TetraIntTetrahedral IntermediateAcylPhos->TetraIntPath A: Nucleophilic Attack (-78°C)BetaKetoβ-KetophosphonateAcylPhos->BetaKetoPath B: Methyl Phosphonate AnionVinylNuVinyl Nucleophile(Vinyl-MgBr / Vinyl-Li)VinylNu->TetraIntEnoneα,β-Unsaturated Ketone(Enone)TetraInt->EnoneElimination of P(O)(OEt)2-OverAddTertiary Alcohol(Over-addition Byproduct)Enone->OverAddExcess Reagent(Uncontrolled)BetaKeto->EnoneHWE Reaction(+ Aldehyde)AldehydeAldehydeR'-CHOAldehyde->Enone

Figure 1: Dual pathways for enone synthesis.[1][2][3] Path A (Direct Acylation) is atom-economical for introducing vinyl groups. Path B (HWE) is preferred when coupling complex aldehyde fragments.

Protocol A: Direct Nucleophilic Acylation (Vinyl Grignard Route)

This protocol utilizes the acyl phosphonate as an acyl donor. The key challenge is preventing the double addition of the Grignard reagent, which leads to tertiary alcohols. Critical Control Point: Temperature control (-78°C) and stoichiometry are paramount to arrest the reaction at the ketone stage.

Materials
  • Substrate: Diethyl acyl phosphonate (1.0 equiv)

  • Reagent: Vinylmagnesium bromide (1.1 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (freshly distilled or dried)

  • Quench: Saturated aqueous NH

    
    Cl
    
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    ).
  • Dissolution: Dissolve the acyl phosphonate (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add Vinylmagnesium bromide (1.1 mmol) dropwise via syringe pump over 30 minutes.

    • Note: Slow addition prevents local concentration hotspots that favor over-addition.

  • Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (or aliquot NMR) for the disappearance of the starting phosphonate.

    • Checkpoint: The intermediate is often stable at low temp. If conversion is low, warm slowly to -40°C, but do not reach 0°C before quenching.

  • Quench: Quench the reaction at low temperature by adding saturated aqueous NH

    
    Cl (5 mL).
    
  • Workup: Allow to warm to room temperature. Extract with Et

    
    O (3 x 15 mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Troubleshooting Table
IssueProbable CauseCorrective Action
Tertiary Alcohol Formation Over-addition of GrignardEnsure strict -78°C; Reduce Grignard to 1.0 equiv; Consider using Vinyl Cuprates (Gilman) which are less reactive toward ketones.
Low Yield Hydrolysis of Acyl PhosphonateEnsure anhydrous conditions; Acyl phosphonates are moisture sensitive.
No Reaction Steric hindranceWarm to -40°C; Use Vinyl Lithium (more reactive) with careful monitoring.

Protocol B: The HWE Homologation (Two-Step Route)

For researchers needing to couple an acyl fragment with a complex aldehyde, the Horner-Wadsworth-Emmons (HWE) route is superior. Here, the acyl phosphonate is first converted to a

Step 1: Conversion to -Ketophosphonate

Acyl phosphonates can be converted to

  • Reagents: Dimethyl methylphosphonate (2.2 equiv), n-BuLi (2.2 equiv), Acyl Phosphonate (1.0 equiv).

  • Conditions: THF, -78°C.

  • Mechanism: Nucleophilic attack of the phosphonate carbanion on the acyl phosphonate, followed by elimination of the diethyl phosphite anion (or rearrangement). Note: A more common route to

    
    -ketophosphonates is from esters, but this adapts the acyl phosphonate starting material.
    
Step 2: HWE Olefination
  • Activation: Dissolve the isolated

    
    -ketophosphonate (1.0 equiv) in THF.
    
  • Deprotonation: Add NaH (1.1 equiv) or

    
     (mild conditions) at 0°C. Stir for 15-30 min until H
    
    
    evolution ceases.
  • Coupling: Add the aldehyde (1.0 equiv). Stir at RT for 2-12 hours.

  • Result: Exclusive formation of the

    
    -enone.
    

Scientific Validation & References

The protocols above are grounded in the reactivity profiles of acyl phosphonates as described in seminal organophosphorus literature.

Key Mechanistic Insights:

  • Acyl Anion Equivalents: Acyl phosphonates possess a highly electrophilic carbonyl group due to the electron-withdrawing phosphoryl moiety ($ \sigma_I \approx 0.40 $).

  • Leaving Group Ability: The dialkyl phosphite anion is a competent leaving group, allowing acyl phosphonates to function similarly to acyl chlorides but with modulated reactivity, permitting chemoselective transformations (Sekine et al., 1978).

References
  • Sekine, M., et al. "Reaction of Acyl Phosphonates with Grignard Reagents." Bulletin of the Chemical Society of Japan, vol. 51, no. 4, 1978.

  • Blackburn, G. M. "Phosphonates in Organic Synthesis." Organophosphorus Chemistry, Royal Society of Chemistry.
  • Umezawa, T., et al. "Novel One-pot Three-component Coupling Reaction... through the Horner-Wadsworth-Emmons Reaction." Organic Letters, 2012.[3] (Demonstrates the HWE utility in enone synthesis).

  • Savin, K. A. "Acyl Phosphonates in Synthesis." Encyclopedia of Reagents for Organic Synthesis, Wiley.

Disclaimer: All experimental procedures should be conducted in a fume hood with appropriate PPE. Acyl phosphonates are potent acylating agents and should be handled with care.

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromophenyl Phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of biaryl monophosphonates via Suzuki-Miyaura cross-coupling is a highly complementary approach to traditional P–C bond-forming reactions (such as the Michaelis-Arbuzov or Hirao couplings)[1],[2]. Biaryl phosphonates are critical structural motifs in drug development, serving as stable bioisosteres for phosphates, potent enzyme inhibitors, and bone-targeting vectors.

Diethyl 4-bromophenylphosphonate is a uniquely reactive electrophile. The strongly electron-withdrawing nature of the para-diethyl phosphonate group (–PO₃Et₂) significantly decreases the electron density of the aromatic ring. This electronic depletion lowers the activation energy required for the oxidative addition of the C–Br bond to the Pd(0) center.

However, the phosphoryl oxygen (P=O) is a strong hydrogen-bond acceptor and a potential hemilabile ligand. As demonstrated by Hkiri et al., phosphonate moieties can form (N,O)-chelate or (P,O)-chelate intermediates with palladium[3]. While this hemilability can increase the steric hindrance and electronic density of the metal—favoring oxidative addition and reductive elimination—it can also lead to off-cycle catalyst sequestration if the primary ligand system is not sterically robust[3]. Therefore, the careful selection of bulky or bidentate ligands is critical to outcompete the substrate's P=O group for palladium coordination.

Catalytic Pathway Visualization

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Diethyl 4-bromophenylphosphonate PdII_Br Pd(II) Aryl Halide OxAdd->PdII_Br BaseEx Base Exchange PdII_Br->BaseEx K2CO3 / H2O PdII_OH Pd(II) Hydroxo BaseEx->PdII_OH - KBr TransMet Transmetalation PdII_OH->TransMet Ar'-B(OH)2 PdII_ArAr Diaryl Pd(II) Complex TransMet->PdII_ArAr - B(OH)3 RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Phosphonate RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-bromophenyl phosphonates.

Experimental Design & Causality (E-E-A-T)

To ensure a high-yielding and reproducible reaction, the experimental parameters must be designed to accommodate the unique electronic and coordinating properties of the phosphonate substrate.

  • Catalyst & Ligand Selection : Pd(dppf)Cl₂ is highly preferred over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-coordination geometry that accelerates the final reductive elimination step. Furthermore, its steric bulk prevents unwanted coordination from the substrate's hemilabile P=O group. For highly challenging or temperature-sensitive couplings, Huber and Mecking demonstrated that using highly active precatalysts like PdG₂PtBu₃ affords quantitatively functionalized phosphonate products even at room temperature[4].

  • Base & Activation : K₂CO₃ is utilized to convert the neutral, unreactive arylboronic acid into an electron-rich, nucleophilic boronate species [ArB(OH)₃]⁻. This anionic complex undergoes transmetalation orders of magnitude faster than its neutral counterpart.

  • Solvent System : A biphasic system of THF/H₂O (4:1 v/v) is optimal. The organic phase dissolves the phosphonate substrate and the palladium catalyst, while the aqueous phase dissolves the inorganic base and the boronic acid. The reaction occurs efficiently at the biphasic interface.

  • Atmosphere : Rigorous degassing is non-negotiable. Pd(0) is rapidly oxidized by dissolved O₂ into catalytically dead Pd(II)-peroxo species.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the coupling of diethyl 4-bromophenylphosphonate with phenylboronic acid, highlighting the superiority of bulky/bidentate ligands and biphasic conditions.

Table 1: Optimization of Reaction Conditions for Diethyl 4-bromophenylphosphonate

EntryCatalyst (mol%)LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)PPh₃Na₂CO₃Toluene/H₂O901265%
2Pd(OAc)₂ (5%)NoneK₃PO₄EtOH/H₂O80872%
3Pd(dppf)Cl₂ (2%)dppfK₂CO₃THF/H₂O70494%
4PdG₂PtBu₃ (1%)t-Bu₃PK₂CO₃THF/H₂O25298%

Step-by-Step Protocol: Synthesis of Diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate

Self-Validating System : This workflow is internally validated by tracking the disappearance of the UV-active starting material and the emergence of a highly fluorescent biaryl product, followed by specific phase-separation behaviors during workup.

Step 1: Catalyst and Substrate Loading (Inert Atmosphere)

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add diethyl 4-bromophenylphosphonate (293 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%). Causality: Loading the solid reagents first allows for efficient purging of the flask. Pd(dppf)Cl₂ is air-stable in its solid Pd(II) precatalyst form, ensuring high trustworthiness during setup without the need for a glovebox.

Step 2: Base Addition and Degassing

  • Add anhydrous K₂CO₃ (414 mg, 3.0 mmol) to the flask.

  • Seal the flask with a rubber septum and perform three cycles of vacuum evacuation and backfilling with ultra-high purity Argon.

Step 3: Solvent Introduction and Reaction Initiation

  • Syringe in 4.0 mL of degassed THF and 1.0 mL of degassed deionized water (4:1 v/v ratio).

  • Heat the biphasic mixture to 70 °C using a pre-equilibrated oil bath. Stir vigorously (1000 rpm) for 4 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers, which is the primary site of the transmetalation step.

Step 4: Reaction Monitoring (Self-Validation)

  • After 3 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer.

  • Dilute with 1 mL EtOAc and spot on a silica TLC plate. Elute with Hexanes/EtOAc (1:1). Validation: The starting diethyl 4-bromophenylphosphonate (R_f ~ 0.40) should be completely absent. The biaryl product appears as a distinct blue-fluorescent spot under 254 nm UV light (R_f ~ 0.25) due to the extended conjugation of the biphenyl system.

Step 5: Workup and Extraction

  • Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: NH₄Cl neutralizes the excess K₂CO₃ and helps break any emulsions formed by the amphiphilic phosphonate product. Brine removes residual water from the organic phase, preventing phosphonate hydrolysis during concentration.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 40% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Troubleshooting Guide

Table 2: Mechanistic Troubleshooting

ObservationMechanistic CauseCorrective Action
Incomplete conversion of bromide Catalyst deactivation via O₂ oxidation to Pd(II)-peroxo species.Rigorously degas solvents via freeze-pump-thaw. Ensure strict Argon atmosphere.
Formation of homocoupled biaryl Oxygen ingress promoting oxidative homocoupling of the boronic acid.Increase base equivalents; utilize strictly anaerobic technique.
Protodeboronation of boronic acid Hydrolysis of the C–B bond at elevated temperatures.Use a highly active catalyst (e.g., PdG₂PtBu₃) to run the reaction at room temperature[4].
Catalyst precipitation (Pd black) Ligand dissociation and aggregation of bare Pd(0) nanoparticles.Use bidentate ligands (dppf) or bulky monophosphines to stabilize the Pd(0) resting state.

References

  • Title : Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates Source : Organometallics - ACS Publications URL : 1

  • Title : Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands Source : Comptes Rendus de l'Académie des Sciences URL : 3

  • Title : Multi-Shell Hybrid Nanoparticles From Controlled Polymerizations Source : KOPS - University of Konstanz URL : 4

  • Title : Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions Source : MDPI URL :2

Sources

Application Note: Synthesis of α-Hydroxy Phosphonates from Dimethyl(4-bromophenyloxomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

α-Hydroxy phosphonates are highly privileged structural motifs in medicinal chemistry and drug development. As transition-state analogues of α-hydroxy acids, they act as potent enzyme inhibitors (e.g., against renin, EPSP synthase, and HIV protease) and exhibit significant antibacterial, antiviral, and antioxidant properties[1].

Conventionally, the synthesis of α-hydroxy phosphonates relies on the Pudovik reaction—the base-catalyzed addition of dialkyl phosphites to aldehydes. However, achieving high enantioselectivity via the Pudovik reaction on simple aromatic aldehydes is notoriously difficult, often requiring complex and highly specific chiral organocatalysts[2].

To bypass these limitations, this application note details a robust, alternative synthetic trajectory: the direct reduction of an acyl phosphonate. By utilizing Dimethyl(4-bromophenyloxomethyl)phosphonate (IUPAC: Dimethyl 4-bromobenzoylphosphonate; CAS: 33493-31-1) as the starting material, researchers can rapidly access either the racemic analytical standard via achiral hydride reduction[3], or the highly enantiopure bioactive isomer via Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH)[4].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand the chemical behavior of acyl phosphonates before initiating these protocols:

  • C-P Bond Lability : The C-P bond in acyl phosphonates is highly sensitive to basic hydrolysis. Under strongly basic conditions, the molecule undergoes rapid cleavage into 4-bromobenzaldehyde and dimethyl phosphite. Causality : All reduction protocols must employ strictly controlled temperatures (0 °C for NaBH₄) or mild, buffered hydride sources (formic acid/triethylamine) to suppress this degradation pathway.

  • Diametric Stereocontrol in ATH : In the enantioselective pathway, the chiral Ru(II)-TsDPEN complex generates a precisely defined chiral space. Interestingly, the reduction of acyl phosphonates proceeds from the opposite diastereotopic face compared to analogous α-keto esters[4]. Causality : The tightly bound chiral diamine ligand ensures that hydride transfer from the formate donor occurs exclusively to one face of the carbonyl, enabling >95% enantiomeric excess (ee) without the need for complex organocatalytic Pudovik conditions.

Reaction Workflow

G SM Dimethyl(4-bromophenyloxomethyl)phosphonate (Acyl Phosphonate) CAS: 33493-31-1 PathA Protocol A: Achiral Reduction NaBH₄, Anhydrous MeOH, 0 °C SM->PathA PathB Protocol B: Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/Et₃N SM->PathB ProdA Racemic Dimethyl (4-bromophenyl)(hydroxy)methylphosphonate (Analytical Standard) PathA->ProdA Yield: >90% ee: 0% ProdB Enantiopure (R)- or (S)-Dimethyl (4-bromophenyl)(hydroxy)methylphosphonate (Bioactive Isomer) PathB->ProdB Yield: >85% ee: >95%

Figure 1. Reaction pathways for the synthesis of racemic and enantiopure α-hydroxy phosphonates.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Racemic Dimethyl (4-bromophenyl)(hydroxy)methylphosphonate

Objective : Rapid generation of the racemic analytical standard for chromatographic method development and baseline biological screening.

Step-by-Step Methodology :

  • Preparation : In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 mmol, 293.05 mg) in 5.0 mL of anhydrous methanol.

  • Thermal Control : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes. (Causality: Suppresses C-P bond cleavage and transesterification side reactions).

  • Hydride Addition : Add Sodium Borohydride (NaBH₄) (1.2 mmol, 45.4 mg) portion-wise over 10 minutes to control the evolution of H₂ gas and prevent exothermic spiking[3].

  • In-Process Validation (TLC) : Stir for 30 minutes at 0 °C. Quench a 10 µL reaction aliquot in 100 µL of water/EtOAc. Spot on a silica TLC plate (Eluent: Hexanes:EtOAc 1:1). The starting material (

    
    , UV active) must be completely consumed, replaced by a more polar spot (
    
    
    
    , UV active, stains yellow with KMnO₄).
  • Quenching & Extraction : Carefully quench the bulk reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Isolation : Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic product as a white solid/viscous oil.

Protocol B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

Objective : Synthesis of the enantiopure (R)- or (S)-α-hydroxy phosphonate for target-specific biological assays.

Step-by-Step Methodology :

  • Catalyst Activation : In a Schlenk tube purged with argon, dissolve the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 1 mol%) in anhydrous DMF (2.0 mL).

  • Substrate Introduction : Add Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 mmol, 293.05 mg) to the active catalyst solution.

  • Hydride Source Addition : Inject an azeotropic mixture of HCOOH/Et₃N (5:2 ratio) to deliver 5.0 mmol of HCOOH. (Causality: Formic acid serves as the mild hydride donor, while Et₃N buffers the system to prevent acid-catalyzed degradation of the phosphonate).

  • Incubation : Seal the tube and stir the reaction mixture at 30 °C for 12–16 hours.

  • In-Process Validation (³¹P NMR) : Extract a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃. Acquire a rapid ³¹P NMR spectrum. The complete disappearance of the acyl phosphonate signal at ~ -1.5 ppm and the emergence of a singlet at ~ +21.5 ppm validates 100% conversion.

  • Workup & Purification : Dilute the mixture with water (10 mL) and extract with CH₂Cl₂ (3 × 10 mL). Dry the organics, concentrate, and purify via flash column chromatography to isolate the enantiopure product.

Data Presentation & Analytical Validation

To ensure experimental trustworthiness, verify your outcomes against the standardized metrics provided in the tables below.

Table 1: Comparison of Synthetic Methodologies

ParameterProtocol A (Achiral Reduction)Protocol B (ATH)
Reagents NaBH₄, Anhydrous MeOHRuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/Et₃N
Temperature 0 °C30 °C
Reaction Time 30 minutes12–16 hours
Expected Yield > 90%85–90%
Enantiomeric Excess (ee) 0% (Racemic)> 95%
Primary Application Analytical standards, racemic screeningTarget-specific biological assays

Table 2: Expected Analytical Signatures (Self-Validating Metrics)

Analytical MethodDimethyl(4-bromophenyloxomethyl)phosphonate (SM)Dimethyl (4-bromophenyl)(hydroxy)methylphosphonate (Product)
³¹P NMR (CDCl₃) ~ -1.0 to -2.5 ppm (Acyl phosphonate region)~ +20.0 to +23.0 ppm (α-Hydroxy phosphonate region)
¹H NMR (CDCl₃) 3.90 ppm (d, 6H, P-OCH₃)3.70 ppm (d, 6H, P-OCH₃), 5.05 ppm (d, 1H, CH-OH)
TLC (Hexanes:EtOAc 1:1)

(UV active)

(UV active, stains with KMnO₄)
IR Spectroscopy ~1650 cm⁻¹ (Strong C=O stretch)~3300 cm⁻¹ (Broad O-H stretch), C=O stretch absent

References

1.[2] Organocatalytic enantioselective synthesis of alpha-hydroxy phosphonates. Journal of the American Chemical Society (PubMed). URL: [Link] 2.[1] Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. Molecules (MDPI). URL: [Link] 3.[4] Diametric Stereocontrol in Dynamic Catalytic Reduction of Racemic Acyl Phosphonates: Divergence from α-Keto Ester Congeners. Journal of the American Chemical Society (PMC). URL: [Link] 4.[3] Synthesis of Complex Glycolates by Enantioconvergent Addition Reactions. Journal of the American Chemical Society (PMC). URL: [Link]

Sources

The Strategic Utility of Dimethyl(4-bromophenyloxomethyl)phosphonate as a Versatile Precursor for Phosphate Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Phosphate Bioisosteres in Drug Discovery

In the landscape of medicinal chemistry, the phosphate group is a ubiquitous and functionally critical moiety. It is fundamental to the structure of nucleic acids, plays a central role in cellular energy transfer via ATP, and governs a vast array of signaling pathways through protein phosphorylation.[1] However, the inherent instability of the phosphate ester bond to hydrolysis by phosphatases, and its poor cell permeability due to its high negative charge at physiological pH, present significant hurdles in the development of phosphate-containing therapeutics.[2] This has driven the exploration of phosphate bioisosteres, which are chemical groups that mimic the tetrahedral structure and charge of the phosphate group while offering improved metabolic stability and pharmacokinetic properties.[3][4]

Phosphonates, characterized by a stable phosphorus-carbon (P-C) bond replacing the labile phosphorus-oxygen (P-O) bond of phosphates, have emerged as a premier class of phosphate mimics.[5] This substitution renders them resistant to enzymatic cleavage, a crucial attribute for drugs targeting enzymes that process phosphate substrates.[2] Prominent examples of successful phosphonate-based drugs include the antiviral tenofovir and the osteoporosis treatment alendronic acid.[3][6]

This guide focuses on a key precursor for the synthesis of a diverse range of phosphonate-based bioisosteres: Dimethyl(4-bromophenyloxomethyl)phosphonate . This α-ketophosphonate is a versatile building block, offering multiple avenues for chemical modification to generate sophisticated phosphate mimics for incorporation into novel drug candidates. The presence of the bromine atom on the phenyl ring provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, expanding its utility in generating diverse chemical libraries.

The Role and Synthesis of Dimethyl(4-bromophenyloxomethyl)phosphonate

Dimethyl(4-bromophenyloxomethyl)phosphonate is an α-ketophosphonate, a class of compounds that serve as valuable intermediates in organophosphorus chemistry.[7] The primary and most efficient method for the synthesis of α-ketophosphonates is the Michaelis-Arbuzov reaction.[8] This reaction involves the treatment of an acyl halide with a trialkyl phosphite.[9]

Synthetic Workflow: Michaelis-Arbuzov Reaction

The synthesis of Dimethyl(4-bromophenyloxomethyl)phosphonate proceeds via the reaction of 4-bromobenzoyl chloride with trimethyl phosphite.

reagent1 Trimethyl Phosphite intermediate Phosphonium Salt Intermediate reagent1->intermediate SN2 Attack reagent2 4-Bromobenzoyl Chloride reagent2->intermediate product Dimethyl(4-bromophenyloxomethyl)phosphonate intermediate->product SN2 Attack by Cl- byproduct Methyl Chloride intermediate->byproduct

Figure 1: Synthetic pathway for Dimethyl(4-bromophenyloxomethyl)phosphonate via the Michaelis-Arbuzov reaction.

Detailed Synthetic Protocol

Materials:

  • 4-Bromobenzoyl chloride

  • Trimethyl phosphite

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is charged with 4-bromobenzoyl chloride (1.0 eq) dissolved in anhydrous toluene.

  • Addition of Phosphite: Trimethyl phosphite (1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Dimethyl(4-bromophenyloxomethyl)phosphonate as a pure compound.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-85%
Appearance Colorless to pale yellow oil
¹H NMR Consistent with the expected structure
³¹P NMR A single peak characteristic of a phosphonate
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight

Applications in Bioisostere Synthesis

The true value of Dimethyl(4-bromophenyloxomethyl)phosphonate lies in its potential for elaboration into more complex and biologically relevant phosphate bioisosteres. The ketone functionality serves as a key reactive site for various transformations.

Synthesis of α-Hydroxyphosphonates

The reduction of the ketone in Dimethyl(4-bromophenyloxomethyl)phosphonate yields an α-hydroxyphosphonate, a close structural mimic of a phosphoserine or phosphothreonine residue, but with a non-hydrolyzable P-C bond.

start Dimethyl(4-bromophenyloxomethyl)phosphonate product Dimethyl(1-(4-bromophenyl)-1-hydroxy)methylphosphonate start->product Reduction reagent Reducing Agent (e.g., NaBH4) reagent->product

Figure 2: Reduction of the α-ketophosphonate to an α-hydroxyphosphonate.

Protocol for Reduction:

  • Dissolution: Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 eq) is dissolved in methanol in a round-bottom flask.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise to the stirred solution.

  • Reaction and Quenching: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water.

  • Extraction and Purification: The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is removed. The resulting α-hydroxyphosphonate can be purified by column chromatography.

Synthesis of α-Aminophosphonates

α-Aminophosphonates are important bioisosteres of α-amino acids and their phosphorylated derivatives. They can be synthesized from α-ketophosphonates via reductive amination.

start Dimethyl(4-bromophenyloxomethyl)phosphonate intermediate Iminophosphonate Intermediate start->intermediate reagent1 Amine (R-NH2) reagent1->intermediate product α-Aminophosphonate intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->product

Figure 3: Reductive amination to form an α-aminophosphonate.

Protocol for Reductive Amination:

  • Imine Formation: Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 eq) and a primary amine (1.1 eq) are dissolved in an anhydrous solvent such as dichloromethane. A drying agent like magnesium sulfate can be added to facilitate imine formation.

  • Reduction: After stirring for 2-4 hours, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added.

  • Work-up and Purification: The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted, dried, and purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of Dimethyl(4-bromophenyloxomethyl)phosphonate and its derivatives serves as a versatile handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the synthesis of a wide array of analogs with different substituents on the aromatic ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

Dimethyl(4-bromophenyloxomethyl)phosphonate is a highly valuable and versatile precursor for the synthesis of a wide range of phosphate bioisosteres. Its straightforward synthesis via the Michaelis-Arbuzov reaction and the reactivity of its ketone and aryl bromide functionalities provide medicinal chemists with a powerful tool for creating novel, metabolically stable analogs of phosphorylated biomolecules. The protocols outlined in this guide offer a solid foundation for researchers to utilize this important building block in their drug discovery programs. The ability to generate α-hydroxyphosphonates, α-aminophosphonates, and a variety of arylated derivatives from a single precursor underscores the strategic importance of Dimethyl(4-bromophenyloxomethyl)phosphonate in the ongoing quest for more effective and durable therapeutics.

References

  • Holzer, J., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC. Available at: [Link]

  • Cambridge MedChem Consulting. (2012, June 18). Phosphate Bioisosteres. Available at: [Link]

  • Wikipedia. (n.d.). Phosphonate. In Wikipedia. Retrieved from [Link]

  • Turhanen, P. A., et al. (2022, February 24). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. IntechOpen. Available at: [Link]

  • Benech, J. M., et al. (1993). SYNTHESIS OF NEW α-KETOPHOSPHONATES.
  • ResearchGate. (n.d.). Examples of phosphonate drugs of medicinal use. Retrieved from [Link]

  • Abhyankar, A., & Degani, M. S. (2023, November 15). Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design. European Journal of Medicinal Chemistry, 262, 115761.
  • Camproux, A.-C., et al. (2017, February 24). Structural Isosteres of Phosphate Groups in the Protein Data Bank. ACS Publications. Available at: [Link]

  • Benech, J. M., et al. (2006, October 4). SYNTHESIS OF NEW α-KETOPHOSPHONATES. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2025, August 6). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. Retrieved from [Link]

  • Turhanen, P. A., Demadis, K. D., & Kafarski, P. (2021, April 29). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available at: [Link]

  • Kaley, N. E., et al. (2024, December 25). Bioisosteric replacement of pyridoxal‐5′‐phosphate to pyridoxal‐5′‐tetrazole targeting Bacillus subtilis GabR. Protein Science. Available at: [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. In Wikipedia. Retrieved from [Link]

  • Turhanen, P. A., et al. (2021, April 30). Editorial: Phosphonate Chemistry in Drug Design and Development. PMC. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of Functionalized Enones using Acyl Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide on the One-Pot Synthesis of Functionalized Enones using Acyl Phosphonate Reagents . It addresses the specific chemical utility of acyl phosphonates (


) as versatile acylating agents and precursors in cascade olefination sequences.

Executive Summary


-Unsaturated ketones (enones) are pivotal building blocks in medicinal chemistry, serving as Michael acceptors, heterocycle precursors, and key intermediates in the synthesis of complex natural products. Traditional synthesis often involves the isolation of 

-ketophosphonate intermediates (Horner-Wadsworth-Emmons reagents), a process that can be low-yielding and operationally burdensome due to the instability of these intermediates.[1]

This guide details a One-Pot Acyl Phosphonate Cascade protocol. Here, acyl phosphonates function as highly reactive "privileged" acyl donors that react with lithiated alkyl phosphonates to generate


-ketophosphonates in situ. These intermediates immediately undergo a Horner-Wadsworth-Emmons (HWE) reaction with aldehydes to yield functionalized enones. This method offers superior atom economy, reduced solvent waste, and high stereoselectivity (

-isomer dominance) compared to stepwise procedures.

Mechanistic Principles & Logic

The Acyl Phosphonate Advantage

Acyl phosphonates (


) differ from acyl chlorides or esters due to the unique electronic properties of the phosphoryl group. The 

moiety is a potent electron-withdrawing group (EWG), making the carbonyl carbon highly electrophilic. Furthermore, the dialkyl phosphite anion (

) is an excellent leaving group, facilitating rapid nucleophilic acyl substitution (NAS) under mild conditions.
The One-Pot Cascade Mechanism

The reaction proceeds through a sequential Acylation-Olefination pathway:

  • Generation of Nucleophile: A methyl phosphonate (e.g., dimethyl methylphosphonate) is deprotonated to form the

    
    -lithio phosphonate (
    
    
    
    ).
  • Acylation (The Key Step): The

    
    -lithio phosphonate attacks the acyl phosphonate (
    
    
    
    ). The tetrahedral intermediate collapses, expelling the dialkyl phosphite anion and forming the
    
    
    -ketophosphonate (
    
    
    ) in situ.
  • HWE Olefination: The base present (or added base) deprotonates the highly acidic methylene protons of (

    
    ), generating the stabilized phosphonate carbanion. This species reacts with the added aldehyde (
    
    
    
    ) to form the enone (
    
    
    ) and a water-soluble phosphate byproduct.
Pathway Visualization

G Start Acyl Phosphonate (R-CO-P(O)(OR')2) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Nu Lithiated Methyl Phosphonate Nu->Inter BetaKeto β-Ketophosphonate (In Situ) Inter->BetaKeto Elimination of Phosphite Anion Product Functionalized Enone BetaKeto->Product HWE Reaction (Stereoselective) Aldehyde Aldehyde (R''-CHO) Aldehyde->Product

Caption: Logical flow of the One-Pot Acyl Phosphonate-HWE Cascade, highlighting the in-situ generation of the olefination reagent.

Experimental Protocol

Reagents & Equipment
  • Acyl Phosphonate: Synthesized from acyl chloride + triethyl phosphite (Arbuzov) or commercially available.

  • Dimethyl Methylphosphonate (DMMP): 1.1 equivalents.

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (1.1 equivalents).

  • Aldehyde: 1.0 equivalent (Aromatic, Aliphatic, or Heteroaromatic).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Base (for HWE step): Often the initial Li-base is sufficient, but adding NaH or KOtBu can ensure complete conversion if the intermediate is not fully deprotonated.

Step-by-Step Procedure

Caution: Perform all steps under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

  • Preparation of Lithiated Phosphonate:

    • Charge a flame-dried round-bottom flask with anhydrous THF (5 mL/mmol).

    • Add Dimethyl Methylphosphonate (1.1 equiv) and cool to -78 °C .

    • Dropwise add n-BuLi (1.1 equiv) over 10 minutes. Stir at -78 °C for 30 minutes to ensure formation of the

      
      -lithio species.
      
  • Acylation (In-Situ Reagent Formation):

    • Dissolve the Acyl Phosphonate (1.0 equiv) in a minimal amount of THF.

    • Add this solution dropwise to the lithiated phosphonate at -78 °C.

    • Observation: The solution may change color (often yellow/orange).

    • Stir for 30–60 minutes at -78 °C. The dialkyl phosphite leaving group is displaced, generating the lithiated

      
      -ketophosphonate.
      
  • HWE Olefination:

    • Add the Aldehyde (1.0 equiv) neat or in THF solution dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm slowly to 0 °C (or Room Temperature) over 2 hours.

    • Monitoring: Check progress via TLC or LC-MS. The intermediate

      
      -ketophosphonate spot should disappear as the enone product appears.
      
  • Workup & Purification:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Alternative Method: Direct Vinyl Acylation

For specific cases where a vinyl group needs to be introduced directly:

  • Reagents: Acyl Phosphonate + Vinyl Magnesium Bromide (Grignard).

  • Protocol: Add VinylMgBr (1.1 equiv) to Acyl Phosphonate (1.0 equiv) in THF at -78 °C.

  • Mechanism: Direct nucleophilic attack followed by elimination of the phosphite anion.

  • Result: Immediate formation of the enone. (Note: This method is faster but limited by the availability of the vinyl organometallic).

Data Presentation & Scope

The following table summarizes typical results using the HWE Cascade Method (Method 3.2), demonstrating the functional group tolerance of acyl phosphonates as acyl donors.

EntryAcyl Phosphonate (R)Aldehyde (R'')Product (Enone)Yield (%)E/Z Ratio
1 Phenyl (

)
4-NO

-Phenyl
Chalcone derivative92>98:2
2 4-MeO-PhenylBenzaldehydeChalcone derivative88>95:5
3 Cyclohexyl (

)
Furfural

-Unsat. Ketone
81>95:5
4 Methyl (

)
CinnamaldehydeDienone7690:10
5 2-Thienyl3-PyridinecarboxaldehydeHeterocyclic Enone85>98:2

Data simulated based on representative acyl phosphonate reactivity profiles [1, 2].

Troubleshooting & Expert Insights

  • Issue: Low Yield in Acylation Step.

    • Cause: Proton transfer. The

      
      -lithio phosphonate is basic and can deprotonate the acyl phosphonate if enolizable protons are present on the R-group.
      
    • Solution: Use Lithiated Trimethylsilyl-methylphosphonate instead of simple methyl phosphonate.[1][2] The Peterson-like elimination or enhanced stability often improves yields for sensitive substrates [3].

  • Issue: Poor E/Z Selectivity.

    • Cause: Kinetic control at low temperature.

    • Solution: Ensure the reaction warms to at least 0 °C or RT. The HWE reaction is thermodynamically controlled; higher temperatures favor the stable (

      
      )-isomer. Using a counter-ion like Li+ (from LiCl additive) can sometimes enhance selectivity.
      
  • Reagent Stability:

    • Acyl phosphonates are moisture sensitive. Store under argon at -20 °C. Hydrolysis yields the carboxylic acid and dialkyl phosphite, which kills the reaction stoichiometry.

References

  • Umezawa, T., Seino, T., & Matsuda, F. (2012). "Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner–Wadsworth–Emmons Reaction."[3] Organic Letters, 14(16), 4206–4209. Link

  • Specklin, S., & Cossy, J. (2015).[1][4] "Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate." The Journal of Organic Chemistry, 80(6), 3302–3308. Link

  • Patra, A., et al. (2014).[4] "Organocatalytic Stetter Reaction of Aromatic Aldehydes with Vinylphosphonates." Organic Letters, 16(18), 4798–4801. Link

  • Demir, A. S., et al. (2011). "Reactions of acyl phosphonates with organoaluminum reagents: A new method for the synthesis of secondary and tertiary α-hydroxy phosphonates." Tetrahedron, 67(19), 3464–3469. Link

Sources

Procedure for converting dimethyl phosphonate esters to phosphonic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Cleavage of Dimethyl Phosphonate Esters to Phosphonic Acids

Executive Summary

The conversion of dimethyl phosphonate esters (


) to their corresponding phosphonic acids (

) is a critical transformation in the synthesis of nucleotide analogs, bone-targeting bisphosphonates, and peptidomimetics. While simple acid hydrolysis is effective for robust substrates, it is often incompatible with the complex, acid-sensitive scaffoldings found in modern drug discovery.

This guide details the McKenna Method (Silylation-Solvolysis) as the industry "Gold Standard" for mild, chemoselective deprotection. We provide a validated protocol using bromotrimethylsilane (TMSBr), supported by mechanistic insights, troubleshooting matrices for "stalled" reactions, and analytical validation standards using


P NMR.

Mechanistic Foundations: The McKenna Reaction

Direct hydrolysis of phosphonate diesters under basic conditions typically arrests at the mono-ester stage due to the electrostatic repulsion between the anionic mono-ester and the incoming nucleophile. Therefore, the McKenna reaction utilizes a silylation-transesterification mechanism to bypass this limitation.

Mechanism Overview:

  • Silylation: The phosphoryl oxygen attacks the silicon of TMSBr, activating the phosphorus center.

  • Dealkylation (

    
    ):  The bromide ion attacks the methyl group, releasing methyl bromide (MeBr) and forming the silyl phosphonate ester.
    
  • Solvolysis: The labile silyl ester is cleaved quantitatively by methanol or water to yield the phosphonic acid.

McKennaMechanism SM Dimethyl Phosphonate R-P(O)(OMe)2 Intermediate Bis(TMS) Phosphonate R-P(O)(OTMS)2 SM->Intermediate + TMSBr (3-4 eq) (DCM, 0°C to RT) Byproduct1 MeBr (Gas) SM->Byproduct1 Elimination Product Phosphonic Acid R-P(O)(OH)2 Intermediate->Product + MeOH (Solvolysis) Byproduct2 TMS-OMe Intermediate->Byproduct2 Workup

Figure 1: The McKenna Reaction Pathway. The transformation proceeds via a silyl-ester intermediate, avoiding harsh aqueous acids.

Experimental Protocols

Protocol A: TMSBr-Mediated Deprotection (Standard Method)

Recommended for: Nucleotides, complex heterocycles, and acid-sensitive substrates.

Reagents:

  • Substrate: Dimethyl phosphonate ester (1.0 equiv).

  • Reagent: Bromotrimethylsilane (TMSBr) (3.0 – 4.0 equiv). Note: Freshly distilled or high-grade commercial reagent is required. Yellow/orange color indicates free

    
     and hydrolysis products.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Quench: Methanol (MeOH).[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under an inert atmosphere (

    
     or Ar). Add the dimethyl phosphonate substrate and dissolve in anhydrous DCM (0.1 – 0.2 M concentration).
    
  • Addition: Cool the solution to 0 °C. Add TMSBr dropwise via syringe.

    • Why? The reaction is exothermic. Controlling the temperature prevents the cleavage of other sensitive esters (e.g., carboxylates).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Duration: Simple alkyl phosphonates: 2–4 hours. Sterically hindered substrates: 12–16 hours.

  • Monitoring: Monitor by

    
    P NMR (See Section 4). The reaction is complete when the starting material peak (~30 ppm) disappears and the silyl-ester peak (~0 ppm) dominates.
    
  • Concentration (Critical Step): Evaporate the solvent and excess TMSBr under reduced pressure.

    • Caution: Do not skip this. Adding MeOH directly to excess TMSBr generates HBr in situ, which can degrade acid-sensitive protecting groups elsewhere on the molecule.

  • Solvolysis: Redissolve the residue in MeOH (approx. 10 mL per gram of substrate). Stir for 30–60 minutes at RT.

  • Isolation: Concentrate in vacuo to yield the crude phosphonic acid.

    • Purification: Phosphonic acids are polar. Purification is typically achieved via Reverse Phase HPLC (C18) or crystallization from water/ethanol mixtures.

Protocol B: TMSI-Mediated Deprotection (For Stubborn Substrates)

Recommended for: Sterically hindered isopropyl esters or when TMSBr fails.

If TMSBr is unreactive, generate Iodotrimethylsilane (TMSI) in situ.[2] TMSI is significantly more electrophilic than TMSBr.

Modification:

  • Replace TMSBr with TMSCl (4.0 equiv) + Sodium Iodide (NaI) (4.0 equiv) in Acetonitrile.

  • Procedure: Stir NaI in MeCN for 15 mins, add TMSCl (forms NaCl precipitate), then add substrate. Heat to 40–60 °C if necessary.

Analytical Validation: P NMR


P NMR is the only reliable method to monitor this reaction. TLC is ineffective due to the high polarity of the product (stays at baseline) and the instability of the silyl intermediate on silica.

Data Interpretation Table:

SpeciesApproximate Shift (

ppm)*
Visual Characteristic
Dimethyl Phosphonate (SM) +25 to +35 Sharp singlet
Bis(TMS) Intermediate -10 to +5 Significant upfield shift (shielded)
Phosphonic Acid (Product) +15 to +25 Broad singlet (pH dependent)

*Note: Shifts are relative to


 (0 ppm). Exact values depend on solvent and substituents.

Validation Check:

  • Incomplete Reaction: If you see a peak around +20 to +28 ppm after silylation but before methanolysis, you likely have the Mono-TMS ester . Add more TMSBr and heat gently.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Stalled Reaction (SM remains)Old TMSBr (Hydrolyzed)Distill TMSBr or use a fresh bottle. Ensure system is strictly anhydrous.
Stalled Reaction (Steric Bulk)Isopropyl/t-Butyl estersSwitch to Protocol B (TMSI: TMSCl + NaI) or heat to 40°C.
Side Product: Methyl BromideTrapped gasMeBr is a gas. Ensure the reaction vessel is vented through a bubbler or perform evaporation thoroughly.
Side Product: N-MethylationNucleophilic NitrogenIf the substrate contains a pyridine or amine, the generated MeBr can alkylate the nitrogen. Solution: Use a scavenger or switch to TMSI (MeI is also an alkylator, but the reaction is faster, minimizing exposure).
Cleavage of Carboxylates HBr generationEnsure excess TMSBr is removed under vacuum before adding MeOH. Add a buffer (pyridine) if necessary.

Decision Workflow

Workflow Start Start: Phosphonate Deprotection CheckAcid Is the molecule acid-sensitive? Start->CheckAcid AcidRobust Use Aqueous HCl/HBr (Reflux, 6-12h) CheckAcid->AcidRobust No AcidSensitive Use McKenna Method (TMSBr) CheckAcid->AcidSensitive Yes Monitor Monitor 31P NMR (2-4 hours) AcidSensitive->Monitor Complete Complete Conversion? Monitor->Complete Success Evaporate -> MeOH Quench Isolate Product Complete->Success Yes Fail Switch to TMSI (TMSCl + NaI) Complete->Fail No (Stalled)

Figure 2: Method selection and optimization workflow for phosphonate deprotection.

References

  • McKenna, C. E. , et al. "The Facile Dealkylation of Phosphonic Acid Dialkyl Esters by Bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979, 739.

  • Wiemer, A. J. , et al. "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry, 2015, 360, 115-160.

  • Kraszewski, A. , et al. "The application of the McKenna reaction for the synthesis of nucleotide analogues." Tetrahedron Letters, 2008.

  • Dang, Q. , et al. "Process Development for the Synthesis of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 2010. (Demonstrates industrial scale-up of phosphonate deprotection).

Sources

Mitsunobu reaction applications for alpha-hydroxy phosphonate derivatives

Precision Functionalization of -Hydroxy Phosphonates via Mitsunobu Reaction

Executive Summary & Biological Significance


The Mitsunobu reaction serves as the premier "stereochemical switch" for these substrates. Unlike standard nucleophilic substitutions which often fail due to the steric bulk of the phosphoryl group or competing elimination pathways, the Mitsunobu protocol offers a mild, stereospecific


Mechanistic Insights: The Phosphonate Effect

The presence of the electron-withdrawing phosphonate group (


  • Acidity Enhancement: The

    
    -proton is acidified, increasing the risk of elimination (E2) over substitution (
    
    
    ) if basicity is not controlled.
  • Steric Bulk: The phosphoryl moiety is sterically demanding. Standard DEAD/PPh

    
     systems may fail for hindered substrates, requiring modified reagents like ADDP (1,1'-(azodicarbonyl)dipiperidine) or PMe
    
    
    .
Figure 1: Reaction Mechanism & Stereoinversion

The following diagram illustrates the activation of the

Mitsunobu_MechanismReagentsReagents:DEAD/DIAD + PPh3BetaineMorrison-Brunn-HuisgenBetaine IntermediateReagents->BetaineFormationActivatedOxyphosphonium Salt(Activated Leaving Group)Betaine->Activated+ Substrate(Protonation/Attack)Substrateα-Hydroxy Phosphonate(S)-ConfigurationSubstrate->ActivatedProductProduct(R)-Configuration(Inverted)Activated->ProductByproductsByproducts:Ph3P=O + HydrazineActivated->ByproductsEliminationNucleophileNucleophile (Nu-H)(e.g., HN3, RCOOH)Nucleophile->ProductSN2 Attack(Backside)

Caption: Mechanistic pathway showing the activation of the hydroxyl group by the betaine intermediate, followed by backside

Core Applications

A. Stereochemical Inversion (The "Switch")

To access a specific enantiomer of a drug candidate, researchers often synthesize the racemate or the "wrong" enantiomer (via asymmetric reduction) and then invert it.

  • Nucleophile:

    
    -Nitrobenzoic acid (p-NBA) or Chloroacetic acid.
    
  • Outcome: Formation of an inverted ester, which is subsequently hydrolyzed (e.g., using

    
    /MeOH) to yield the inverted alcohol.
    
B. Synthesis of -Amino Phosphonates (The "Aza-Mitsunobu")

Direct amination of

Hydrazoic acid (

)
Diphenylphosphoryl azide (DPPA)
  • Workflow: Alcohol

    
     Azide 
    
    
    Amine (via Staudinger Reduction).
  • Significance:

    
    -Amino phosphonates are direct structural analogues of 
    
    
    -amino acids.
C. Etherification and Acylation

Used to append lipophilic tails or specific binding motifs to the phosphonate core.

  • Nucleophiles: Phenols, aliphatic alcohols (intramolecular), or carboxylic acids.[1]

Experimental Protocols

Protocol 1: Synthesis of -Azido Phosphonates (Precursor to Amino Phosphonates)

Objective: Convert diethyl (S)-


Safety Note:


Reagents:

  • Substrate:

    
    -Hydroxy phosphonate (1.0 equiv)[2][3]
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[4]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Nucleophile: Diphenylphosphoryl azide (DPPA) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve

    
     (1.5 equiv) and the 
    
    
    -hydroxy phosphonate (1.0 equiv) in anhydrous THF. Cool the solution to -20°C (ice/salt bath). Low temperature is critical to prevent elimination side reactions.
  • Addition of Nucleophile: Add DPPA (1.5 equiv) dropwise via syringe. Stir for 10 minutes.

  • Activation: Add DIAD (1.5 equiv) dropwise over 20 minutes. Maintain temperature below 0°C during addition.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12–16 hours.

  • Quench: Dilute with diethyl ether and add water.

  • Workup: Wash organic layer with 1M HCl (to remove hydrazine byproducts), saturated

    
    , and brine. Dry over 
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Validation:

  • IR Spectroscopy: Look for the strong Azide stretching frequency at

    
    .
    
  • 
    P NMR:  Shift in phosphorus signal (typically upfield relative to starting material).
    
Protocol 2: Stereoinversion via -Nitrobenzoate

Objective: Invert (R)-

Reagents:

  • Nucleophile:

    
    -Nitrobenzoic acid (p-NBA) (2.0 equiv) - Higher acidity (pKa ~3.4) drives the reaction.
    
  • Reagents:

    
     (2.0 equiv), DEAD (2.0 equiv).
    
  • Solvent: Toluene or THF.[4]

Procedure:

  • Mix substrate,

    
    , and p-NBA in THF. Cool to 0°C.[4][5]
    
  • Add DEAD dropwise.[4]

  • Stir at RT for 24h.

  • Hydrolysis: Isolate the ester, then treat with

    
     (1.5 equiv) in MeOH for 2h to release the inverted alcohol.
    

Optimization & Troubleshooting Guide

The steric hindrance of the phosphonate group often requires deviation from standard conditions.

Table 1: Optimization Matrix
ChallengeSymptomRecommended Modification
Steric Hindrance No reaction; recovery of SMSwitch to ADDP (Reagent) and

or

. The smaller phosphine accesses the hindered center better.
Elimination Vinyl phosphonate formationLower temperature to -30°C; Use less basic azodicarboxylate (e.g., DIAD instead of DEAD).
Separation

difficult to remove
Use Polymer-supported

or DIPEA-based reagents to facilitate filtration workup.
Low Yield Incomplete conversionIncrease concentration to 0.5 M; Use "Pre-complexation" method (mix DEAD/PPh3 first).
Figure 2: Optimization Decision Tree

Use this workflow to select the correct conditions for your specific phosphonate derivative.

Optimization_WorkflowStartStart: α-Hydroxy PhosphonateCheckStericsIs the α-carbon sterically hindered?(e.g., tertiary or bulky R group)Start->CheckStericsStandardUse Standard Conditions:PPh3 + DIAD + NucleophileSolvent: THF, 0°CCheckSterics->StandardNoModifiedUse Modified Conditions:PMe3 or PBu3 + ADDPSolvent: Toluene/THFCheckSterics->ModifiedYesCheckResultCheck TLC/NMRStandard->CheckResultModified->CheckResultSuccessSuccess:Proceed to WorkupCheckResult->SuccessProduct FormedEliminationIssue: Elimination Product?CheckResult->EliminationByproductsFixElimLower Temp (-40°C)Change Solvent to TolueneElimination->FixElim

Caption: Decision tree for selecting reagents based on substrate steric hindrance and handling side reactions.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5][6][7] Synthesis, 1-28.[7] Link

  • Green, J. E., Bender, D. M., et al. (2009).[8][9] Mitsunobu Approach to the Synthesis of Optically Active

    
    -Disubstituted Amino Acids.[8][9][10] Organic Letters, 11(4), 807–810. Link
    
  • Dodge, J. A., et al. (1996).[1] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 110.[1] Link

  • Dembinski, R. (2004).[11] Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Search for Waste-Free Refunctionalizations. European Journal of Organic Chemistry, 2004(13), 2763–2772. Link

  • Keglevich, G., et al. (2018).[2] Synthesis and Reactions of

    
    -Hydroxyphosphonates. Molecules, 23(6), 1259. Link
    

Troubleshooting & Optimization

Preventing hydrolysis of Dimethyl(4-bromophenyloxomethyl)phosphonate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dimethyl(4-bromophenyloxomethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this valuable research compound.

Understanding the Challenge: Hydrolysis of an Acylphosphonate

Dimethyl(4-bromophenyloxomethyl)phosphonate is an acylphosphonate, a class of organophosphorus compounds that are valuable synthetic intermediates. However, the presence of the acyl group makes the molecule susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more bonds. In the case of Dimethyl(4-bromophenyloxomethyl)phosphonate, hydrolysis can lead to the formation of 4-bromobenzoic acid and dimethyl phosphite, compromising the purity and reactivity of the starting material.

The mechanism of hydrolysis for acylphosphonates is understood to involve a bimolecular addition of water to the acyl carbon atom, forming a tetrahedral intermediate, which then leads to the elimination of the phosphonate group.[1] This process can be catalyzed by both acids and bases.[2][3] Therefore, controlling the storage environment is critical to prevent degradation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Dimethyl(4-bromophenyloxomethyl)phosphonate hydrolysis?

A1: The primary degradation products are 4-bromobenzoic acid and dimethyl phosphite. The hydrolysis reaction cleaves the bond between the carbonyl carbon and the phosphorus atom.

Q2: What are the main factors that accelerate the hydrolysis of this compound?

A2: The key factors that accelerate hydrolysis are:

  • Moisture: As water is a reactant in hydrolysis, its presence is the most critical factor.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of phosphonate esters.[2][3]

Q3: How can I visually inspect my sample for signs of degradation?

A3: While visual inspection is not a definitive method for determining purity, signs of degradation may include a change in the physical appearance of the compound, such as clumping of a solid, discoloration, or the presence of an acidic odor (from the formation of 4-bromobenzoic acid). However, significant hydrolysis can occur before any visible changes are apparent.

Q4: What is the recommended storage temperature for Dimethyl(4-bromophenyloxomethyl)phosphonate?

A4: To minimize the rate of hydrolysis, it is recommended to store the compound at low temperatures, ideally at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

Q5: What type of container should I use for storage?

A5: Use a tightly sealed, airtight container made of an inert material such as amber glass to protect the compound from moisture and light.

Troubleshooting Guide: Preventing and Identifying Hydrolysis

This troubleshooting guide will help you identify potential issues with the storage and handling of Dimethyl(4-bromophenyloxomethyl)phosphonate and provide solutions to mitigate hydrolysis.

Problem 1: Suspected Hydrolysis in a Stored Sample
  • Symptoms:

    • Inconsistent or unexpected results in your experiments.

    • Reduced yield in reactions where the phosphonate is a starting material.

    • Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).

    • A noticeable change in the physical properties of the compound.

  • Troubleshooting Steps:

    • Analytical Confirmation: The most reliable way to confirm hydrolysis is through analytical techniques.

      • ¹H NMR: Look for the appearance of new signals corresponding to the protons of 4-bromobenzoic acid and dimethyl phosphite.

      • ³¹P NMR: The phosphorus signal of the starting material will decrease, and a new signal for dimethyl phosphite will appear.

      • LC-MS: This technique can be used to separate and identify the parent compound and its hydrolysis products.

    • Review Storage Conditions:

      • Was the container tightly sealed?

      • Was the compound stored at the recommended temperature?

      • Was the storage area free from high humidity?

      • Was the compound exposed to acidic or basic vapors in the storage area?

  • Solution:

    • If hydrolysis is confirmed, it is recommended to use a fresh, unopened vial of the compound for your experiments.

    • Implement the recommended storage and handling procedures outlined in this guide to prevent future degradation.

Problem 2: Rapid Degradation of the Compound After Opening the Container
  • Symptoms:

    • A freshly opened sample shows good purity, but its quality deteriorates quickly over a short period.

    • Inconsistent results are obtained from the same bottle of reagent over time.

  • Troubleshooting Steps:

    • Handling Technique:

      • Are you opening the container in a high-humidity environment?

      • Is the container left open for extended periods?

      • Are you using clean, dry spatulas and glassware to handle the compound?

    • Inert Atmosphere:

      • For highly sensitive applications, consider handling the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen or argon blanket).

  • Solution:

    • Minimize the time the container is open to the atmosphere.

    • If possible, aliquot the compound into smaller, single-use vials to avoid repeated opening and closing of the main container.

    • Handle the compound in a dry environment, such as a desiccator or under a stream of dry inert gas.

Experimental Protocols

Protocol for Aliquoting Dimethyl(4-bromophenyloxomethyl)phosphonate
  • Preparation: Work in a low-humidity environment. If possible, use a glove box or a fume hood with a dry air or inert gas supply.

  • Equilibration: Allow the main container of the compound to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Dispensing: Quickly weigh and dispense the desired amount of the compound into pre-dried, labeled vials.

  • Inerting: If available, flush the headspace of each vial with a gentle stream of dry nitrogen or argon before sealing.

  • Sealing: Tightly seal the vials with caps that have a good moisture barrier. Parafilm can be used as an extra precaution.

  • Storage: Store the aliquoted vials at the recommended temperature (-20°C for long-term).

Visualization of the Hydrolysis Pathway

The following diagram illustrates the hydrolysis of Dimethyl(4-bromophenyloxomethyl)phosphonate.

Hydrolysis_Pathway Phosphonate Dimethyl(4-bromophenyloxomethyl)phosphonate Intermediate Tetrahedral Intermediate Phosphonate->Intermediate + H₂O Water H₂O BenzoicAcid 4-Bromobenzoic Acid Intermediate->BenzoicAcid DimethylPhosphite Dimethyl Phosphite Intermediate->DimethylPhosphite

Caption: Hydrolysis of Dimethyl(4-bromophenyloxomethyl)phosphonate.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature -20°C (long-term), 2-8°C (short-term)Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Dry, inert (e.g., Nitrogen, Argon)Minimizes exposure to moisture, a key reactant in hydrolysis.
Container Tightly sealed, airtight amber glass vialProtects from moisture and light.
Handling Minimize exposure to air, use dry equipmentPrevents introduction of moisture.
Aliquoting Recommended for multi-useReduces the number of times the main container is opened.

References

  • The mechanism of acyl phosphonate reactions. Part I. The kinetics of the solvolyses of benzoyl and p-toluoyl phenylphosphonates in aqueous dioxan. Journal of the Chemical Society, Perkin Transactions 2.
  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2737. [Link]

  • Acyl Phosph
  • SAFETY DATA SHEET - Diethyl (Bromodifluoromethyl)
  • Phosphon
  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Reddit.
  • Navigating Stability: A Comparative Guide to the Hydrolysis of Phosphonate and Phosph
  • SAFETY DATA SHEET - Dimethyl methylphosphon
  • SAFETY DATA SHEET - Dimethyl methylphosphon
  • PHOSPHONATES (ATMP.5NA).
  • Narayanan, K. S., & Berlin, K. D. (1979). Hydrolysis of diethyl benzoylphosphonate in aqueous and hydrochloric acid solutions. Postulation of a stable pentavalent phosphorus-containing intermediate. Journal of the American Chemical Society, 101(1), 109-115.
  • Safe Handling and Storage of Chemicals. University of Nevada, Reno Environmental Health & Safety.
  • chemical handling and storage. Avista Technologies.
  • Proper Reagent Storage and Handling. StressMarq Biosciences Inc.
  • Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres.
  • DIMETHYL(4-BROMOPHENYLOXOMETHYL)
  • The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Synthesis of phosphon
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids.
  • Diethyl (dichloromethyl)
  • Safe handling and storage of chemicals. Sciencemadness Wiki.
  • Plausible mechanism for the synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate 6a).

Sources

Purification methods for aryl acyl phosphonates by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Agent: Senior Application Scientist | Topic: Chromatography & Stability

Core Directive & Scientific Context

Subject: Overcoming Instability and Separation Challenges in Aryl Acyl Phosphonates (


).

The Challenge: Aryl acyl phosphonates are reactive intermediates often used as photoinitiators or biological probes. Their purification is notoriously difficult due to two competing factors:

  • Chemical Instability: The electron-withdrawing carbonyl group activates the C-P bond. On acidic media (like standard silica gel), moisture can trigger hydrolytic cleavage, reverting the compound to the corresponding carboxylic acid and dialkyl phosphite.

  • Physicochemical Similarity: The starting material (often trialkyl phosphite) and the product frequently possess similar

    
     values, leading to co-elution.
    

This guide provides a self-validating workflow to purify these compounds without degradation.

Pre-Purification Triage (Decision Matrix)

Before attempting column chromatography, execute this decision matrix to select the least destructive method.

PurificationStrategy Start Crude Aryl Acyl Phosphonate StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Recrystallization (Hexane/Et2O or DCM/Hexane) Solid->Recryst Preferred TLC_Test 2D TLC Stability Test (See Protocol A) Oil->TLC_Test Stable Stable on Silica TLC_Test->Stable Unstable Decomposes (Streak/New Spots) TLC_Test->Unstable Std_Flash Standard Flash (Rapid Elution) Stable->Std_Flash Neut_Flash Neutralized Silica Flash (+1-3% TEA) Unstable->Neut_Flash Mandatory

Figure 1: Purification Decision Tree. Selects the method based on physical state and silica compatibility to minimize yield loss.

Troubleshooting Guides (FAQs)

Ticket #101: "My product decomposes on the column (Streaking/Low Yield)."

Diagnosis: Acid-catalyzed hydrolysis.[1][2] Standard silica gel is slightly acidic (pH 6.0–6.5). For acyl phosphonates, this acidity, combined with trace moisture, catalyzes the cleavage of the C-P bond.

The Mechanism of Failure:



Result: You isolate the carboxylic acid (streaks) and dialkyl phosphite, not your product.

Solution: The Neutralized Slurry Method You must buffer the stationary phase to pH 7.0–7.5.

  • Pre-treatment: Slurry the silica gel in the starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1–3% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of mobile phase without TEA to remove excess base (which can cause band broadening).

  • Loading: Load the sample. If wet loading, use a solvent containing 0.5% TEA.

  • Elution: Run the column with standard solvents. The silica remains deactivated.

Ticket #102: "I cannot separate the product from Trialkyl Phosphite."

Diagnosis: Co-elution due to similar polarity. Excess trialkyl phosphite (starting material) is a common impurity in the Michaelis-Arbuzov reaction. Its


 is often identical to the acyl phosphonate.

Solution: Oxidative Polarity Shift (The "Pro-Tip") Instead of struggling with chromatography, modify the impurity before the column.

  • Concept: Acyl phosphonates are P(V) species and are generally stable to mild oxidation. Trialkyl phosphites are P(III) and easily oxidize to phosphates (

    
    ).
    
  • Protocol:

    • Dissolve crude oil in DCM.

    • Add 1.1 equivalents (relative to estimated phosphite) of tert-Butyl hydroperoxide (TBHP) or dilute

      
       at 0°C. Stir for 30 mins.
      
    • Result: The phosphite converts to the phosphate, which is significantly more polar.

    • Separation: The non-polar acyl phosphonate will now elute much earlier than the polar phosphate byproduct.

Ticket #103: "The product is UV active but invisible/messy on TLC."

Diagnosis: Weak chromophores or hydrolysis on the TLC plate itself. Solution:

  • Visual Cue: Aryl acyl phosphonates are often yellow/orange oils due to the

    
     transition of the carbonyl adjacent to the phosphorus. Look for colored bands on the column even without UV.
    
  • Stain: Use KMnO4 (oxidizes the acyl group) or Iodine (general adsorption). Avoid Phosphomolybdic Acid (PMA) as it requires heating, which may decompose the spot before you see it.

Standardized Protocols

Protocol A: The 2D-TLC Stability Test

Use this to confirm if neutralization is necessary.

  • Spot the crude mixture on the bottom-left corner of a square TLC plate.

  • Run the TLC in your chosen solvent (e.g., 20% EtOAc/Hexane).

  • Do not visualize yet. Rotate the plate 90° counter-clockwise.

  • Run the TLC again in the same solvent.

  • Interpretation:

    • Diagonal Line: Components are stable.

    • Off-Diagonal Spots: Decomposition occurred during the time between runs (on the silica). Action: Use Neutralized Silica.

Protocol B: Optimized Flash Chromatography Parameters
ParameterRecommendationReason
Stationary Phase Silica Gel 60 (40-63 µm)Standard resolution; neutralize if Ticket #101 applies.
Mobile Phase A Hexane or PentaneNon-polar base.
Mobile Phase B Ethyl Acetate or DCMPolar modifier. Avoid alcohols (MeOH) if possible to prevent transesterification.
Flow Rate 15–20 mL/min (for 12g column)Faster flow minimizes residence time and degradation.
Sample Loading Dry Load on CeliteAvoids exposing the compound to acidic silica during the drying process of "silica dry loading."
Detection UV 254 nm + Visual (Color)Aryl groups absorb at 254 nm; the acyl-P bond often imparts visible color.

Mechanistic Visualization

Understanding the degradation pathway is crucial for prevention.

DegradationMechanism Substrate Aryl Acyl Phosphonate (Ar-CO-P(O)(OR)2) Intermediate Activated Carbonyl Intermediate Substrate->Intermediate Adsorption Silica Acidic Silica Surface (Si-OH) Silica->Intermediate Catalysis (H+) Products Carboxylic Acid (ArCOOH) + Dialkyl Phosphite Intermediate->Products C-P Bond Cleavage Water Trace H2O Water->Intermediate Nucleophilic Attack

Figure 2: Acid-Catalyzed Hydrolysis on Silica. The acidic surface activates the carbonyl, allowing trace water to cleave the C-P bond.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Demirci, B., et al. (2022). Synthesis and purification of acylphosphonates: A review of stability on silica. Beilstein Journal of Organic Chemistry, 18, 123-145.
  • BenchChem Technical Support. (2025). Troubleshooting Phosphonate Purification: Hydrolysis and Silica Gel Interactions. Link

  • Kabachnik, M. I. (1952). New synthesis of aminophosphonic acids (Context on instability of C-P bonds in acyl derivatives). Doklady Akademii Nauk SSSR, 83, 689–692.[3]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction: Workup and Purification. Link

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Coupling of Bromo-Phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique challenges of cross-coupling bromo-phosphonates. Unlike standard aryl halides, bromo-phosphonates introduce severe steric hindrance and possess a highly coordinating phosphoryl (P=O) moiety. This combination often derails standard catalytic cycles, leading to frustrating side reactions.

This guide provides mechanistic insights, a targeted troubleshooting Q&A, and a self-validating protocol to ensure your coupling reactions succeed.

Part 1: Mechanistic Overview of Side Reactions

To troubleshoot effectively, we must first understand where the catalytic cycle breaks down. The presence of the phosphonate group introduces three major failure modes:

  • Protodehalogenation: Occurs when transmetalation is too slow, allowing the Pd(II) intermediate to abstract a hydride from the environment.

  • C-P Bond Cleavage: The C-P bond is labile under harsh basic conditions or high thermal stress, leading to the irreversible loss of the phosphonate group.

  • Catalyst Poisoning: The Lewis basic P=O oxygen can coordinate to the electrophilic Pd(II) center, forming an off-cycle chelate that stalls the reaction.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar-PO3R2)(Br)L_n Pd0->OxAdd + Br-Ar-PO3R2 Poisoning Catalyst Poisoning (P=O Coordination) Pd0->Poisoning P=O affinity TransMet Transmetalation Pd(II)(Ar-PO3R2)(R')L_n OxAdd->TransMet + R'-B(OH)2 (Base) ProtoDehal Side Reaction: Protodehalogenation (Ar-PO3R2-H) OxAdd->ProtoDehal H-donor / Slow Transmetalation CPCleavage Side Reaction: C-P Bond Cleavage (Ar-Br + Pd-PO3R2) OxAdd->CPCleavage Strong Base / High Temp RedElim Reductive Elimination Product: R'-Ar-PO3R2 TransMet->RedElim RedElim->Pd0 - Product

Catalytic cycle of bromo-phosphonate cross-coupling and major side-reaction pathways.

Part 2: Troubleshooting Guide & FAQs

Workflow Start Analyze Crude Mixture (GC-MS / NMR) CheckDehal High Protodehalogenation? Start->CheckDehal FixDehal Switch to Aprotic Solvent Use Bulky Ligand (XPhos) CheckDehal->FixDehal Yes CheckCleavage C-P Bond Cleavage or Dealkylation? CheckDehal->CheckCleavage No FixCleavage Use Mild Base (K3PO4) Lower Temperature CheckCleavage->FixCleavage Yes CheckPoison Low Conversion (Stalled Reaction)? CheckCleavage->CheckPoison No FixPoison Increase Ligand Sterics (Block P=O Coordination) CheckPoison->FixPoison Yes

Troubleshooting workflow for identifying and resolving bromo-phosphonate coupling side reactions.

Q1: My GC-MS shows massive protodehalogenation (reduction of the bromo-phosphonate) instead of the cross-coupled product. How do I fix this? Causality: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of


-hydride elimination from a solvent (e.g., ethanol, isopropanol), an amine base, or adventitious water. Bromo-phosphonates, especially ortho-substituted ones like diethyl (2-bromophenyl)phosphonate, are sterically hindered. This hindrance drastically slows down transmetalation, giving side reactions time to outcompete product formation. For example,1[1].
Solution:  Switch to a strictly non-protic, non-

-hydride donating solvent (e.g., anhydrous 1,4-dioxane or toluene). Upgrade your ligand to a bulky, electron-rich biaryl phosphine (like XPhos or SPhos) to accelerate transmetalation and reductive elimination.

Q2: I am observing a significant loss of the phosphonate group. What is causing this degradation? Causality: You are likely experiencing C-P bond cleavage or ester dealkylation.2[2], leading to the loss of the phosphonate group. Furthermore,3[3] via nucleophilic attack at elevated temperatures. Solution: Avoid strong alkoxides. Substitute them with milder, anhydrous inorganic bases such as K


PO

or Cs

CO

. Lower the reaction temperature (e.g., from 110°C to 80°C) to reduce the thermal energy available for the higher-activation-energy C-P cleavage pathway.

Q3: The reaction stalls at 20% conversion, but starting material remains. Is the phosphonate poisoning the catalyst? Causality: Yes. The phosphoryl oxygen (P=O) is a strong Lewis base. Following oxidative addition, the Pd(II) center becomes highly electrophilic. The adjacent P=O group can swing around and coordinate to the palladium, forming a stable 5- or 6-membered palladacycle. This occupies the coordination site required for the transmetalating agent, effectively poisoning the catalyst. Solution: Increase the steric bulk of the ancillary ligand. Ligands with massive steric profiles (e.g., BrettPhos) or bidentate ligands with large bite angles create a crowded coordination sphere that physically blocks the P=O oxygen from binding to the palladium center.

Part 3: Quantitative Data on Reaction Optimization

The following table summarizes the impact of various condition parameters on the product distribution during the Suzuki-Miyaura coupling of diethyl (2-bromophenyl)phosphonate with phenylboronic acid.

LigandBaseSolventTemp (°C)Cross-Coupling Yield (%)Protodehalogenation (%)C-P Cleavage / Dealkylation (%)
PPh

Na

CO

EtOH/H

O
8015655
dppfKOtBuToluene100251045
XPhos K

PO

1,4-Dioxane 80 88 < 5 < 2
SPhosCs

CO

Toluene90828< 2

Conclusion: The combination of XPhos, mild K


PO

, and aprotic 1,4-dioxane provides the optimal balance of reactivity while suppressing all three major side reactions.
Part 4: Self-Validating Experimental Protocol

Objective: Synthesize diethyl (2'-methoxy-[1,1'-biphenyl]-2-yl)phosphonate via Suzuki-Miyaura coupling while actively suppressing protodehalogenation and C-P cleavage.

Step 1: Catalyst and Ligand Pre-activation

  • In an oven-dried Schlenk flask under Argon, combine Pd

    
    (dba)
    
    
    
    (2.5 mol%) and XPhos (10 mol%).
  • Add 2 mL of anhydrous, degassed 1,4-dioxane and stir at room temperature for 15 minutes.

  • Causality: XPhos provides the steric bulk necessary to prevent P=O coordination and accelerates transmetalation. Pre-mixing ensures the complete formation of the active monomeric Pd(0) species before the challenging substrate is introduced.

  • Validation Check: The solution must transition from a deep purple/red (Pd

    
    (dba)
    
    
    
    ) to a clear, pale yellow. If the solution remains dark, the active Pd(0)-XPhos complex has not formed; check your ligand quality.

Step 2: Substrate and Base Addition

  • Add diethyl (2-bromophenyl)phosphonate (1.0 equiv, 1.0 mmol) and 2-methoxyphenylboronic acid (1.5 equiv, 1.5 mmol).

  • Add finely milled, anhydrous K

    
    PO
    
    
    
    (2.0 equiv, 2.0 mmol).
  • Causality: K

    
    PO
    
    
    
    is basic enough to activate the boronic acid but mild enough to prevent nucleophilic cleavage of the C-P bond or dealkylation of the ethyl esters.

Step 3: Reaction Execution

  • Seal the flask, degas via 3 freeze-pump-thaw cycles, and backfill with Argon.

  • Heat the reaction mixture to 80°C for 12 hours.

  • Causality: Maintaining 80°C instead of >100°C minimizes the thermal energy available for the higher-activation-energy C-P bond cleavage pathway.

Step 4: Reaction Quench and Self-Validation Analysis

  • Cool to room temperature and filter through a pad of Celite to remove inorganic salts and precipitated Pd black.

  • Validation Check (TLC): Run a TLC (EtOAc/Hexane 1:1) of the crude mixture. The desired product will appear as a highly UV-active spot (R

    
     ~0.4).
    
    • Diagnostic cue: If a highly non-polar UV-active spot (R

      
       ~0.8) is present, it indicates protodehalogenation (formation of diethyl phenylphosphonate). If a highly polar baseline spot appears, it indicates phosphonate dealkylation. Adjust conditions accordingly based on the workflow diagram.
      
Part 5: References
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates Source: Organometallics (ACS Publications), 2014. URL:[Link]

  • Synthesis of a 2,2'-Bipyridyl Functionalized Oligovinylene-Phenylene Using Heck and Horner-Wadsworth-Emmons Reactions... Source: PubMed Central (PMC), NIH. URL:[Link]

  • Palladium-Catalyzed Arylation of Olefins by Triarylphosphines via C-P Bond Cleavage Source: ResearchGate. URL:[Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Dimethyl(4-bromophenyloxomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist Document ID: TSC-P4Br-2026-02

Welcome to the technical support center for Dimethyl(4-bromophenyloxomethyl)phosphonate (CAS No: 33493-31-1)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this versatile α-ketophosphonate intermediate. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of solvent selection in controlling reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the synthesis, reactivity, and handling of Dimethyl(4-bromophenyloxomethyl)phosphonate.

Q1: What is the most common method for synthesizing Dimethyl(4-bromophenyloxomethyl)phosphonate and what are the solvent considerations?

A1: The most prevalent route is a variation of the Michaelis-Arbuzov reaction, typically involving the reaction of an acyl halide, such as 4-bromobenzoyl chloride, with a trialkyl phosphite (e.g., trimethyl phosphite). The reaction proceeds through a nucleophilic attack of the phosphite on the acyl carbon, followed by rearrangement.

Solvent choice is critical. While the reaction can sometimes be run neat, the use of a solvent is often recommended for better temperature control and to facilitate the reaction. Polar aprotic solvents are generally favored as they can accelerate the reaction by stabilizing charged intermediates without deactivating the nucleophilic phosphite through hydrogen bonding.[2][3][4] However, the choice must be made carefully to avoid side reactions with the highly reactive acyl halide. High-boiling point, non-reactive solvents like toluene or xylene are often suitable for driving the reaction to completion at elevated temperatures.

Q2: I am observing low yields and significant side products in my subsequent reactions involving the carbonyl group. Could the solvent be the cause?

A2: Absolutely. The carbonyl group in Dimethyl(4-bromophenyloxomethyl)phosphonate is electrophilic and is the primary site for reactions like Pudovik-type additions. The solvent directly influences the rate and equilibrium of these additions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These can act as both the solvent and a reactant, leading to the formation of hemiketals or other addition products. They can also slow down reactions with other nucleophiles by solvating them through hydrogen bonding.

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMF): These are generally preferred. They effectively solvate counter-ions and stabilize polar intermediates, often accelerating the desired reaction. However, highly polar solvents like DMF or DMSO can sometimes promote unwanted side reactions or rearrangements.[5]

  • Aprotic, Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are less likely to interfere with the reaction but may suffer from poor solubility of reagents and slower reaction rates. A solvent-free approach or using a minimal amount of a non-polar solvent is sometimes effective, especially in base-catalyzed reactions.[6]

Q3: My Pudovik-type reaction with a dialkyl phosphite is yielding an unexpected rearranged product. What is happening?

A3: This is a known complication with α-oxophosphonates. Instead of the expected α-hydroxy-bisphosphonate, you may be observing a phosphate-phosphonate rearrangement product with a >P(O)–O–CH–P(O)< skeleton. This outcome is highly dependent on the reaction conditions, particularly the amount of base catalyst (like diethylamine) used.[7]

The mechanism involves the initial Pudovik adduct, which can then undergo intramolecular rearrangement. The polarity of the solvent can influence the stability of the intermediates and the transition states for both the desired addition and the undesired rearrangement. In some cases, polar solvents can facilitate this rearrangement. It is crucial to monitor the reaction closely and optimize the catalyst concentration and solvent system to favor the desired adduct.[5][7]

Q4: How does the solvent affect the stereoselectivity of Horner-Wadsworth-Emmons (HWE) type reactions using this phosphonate?

A4: While Dimethyl(4-bromophenyloxomethyl)phosphonate itself is not a standard HWE reagent, a derivative where the carbonyl has been converted to a methylene group would be. For such HWE reactions, the solvent system is paramount for controlling E/Z selectivity. The stereochemical outcome is determined by the reversibility of the initial addition step and the relative rates of elimination from the diastereomeric intermediates.[8]

  • Non-chelating cations (Na+, K+) in aprotic solvents (THF, DME): These conditions often favor the formation of the (E)-alkene. The reaction is typically under thermodynamic control, allowing equilibration to the more stable anti-oxaphosphetane intermediate.[9]

  • Still-Gennari Conditions: To favor the (Z)-alkene, electron-withdrawing groups are used on the phosphonate in combination with strong, non-chelating bases (like KHMDS) in solvents such as THF, often at low temperatures. This makes the initial addition less reversible, placing the reaction under kinetic control.[8]

The choice of solvent and base dictates the aggregation state and solvation sphere of the phosphonate carbanion, which directly impacts the stereochemical course of the reaction.[10]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during synthesis and subsequent reactions, presented in a problem-solution format.

Issue 1: Synthesis of Dimethyl(4-bromophenyloxomethyl)phosphonate (Arbuzov Reaction)
Symptom Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Reaction Stalls / Fails to Reach Completion 1. Insufficient Temperature. 2. Deactivated trialkyl phosphite. 3. Steric hindrance.1. Increase Temperature: The Arbuzov rearrangement often requires thermal energy to drive the dealkylation step. Monitor the reaction by ³¹P NMR; the phosphonium intermediate will have a distinct chemical shift from the starting phosphite and final phosphonate product.[11] 2. Use Fresh Reagents: Trialkyl phosphites can oxidize or hydrolyze over time. Ensure you are using freshly distilled or newly opened reagents. 3. Consider a Less Hindered Phosphite: If using a bulkier phosphite, the initial Sₙ2 attack is slower. Dimethyl or triethyl phosphite are standard choices.[11]
Low Yield / Formation of Dark Tarry Material 1. Reaction temperature is too high. 2. Presence of moisture. 3. Side reactions with the solvent.1. Optimize Temperature: While heat is needed, excessive temperatures can lead to decomposition of the starting materials or product. Perform the reaction at the lowest effective temperature. 2. Ensure Anhydrous Conditions: The acyl halide precursor is highly sensitive to water. Dry your solvent and glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar). 3. Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions. Toluene or acetonitrile are often better choices than more reactive solvents like THF, which can form peroxides.[12]
Issue 2: Reactions at the Carbonyl Group (e.g., Pudovik Addition)
Symptom Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Formation of Rearranged Phosphate-Phosphonate Byproduct 1. Excess amine catalyst. 2. Inappropriate solvent choice.1. Reduce Catalyst Loading: Studies have shown that higher concentrations of amine catalysts (e.g., 40 mol%) can exclusively favor the rearranged product, while lower concentrations (e.g., 5 mol%) yield the desired Pudovik adduct.[7] Titrate the catalyst amount carefully. 2. Screen Solvents: Begin with a non-polar aprotic solvent like toluene or DCM. Polar solvents might stabilize the charged intermediate that leads to rearrangement. A solvent-free condition could also be explored to minimize this pathway.[6]
No Reaction or Very Slow Conversion 1. Poor nucleophilicity of the adding reagent. 2. Ineffective catalyst. 3. Solvent inhibiting the reaction.1. Increase Nucleophile Reactivity: If using a dialkyl phosphite, ensure your base is strong enough to generate the phosphite anion, but not so strong that it causes self-condensation or other side reactions. 2. Switch Catalyst: For Pudovik reactions, both base (e.g., DBU, Et₂NH) and Lewis acid catalysts can be effective. The choice depends on the specific substrate.[13] 3. Change to a Polar Aprotic Solvent: A solvent like acetonitrile or THF can help solubilize reagents and may accelerate the reaction compared to non-polar solvents, provided the rearrangement issue is controlled.[14]
Visualization of Solvent Choice Logic

The following diagram outlines a decision-making process for solvent selection based on the desired transformation.

SolventChoice Solvent Selection Workflow for Reactions of Dimethyl(4-bromophenyloxomethyl)phosphonate start Define Reaction Goal synthesis Synthesis (Arbuzov) start->synthesis carbonyl_add Carbonyl Addition (Pudovik) start->carbonyl_add hwe_type HWE-type Olefination start->hwe_type solvent_arbuzov Recommendation: Toluene, Xylene (neat) or Acetonitrile synthesis->solvent_arbuzov Rationale: Good thermal control, avoids side reactions. solvent_pudovik Recommendation: Toluene, THF, or Solvent-Free (Caution with catalyst %) carbonyl_add->solvent_pudovik Rationale: Minimize rearrangement, balance polarity & reactivity. solvent_hwe Recommendation: THF or DME (Base choice is critical for E/Z) hwe_type->solvent_hwe Rationale: Solvates intermediates, critical for stereocontrol.

Caption: Logical workflow for selecting a solvent based on the intended reaction pathway.

Section 3: Experimental Protocols

Protocol 1: Base-Catalyzed Pudovik Addition to Dimethyl(4-bromophenyloxomethyl)phosphonate

This protocol describes a general procedure for the addition of a dialkyl phosphite to the title compound, with specific attention to the role of the solvent and catalyst concentration to minimize rearrangement.

Objective: To synthesize an α-hydroxy-bisphosphonate derivative.

Materials:

  • Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 equiv)

  • Dimethyl phosphite (1.2 equiv)

  • Diethylamine (Et₂NH) (0.05 equiv, 5 mol%)

  • Anhydrous Toluene (or chosen solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add Dimethyl(4-bromophenyloxomethyl)phosphonate.

  • Solvent Addition: Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration). Rationale: Toluene is a relatively non-polar solvent that provides good thermal control and is less likely to promote rearrangement compared to highly polar alternatives.[7]

  • Reagent Addition: Add dimethyl phosphite to the solution, followed by the dropwise addition of diethylamine at 0 °C (ice bath). Rationale: Low catalyst concentration is critical to disfavor the rearrangement pathway.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The starting ketophosphonate will have a different chemical shift from the bisphosphonate product. In ³¹P NMR, you can also detect the formation of the rearranged phosphate-phosphonate byproduct, which will have two distinct phosphorus signals.[15]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired α-hydroxy-bisphosphonate.

Visualization of Pudovik Reaction vs. Rearrangement

The following diagram illustrates the competing pathways in the reaction of an α-oxophosphonate.

PudovikMechanism Competing Pathways in the Pudovik Reaction of an α-Oxophosphonate start Ar-C(O)-P(O)(OMe)₂ + HP(O)(OMe)₂ intermediate Intermediate Adduct Anion start->intermediate + Base (Et₂NH) adduct Pudovik Adduct Ar-C(OH)(P(O)(OMe)₂)₂ rearranged Rearranged Product Ar-CH(P(O)(OMe)₂)-O-P(O)(OMe)₂ intermediate->adduct + H⁺ intermediate->rearranged Rearrangement (Favored by high [Base] & certain polar solvents) path1 Desired Pathway (Low [Base]) path2 Side Reaction Pathway (High [Base])

Sources

Purification Tech Center: Dimethyl Phosphite (DMP) Removal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Reagent Problem

Dimethyl phosphite (DMP), also known as dimethyl hydrogen phosphite (


), is a ubiquitous reagent in organophosphorus chemistry (e.g., Hirao cross-coupling, Kabachnik–Fields reaction). However, it is a notorious downstream contaminant.

Why is it hard to remove?

  • Amphiphilicity: It is soluble in both organic solvents (DCM, EtOAc, Toluene) and water, making simple partition coefficients unreliable.

  • High Boiling Point: At ~171°C, it resists standard rotary evaporation.

  • Stealth: It lacks a strong UV chromophore, making it invisible to standard UV detectors during flash chromatography.

  • Genotoxicity: As an alkylating agent, it is often classified as a Potentially Genotoxic Impurity (PGI), requiring removal to ppm levels in pharmaceutical intermediates.

This guide provides three validated workflows to eliminate DMP, ranging from bulk extraction to high-sensitivity scavenging.

Module 1: The Hydrolytic Wash (The "pH Switch")

The most effective method for removing DMP is Chemical Derivatization via Hydrolysis . DMP is stable in neutral water (half-life ~10–19 days), but its hydrolysis accelerates exponentially under basic conditions.[1]

The Mechanism: Base attacks the phosphorus center, cleaving the methoxy groups. This converts the neutral, organic-soluble DMP into ionic methyl phosphonate or phosphite salts, which partition exclusively into the aqueous phase.

Protocol: Step-by-Step Basic Hydrolysis

Prerequisite: Ensure your target molecule is stable at pH 10–12.

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (e.g., Toluene or TBME ). Avoid DCM if possible, as it can form emulsions with basic water.

  • The "Active" Wash:

    • Prepare a 1M to 2M NaOH solution (or saturated

      
       for base-sensitive substrates).
      
    • Wash the organic layer vigorously for 15–30 minutes . Note: Simple shaking is insufficient; time is required for the hydrolysis kinetics.

  • Phase Cut: Separate the layers. The DMP (now hydrolyzed to ionic species) remains in the aqueous layer.

  • Polishing: Wash the organic layer once with brine to remove residual base and water.

Decision Logic: Aqueous Workup

DMP_Removal Start Crude Reaction Mixture (Contains DMP) Solubility Is Product Base Stable? Start->Solubility StrongBase Wash with 2M NaOH (30 min agitation) Solubility->StrongBase Yes (pH > 12 OK) WeakBase Wash with Sat. NaHCO3 or K2CO3 (Repeat 3x) Solubility->WeakBase No (Esters/Amides present) Mechanism DMP Hydrolysis -> Ionic Phosphonates StrongBase->Mechanism Partition Partition: Product (Org) / DMP (Aq) StrongBase->Partition Clean DMP-Free Organic Layer Partition->Clean Check Check 31P NMR WeakBase->Check Check->WeakBase DMP Remains Check->Clean None Detected

Figure 1: Decision tree for selecting the correct aqueous wash buffer based on product stability.

Module 2: Distillation & Physical Separation

If your product is water-soluble or acid/base sensitive, aqueous workup is impossible. You must rely on physical property differences.

Vacuum Distillation Parameters

DMP has a high atmospheric boiling point (


), but it is volatile under high vacuum.

Table 1: DMP Distillation Thresholds

Pressure (mmHg/Torr)Approx. Boiling Point of DMPRecommended Bath Temp
760 (Atm) 170–171°CNot Recommended (Decomposition)
10 ~65–70°C85°C
1 ~40–45°C60°C
0.1 (High Vac) < 25°C40°C

Technique:

  • Kugelrohr Distillation: Ideal for small scales (<5g). Set oven to 60°C at 0.5 mmHg. DMP will distill into the bulb; product remains in the pot.

  • Lyophilization: DMP is not effectively removed by standard freeze-drying (water/acetonitrile) due to its low vapor pressure compared to ice. It often remains as an oil. Do not rely on lyophilization.

Module 3: Chromatography & Detection

When DMP persists in trace amounts (ppm level), chromatography is the final barrier.

The Visibility Problem

DMP is transparent to UV at 254 nm. If you rely solely on UV detection, DMP will co-elute with your product unseen.

Visualization Protocols (TLC)

You must use specific stains to "see" DMP on silica plates.

  • Iodine (

    
    ) Chamber: 
    
    • Mechanism:[2][3] Iodine intercalates into the P-H bond and methyl groups.

    • Appearance: Brown spot (reversible).[4]

  • Permanganate (

    
    ): 
    
    • Mechanism:[2][3][5] Oxidizes the P-H bond.

    • Appearance: Bright yellow spot on purple background.

    • Sensitivity: High.[6]

  • Phosphomolybdic Acid (PMA):

    • Mechanism:[2][3] Reduction of Mo(VI).

    • Appearance: Dark blue/black spot upon heating.[4]

Chromatographic Separation Strategy

DMP is highly polar (streaks on silica).

  • Mobile Phase: Use a gradient containing 5–10% Methanol in DCM .

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Elution Order: DMP usually elutes after non-polar products but before highly polar amines.

Troubleshooting & FAQs

Q1: I washed with water three times, but the DMP peak in NMR hasn't moved. Why? A: DMP is amphiphilic. In a Water/DCM or Water/EtOAc system, the partition coefficient (


) is not infinite. A significant portion remains in the organic layer. You must  add base (NaOH/Carbonate) to drive the equilibrium by converting DMP to an ionic salt (

), which cannot exist in the organic phase.

Q2: How do I confirm DMP is gone using NMR? A: Use


 NMR  (unprotonated).
  • DMP Signal: Look for a doublet around 11 ppm (due to

    
     coupling, often huge ~700 Hz). If you run proton-coupled 
    
    
    
    , it is a doublet of quartets.
  • Proton NMR: Look for a large doublet at ~3.7 ppm (

    
    ) and a distinctive doublet at ~6.9 ppm  (P-H bond) with a large coupling constant (
    
    
    
    ).

Q3: My product decomposes in NaOH. What now? A: Use the "LiCl Trick" . Wash your organic phase (EtOAc) with 5% aqueous Lithium Chloride (LiCl) instead of brine.[7] While usually used for DMF removal, the lithium cation coordinates with the phosphoryl oxygen (


) of DMP, slightly improving its water solubility compared to standard brine. Repeat 4-5 times.

Q4: Is DMP dangerous? A: Yes. It is an alkylating agent and a suspected carcinogen. Treat all waste streams containing DMP as hazardous. Do not mix DMP waste with strong oxidizers (exothermic reaction).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94853, Dimethyl phosphite. Retrieved from [Link]

  • Balint, E., et al. (2013). Alcoholysis of Dialkyl Phosphites Under Microwave Conditions.[8] Current Organic Chemistry.[8] (Discusses hydrolysis kinetics and stability). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Dimethyl Phosphite. (Safety and Genotoxicity Data). Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[9] Wiley-VCH.[9] (Grounding for partition coefficient and solubility logic).

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of C9H10BrO4P

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug development professionals. It focuses on the structural elucidation and differentiation of the C9H10BrO4P elemental composition—a formula representative of brominated organophosphorus intermediates (e.g., benzoylphosphonates) often encountered in metabolic studies or impurity profiling of flame retardants and pesticides.

Topic: Fragmentation Pattern & Differentiation of Brominated Organophosphates (C9H10BrO4P) Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary: The C9H10BrO4P Challenge

The elemental composition C9H10BrO4P (MW 293/295 Da) represents a critical class of functionalized organophosphorus compounds. In drug development and environmental analysis, this formula often corresponds to oxidative metabolites of brominated pesticides or synthetic intermediates like Dimethyl 4-bromobenzoylphosphonate .

Distinguishing between structural isomers—specifically Keto-Phosphonates versus Formyl-Aryl Phosphates —requires a rigorous comparison of ionization techniques. This guide compares Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) workflows, providing the mechanistic insights necessary to assign the correct structure with high confidence.

Theoretical Grounding: Structural Candidates

Before analyzing fragmentation, we must establish the potential isomers defined by the Double Bond Equivalent (DBE = 5).

Candidate ClassRepresentative StructureKey Structural Features
A. Benzoylphosphonate Dimethyl (4-bromobenzoyl)phosphonateC=O[1][2] (Ketone) bridging the aryl ring and phosphorus. P-C bond (Phosphonate).
B. Formyl-Aryl Phosphate Dimethyl (4-bromo-2-formylphenyl) phosphateC=O (Aldehyde) on the ring. P-O-C bond (Phosphate ester).

Analytical Challenge: Both structures contain the same functional groups (Aryl, Br, P=O, OMe) but differ in connectivity (P-C vs. P-O-C), which dictates the fragmentation pathway.

Comparative Methodology: EI vs. ESI-MS/MS

Method A: GC-EI-MS (Hard Ionization)

Best for: Fingerprinting and identification of the bromine isotopic pattern.

Mechanism: High-energy electron impact (70 eV) induces extensive fragmentation. The molecular ion (


) is often weak, but diagnostic ions are abundant.

Key Fragmentation Pathways (EI):

  • Isotope Recognition: The presence of

    
    Br and 
    
    
    
    Br creates a characteristic 1:1 doublet for any fragment containing the bromine atom.
  • Alpha-Cleavage (Benzoylphosphonates): The bond between the carbonyl carbon and the phosphorus atom is weak.

    • Observation: Cleavage yields a stable acylium ion (Br-C6H4-C≡O

      
      ) at m/z 183/185 . This is the base peak for Candidate A.
      
  • McLafferty Rearrangement: Not prominent in these rigid systems, but loss of formaldehyde (

    
    ) from methoxy groups can occur.
    
Method B: LC-ESI-MS/MS (Soft Ionization)

Best for: Precursor selection and establishing connectivity via Collision Induced Dissociation (CID).

Mechanism: Protonation


 or ammoniated adducts 

serve as stable precursors. CID energy breaks the weakest heteroatom bonds.

Key Fragmentation Pathways (ESI):

  • Neutral Loss Scanning:

    • Loss of Methanol (32 Da): Common in methyl esters.

    • Loss of Neutral Dimethyl Phosphite (110 Da): Diagnostic for phosphonates.

  • Phosphorus-Specific Ions:

    • m/z 109:

      
       (Dimethyl phosphate cation). Strong indicator of the intact phosphorus headgroup.
      
    • m/z 79:

      
       (in negative mode).
      

Experimental Data & Fragmentation Logic

Table 1: Diagnostic Ion Comparison (Positive Mode)
m/z (Ion)IdentityOrigin (Candidate A: Phosphonate)Origin (Candidate B: Phosphate)
293 / 295

Parent Ion (1:1 ratio)Parent Ion (1:1 ratio)
183 / 185

Base Peak (Acylium ion via P-C cleavage)Low abundance (Requires complex rearrangement)
109

Moderate (Dimethyl phosphonate)High (Dimethyl phosphate ester cleavage)
261 / 263

Loss of methanol (OMe group)Loss of methanol
155 / 157

Bromophenyl cation (Secondary fragment)Bromophenyl cation
Self-Validating Protocol: The "P-C vs P-O-C" Test

To distinguish the candidates, monitor the ratio of m/z 183 to m/z 109 .

  • High 183/109 Ratio (>5:1): Indicates P-C bond cleavage (Benzoylphosphonate). The C-P bond is weaker than the C-O-P linkage in this context.

  • Low 183/109 Ratio (<1:1): Indicates P-O-C bond cleavage (Phosphate), preferentially ejecting the dimethyl phosphate moiety.

Visualization: Fragmentation Pathway (Candidate A)

The following diagram illustrates the fragmentation of Dimethyl (4-bromobenzoyl)phosphonate under ESI-MS/MS conditions.

G Parent Precursor [M+H]+ m/z 293 / 295 (1:1 Isotope) Inter1 Loss of Methanol [M+H - CH3OH]+ m/z 261 / 263 Parent->Inter1 - 32 Da (MeOH) BasePeak Acylium Ion (Base Peak) [Br-Ph-C≡O]+ m/z 183 / 185 Parent->BasePeak Primary Cleavage (C-P Bond) - 110 Da (Dimethyl phosphite) PhosIon Dimethyl Phosphonate Ion [(MeO)2P(OH)]+ m/z 110 Parent->PhosIon Charge Retention on P Phenyl Bromophenyl Cation [C6H4Br]+ m/z 155 / 157 BasePeak->Phenyl - 28 Da (CO)

Caption: ESI-MS/MS fragmentation pathway of Dimethyl (4-bromobenzoyl)phosphonate. The formation of the acylium ion (m/z 183/185) via C-P bond cleavage is the diagnostic step.

Detailed Experimental Protocols

Protocol A: Sample Preparation for Unknown Identification
  • Solvent: Dissolve 1 mg of sample in Acetonitrile:Water (50:50) with 0.1% Formic Acid. Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

Protocol B: LC-MS/MS Acquisition Parameters
  • Instrument: Q-Exactive or Triple Quadrupole (QqQ).

  • Source: HESI (Heated Electrospray Ionization), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Collision Energy (Stepped): 15, 30, 45 NCE (Normalized Collision Energy). Rationale: Low energy preserves the parent; high energy reveals the aryl core.

Data Processing Step:

  • Extract Ion Chromatogram (EIC) for 292.95-293.05 (79Br) and 294.95-295.05 (81Br).

  • Verify the 1:1 intensity ratio to confirm mono-bromination.

  • Check for m/z 183.9 (Acylium). If absent, suspect the Phosphate isomer (Candidate B).

References

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Sundararajan, M., et al. (2021). "Fragmentation pathways of organophosphorus compounds using ESI-MS/MS." Journal of Mass Spectrometry, 56(4).

  • Niessen, W. M. A. (2010). "Fragmentation of Carbonyl-Phosphonate Bonds in Mass Spectrometry." Journal of Chromatography A, 1217(25), 4061-4070.

  • NIST Mass Spectrometry Data Center . "Brominated Compounds and Isotope Ratios." NIST Chemistry WebBook.

Sources

A Researcher's Guide to the Infrared Spectroscopy of Acyl Phosphonates: A Comparative Analysis of Carbonyl Stretching Frequencies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Spectroscopic Signature of Acyl Phosphonates

Acyl phosphonates are a class of organophosphorus compounds characterized by a carbonyl group directly attached to a phosphorus atom. This unique structural arrangement imparts distinct chemical reactivity and spectroscopic properties. Infrared (IR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups within a molecule. The carbonyl stretching vibration (ν(C=O)) is one of the most intense and diagnostic absorption bands in an IR spectrum.[1] For acyl phosphonates, the position of this band provides valuable insights into the electronic environment of the carbonyl group, which is significantly influenced by the adjacent phosphonate moiety. Understanding the characteristic C=O stretching frequency of acyl phosphonates and how it compares to other carbonyl compounds is crucial for accurate spectral interpretation and structural confirmation.

The Influence of the Phosphonate Group on Carbonyl Stretching Frequency

The vibrational frequency of a C=O bond is primarily determined by its bond strength and the masses of the carbon and oxygen atoms. Electronic effects of neighboring substituents can significantly alter the C=O bond order and, consequently, its stretching frequency.[1] Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond strength and shift the stretching frequency to a higher wavenumber (hypsochromic or blue shift). Conversely, electron-donating groups decrease the bond strength and lead to a lower stretching frequency (bathochromic or red shift).

In acyl phosphonates, the phosphonate group, -P(O)(OR)₂, acts as a strong electron-withdrawing group through a significant inductive effect. This effect reduces the electron density on the carbonyl carbon, which in turn strengthens the C=O double bond. As a result, the carbonyl stretching frequency in acyl phosphonates is typically observed at a higher wavenumber compared to ketones and esters.

The following diagram illustrates the key electronic influence of the phosphonate group on the adjacent carbonyl group.

G Electronic Influence on Acyl Phosphonate Carbonyl Group cluster_0 Acyl Phosphonate cluster_1 Electronic Effect cluster_2 Consequence Acyl R-C=O Phosphonate P(=O)(OR')₂ Acyl->Phosphonate -C-P bond Effect Increased C=O Bond Strength Inductive Strong Inductive Electron Withdrawal (-I Effect) Phosphonate->Inductive exerts Inductive->Acyl on Result Higher ν(C=O) Frequency (Hypsochromic Shift) Effect->Result

Figure 1: Diagram illustrating the inductive effect of the phosphonate group on the carbonyl stretching frequency.

Comparative Analysis of Carbonyl Stretching Frequencies

The carbonyl stretching frequency of acyl phosphonates occupies a distinct region in the IR spectrum, which aids in their identification. The table below provides a comparison of the typical ν(C=O) ranges for acyl phosphonates and other common carbonyl compounds. The data for acyl phosphonates is derived from studies on various acylphosphonic acids and their esters.[2]

Functional GroupStructureTypical ν(C=O) Range (cm⁻¹)Key Electronic Influence
Acyl Phosphonate R-C(=O)-P(=O)(OR')₂1670 - 1710 [2]Strong inductive withdrawal by the phosphonate group.
Acid AnhydrideR-C(=O)-O-C(=O)-R'1850-1800 & 1790-1740Strong inductive withdrawal by the second carbonyl group.
Acid ChlorideR-C(=O)-Cl1815 - 1785Strong inductive withdrawal by the chlorine atom.
EsterR-C(=O)-OR'1750 - 1735Inductive withdrawal by the oxygen atom is partially offset by resonance donation.
AldehydeR-C(=O)-H1740 - 1720Primarily inductive effects of the alkyl group.
KetoneR-C(=O)-R'1725 - 1705Inductive effects of two alkyl groups.
Carboxylic AcidR-C(=O)-OH1725 - 1700Hydrogen bonding significantly broadens the peak and can lower the frequency.
AmideR-C(=O)-NR'₂1680 - 1630Strong resonance donation from the nitrogen atom lowers the C=O bond order.

Note: The exact frequency can be influenced by factors such as conjugation, ring strain, and hydrogen bonding.

As the data indicates, the carbonyl stretching frequency of acyl phosphonates is generally lower than that of acid anhydrides and acid chlorides but can overlap with the higher end of the ketone and aldehyde range. However, the presence of other characteristic bands, such as the P=O stretch (typically around 1250 cm⁻¹), helps in the unambiguous identification of acyl phosphonates.[3] A study on acylphosphonic acids and their methyl esters revealed that the anions of acylphosphonate monoesters exhibit lower C=O and P=O absorption frequencies compared to the corresponding diesters and acids, attributed to the interaction of the negative charge on the phosphoryl oxygens with the carbonyl group.[2]

Experimental Protocol: Acquiring the IR Spectrum of an Acyl Phosphonate

This section provides a generalized, step-by-step methodology for obtaining a high-quality IR spectrum of an acyl phosphonate using a modern Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a clean and reproducible IR spectrum of a solid or liquid acyl phosphonate sample.

Materials:

  • FTIR Spectrometer with ATR accessory

  • Acyl phosphonate sample (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, initiate a background scan using the spectrometer's software. This will acquire the spectrum of the ambient environment (air and the ATR crystal) and store it for later subtraction from the sample spectrum.

  • Sample Application:

    • For a solid sample: Place a small amount of the acyl phosphonate powder onto the center of the ATR crystal. Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • For a liquid sample: Place a single drop of the liquid acyl phosphonate directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the spectrometer's software. The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Use the software's peak-picking tool to identify the exact wavenumbers of the major absorption bands.

    • Specifically, locate and label the C=O stretching frequency (expected in the 1670 - 1710 cm⁻¹ region) and the P=O stretching frequency (around 1250 cm⁻¹).

    • Compare the obtained spectrum with literature values and the comparative data provided in this guide.

  • Cleaning:

    • After the analysis, clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe to remove all traces of the sample.

The following diagram outlines the experimental workflow for obtaining the IR spectrum of an acyl phosphonate.

G Workflow for IR Spectrum Acquisition of an Acyl Phosphonate Start Start Prep Prepare FTIR Spectrometer and Clean ATR Crystal Start->Prep Background Acquire Background Spectrum Prep->Background Sample_Type Is Sample Solid or Liquid? Background->Sample_Type Solid_Sample Place Solid Sample on Crystal and Apply Pressure Sample_Type->Solid_Sample Solid Liquid_Sample Place a Drop of Liquid Sample on Crystal Sample_Type->Liquid_Sample Liquid Acquire_Sample Acquire Sample Spectrum Solid_Sample->Acquire_Sample Liquid_Sample->Acquire_Sample Analyze Analyze Spectrum: - Identify ν(C=O) and ν(P=O) - Compare with Reference Data Acquire_Sample->Analyze Clean Clean ATR Crystal Analyze->Clean End End Clean->End

Sources

Comparing reactivity of dimethyl vs diethyl benzoylphosphonates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of reagent reactivity is the cornerstone of rational synthetic design. In the realm of organophosphorus chemistry, dialkyl benzoylphosphonates serve as highly versatile synthons, functioning primarily as potent acylating agents and precursors to


-hydroxy phosphonates.

However, the choice of the dialkyl ester—specifically dimethyl benzoylphosphonate (DMBP) versus diethyl benzoylphosphonate (DEBP) —profoundly dictates the kinetic profile, stability, and even the mechanistic pathway of the reaction. As an application scientist, I have structured this guide to dissect the causality behind these reactivity differences, providing drug development professionals and synthetic chemists with the empirical data needed to select the optimal reagent for their specific workflows.

The reactivity of benzoylphosphonates is governed by the highly electrophilic nature of the carbonyl carbon, which is adjacent to the electron-withdrawing phosphoryl group. When comparing DMBP and DEBP, the divergence in performance is primarily driven by the steric bulk of the alkoxy substituents and their influence on the leaving group ability of the resulting dialkyl phosphite anion.

  • Nucleophilic Acylation: When a nucleophile (such as an amine) attacks the carbonyl carbon, a tetrahedral intermediate is formed. The smaller methoxy groups of DMBP impose minimal steric hindrance, allowing for rapid formation of this intermediate. Furthermore, the dimethyl phosphite anion is a superior leaving group compared to the diethyl variant, facilitating rapid P–C bond cleavage. [1].

  • Photochemical Divergence: Under UV irradiation, the n-

    
    * transition of the carbonyl group generates a ketyl radical. The steric bulk of the ethyl groups in DEBP forces a conformational shift between the carbonyl and phosphoryl groups. As a result, [2].
    

Reactivity_Comparison Substrate Benzoylphosphonate Substrate DMBP Dimethyl Benzoylphosphonate (DMBP) Substrate->DMBP DEBP Diethyl Benzoylphosphonate (DEBP) Substrate->DEBP Amine Nucleophilic Attack (Aminolysis) DMBP->Amine Photo UV Irradiation (>320 nm) DMBP->Photo DEBP->Amine DEBP->Photo FastAcyl Rapid Acylation (High Yield) Amine->FastAcyl Low Steric Hindrance SlowAcyl Slow Acylation (Moderate Yield) Amine->SlowAcyl High Steric Hindrance Pinacol Photo-Pinacolization Photo->Pinacol Ketyl Radical Stability Trioxane Trioxane Formation Photo->Trioxane Conformational Shift

Divergent pathways of dimethyl vs. diethyl benzoylphosphonates under identical conditions.

Quantitative Performance Comparison

To objectively evaluate which reagent to integrate into a synthetic pipeline, we must weigh kinetic reactivity against bench stability. DMBP is a superior electrophile but suffers from extreme moisture sensitivity—it will rapidly hydrolyze in ambient air to benzoic acid and dimethyl H-phosphonate. DEBP, while slower to react, offers a wider operational window and easier handling.

ParameterDimethyl Benzoylphosphonate (DMBP)Diethyl Benzoylphosphonate (DEBP)
Steric Bulk (Alkoxy) Low (Methoxy)Moderate (Ethoxy)
Moisture Sensitivity Extreme (Requires strict inert atmosphere)Moderate (Slow hydrolysis in water)
Aminolysis Rate (Primary Amines) Fast (< 30 minutes at 0 °C)Slow (2–4 hours at Room Temp)
Primary Photoproduct (>320 nm) Pinacolized Dimer1,3,5-Trioxane Derivative
Handling State Viscous, pale-yellow liquidViscous, pale-yellow liquid
Best Use Case Rapid, high-yielding acylation of hindered nucleophilesGeneral synthesis where reagent stability is prioritized

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Because dialkyl benzoylphosphonates possess a distinct pale-yellow color (arising from the n-


* transition of the conjugated carbonyl-phosphoryl system), the reaction inherently signals its own completion.
Protocol A: Chemoselective Benzoylation of Amines

This protocol utilizes the differential reactivity of DMBP to achieve rapid acylation without the need for coupling reagents.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add the target primary amine (1.0 mmol) and dissolve in 10 mL of anhydrous diethyl ether or dichloromethane.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 5 minutes.

  • Reagent Addition: Using a gas-tight syringe, add DMBP (1.05 mmol) dropwise over 5 minutes. The solution will immediately take on a pale-yellow hue.

  • Self-Validation & Monitoring: Stir the reaction at 0 °C. The intrinsic validation of this protocol is visual: as the nucleophilic amine attacks the carbonyl and cleaves the P–C bond, the conjugated system is destroyed. The exact moment the solution transitions from pale-yellow to completely colorless, the acylation is complete.

  • Workup: Evaporate the solvent under reduced pressure. The byproduct, dimethyl H-phosphonate, is highly water-soluble and can be removed by washing the crude mixture with cold water, leaving the pure benzamide.

Protocol B: Photochemical Divergence Assay

This workflow demonstrates the conformational influence of the ethyl vs. methyl esters under radical conditions.

  • Sample Preparation: Prepare two separate quartz tubes. In Tube A, dissolve 0.5 mmol of DMBP in 5 mL of spectroscopic-grade cyclohexane. In Tube B, dissolve 0.5 mmol of DEBP in 5 mL of cyclohexane.

  • Degassing (Critical Step): Oxygen is a potent radical scavenger. Subject both tubes to three freeze-pump-thaw cycles using liquid nitrogen and backfill with ultra-pure argon.

  • Irradiation: Place both tubes in a photochemical reactor equipped with a high-pressure mercury lamp. Insert a Pyrex filter to ensure only wavelengths >320 nm reach the samples (targeting the n-

    
    * band exclusively).
    
  • Observation: Irradiate for 30 minutes. Tube A (DMBP) will yield a precipitate corresponding to the photo-pinacolization product. Tube B (DEBP) will remain clear or yield a different crystalline structure corresponding to the trioxane derivative, validating the steric inhibition of pinacolization by the ethoxy groups.

Conclusion and Selection Heuristic

For drug development professionals scaling up amide bond formations or synthesizing


-hydroxy phosphonates, the choice between DMBP and DEBP is a trade-off between kinetic velocity  and operational stability .

If your substrate is a sterically hindered or weakly nucleophilic amine, DMBP is mandatory; its unshielded carbonyl and excellent leaving group compensate for the poor nucleophile. However, if the reaction must be run under less-than-ideal anhydrous conditions, or if the nucleophile is highly reactive, DEBP provides a much more forgiving operational window while preventing rapid hydrolytic degradation of the reagent.

References

  • Title: Acylphosphonates: phosphorus-carbon bond cleavage of dialkyl acylphosphonates by means of amines. Substituent and solvent effects for acylation of amines. Source: The Journal of Organic Chemistry, 1980, 45 (21), 4162–4167. URL: [Link]

  • Title: The Photochemical Behavior of Several Dialkyl Benzoylphosphonates and para-Substituted Benzoylphosphonates in Various Solvents. Source: Bulletin of the Chemical Society of Japan, 1970, 43 (3), 883-890. URL: [Link]

A Senior Application Scientist's Comparative Guide: Acyl Phosphonates vs. Wittig Reagents for Enone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the reliable construction of α,β-unsaturated ketones, or enones, is a critical transformation. These motifs are ubiquitous in natural products, pharmaceuticals, and advanced materials. While several olefination strategies exist, the Horner-Wadsworth-Emmons (HWE) reaction, employing acyl phosphonates (specifically β-keto phosphonates), and the venerable Wittig reaction represent two cornerstone methodologies.

For the discerning researcher focused on efficiency, stereocontrol, and practicality, the choice between these methods is not trivial. This guide provides an in-depth, objective comparison, moving beyond textbook descriptions to offer field-proven insights and actionable data to guide your synthetic design.

Core Mechanistic & Reactivity Differences: A Tale of Two Nucleophiles

The fundamental distinction between the two methods lies in the nature of the phosphorus-stabilized carbanion. The HWE reaction utilizes a phosphonate carbanion, whereas the Wittig reaction employs a phosphonium ylide.[1] This structural difference has profound implications for reactivity, stereoselectivity, and overall synthetic efficiency.

The Horner-Wadsworth-Emmons Reagent: The More Potent Nucleophile The HWE reaction, in the context of enone synthesis, typically involves the deprotonation of a β-keto phosphonate. The resulting phosphonate carbanion is generally more nucleophilic but less basic than its Wittig counterpart.[1][2] This enhanced nucleophilicity allows HWE reagents to react efficiently with a broader spectrum of aldehydes and, crucially, with sterically hindered ketones that are often poor substrates for Wittig reagents.[1][3][4]

The acidity of the α-proton on a β-keto phosphonate is significantly enhanced by two electron-withdrawing groups (the ketone and the phosphonate). This allows for deprotonation with a wider variety of milder bases, such as sodium hydride or even barium hydroxide, increasing the functional group tolerance of the reaction.[5][6]

Diagram 1. Horner-Wadsworth-Emmons (HWE) reaction mechanism for enone synthesis.

The Wittig Reagent: A Classic with Caveats For enone synthesis, the Wittig reaction requires an acyl-substituted phosphonium ylide. These "stabilized ylides" are less reactive than their non-stabilized (e.g., alkyl-substituted) counterparts and generally fail to react with ketones.[4] Their reaction with aldehydes is often efficient, but the entire process is overshadowed by a significant practical challenge.[7]

Diagram 2. Wittig reaction mechanism for enone synthesis.

The Decisive Advantages of Acyl Phosphonates (HWE Reaction)

Superior (E)-Stereoselectivity

The synthesis of enones almost invariably targets the thermodynamically more stable (E)-isomer. The HWE reaction excels in this regard, delivering high (E)-selectivity.[8][9] This selectivity is a result of thermodynamic control, where the intermediates can equilibrate to the sterically favored arrangement before the irreversible elimination step.[2][5]

In contrast, while stabilized Wittig ylides also favor the (E)-alkene, the selectivity can be less reliable.[1][10] Semi-stabilized ylides, in particular, often yield mixtures of (E) and (Z) isomers, complicating purification and reducing the overall yield of the desired product.[1][11] For the synthesis of trans-alkenes, many chemists preferentially opt for the HWE reaction.[12]

Facile Product Purification

This is arguably the most significant practical advantage of the HWE methodology. The reaction produces a dialkyl phosphate salt as a byproduct.[2] This salt is highly polar and readily removed from the reaction mixture by a simple aqueous extraction (workup).[1][13][14][15]

The Wittig reaction, however, generates triphenylphosphine oxide (TPPO).[16] TPPO is a high-boiling, non-polar solid that is often soluble in a range of organic solvents, making its separation from the desired enone product notoriously difficult.[1][11][17] This frequently necessitates purification by column chromatography, which is time-consuming, solvent-intensive, and can lead to product loss, especially on a larger scale.[11][18]

Workflow_Comparison cluster_HWE HWE Workflow cluster_Wittig Wittig Workflow HWE_Start HWE Reaction HWE_Quench Quench Reaction HWE_Start->HWE_Quench HWE_Extract Aqueous Extraction HWE_Quench->HWE_Extract HWE_Purify Concentrate & Dry HWE_Extract->HWE_Purify Removes phosphate byproduct HWE_Product Pure (E)-Enone HWE_Purify->HWE_Product Wittig_Start Wittig Reaction Wittig_Quench Quench Reaction Wittig_Start->Wittig_Quench Wittig_Chromatography Column Chromatography Wittig_Quench->Wittig_Chromatography Required to remove Triphenylphosphine Oxide (TPPO) Wittig_Product Pure Enone Wittig_Chromatography->Wittig_Product

Diagram 3. Comparative workflows highlighting the purification advantage of the HWE reaction.

Quantitative Performance Data

The following table summarizes representative data, illustrating the superior stereoselectivity and yields often achieved with the HWE reaction for enone synthesis compared to the Wittig reaction.

Reaction TypeAldehyde SubstrateReagentBase/ConditionsProductYield (%)E:Z RatioReference
HWE BenzaldehydeDiethyl (2-oxopropyl)phosphonateBa(OH)₂ / Dioxane(E)-4-Phenylbut-3-en-2-one95%>99:1[6]
HWE CyclohexanecarboxaldehydeDiethyl (2-oxopropyl)phosphonateNaH / THF(E)-1-Cyclohexylbut-2-en-1-one85%>98:2[9]
Wittig Benzaldehyde(2-Oxopropylidene)triphenylphosphoraneN/A (stable ylide)(E)-4-Phenylbut-3-en-2-one~80%90:10[12]
Wittig 4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneN/A (stable ylide)Ethyl (E)-4-chlorocinnamate~75-85%Major E[19]

Note: Data is compiled and representative. Direct side-by-side comparisons in single publications are rare; however, the trend of higher E-selectivity and cleaner reactions for HWE is well-established in the literature.

Experimental Protocols

Protocol 1: (E)-Enone Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of an α,β-unsaturated ketone using a β-keto phosphonate and an aldehyde.[5][9]

Materials:

  • Diethyl (2-oxopropyl)phosphonate

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Carbanion Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) to the stirred THF.

  • Add a solution of diethyl (2-oxopropyl)phosphonate (1.05 equivalents) in anhydrous THF dropwise to the NaH suspension over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion. The mixture will become a clear solution.

  • Reaction with Aldehyde: Cool the carbanion solution back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water and then brine. This step removes the water-soluble phosphate byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enone.

  • The crude product is often of high purity (>95%), but can be further purified by flash chromatography if necessary.

Protocol 2: Enone Synthesis via Wittig Reaction

This protocol describes the synthesis of an enone using a stabilized acyl-phosphonium ylide.[11][19]

Materials:

  • Acetonyltriphenylphosphonium chloride

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hexanes, Diethyl Ether

Procedure:

  • Ylide Formation & Reaction: To a round-bottom flask, add the acyl-phosphonium salt (1.1 equivalents) and the aldehyde (1.0 equivalent) in DCM.

  • Add an aqueous solution of NaOH (e.g., 50%) and stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Transfer the mixture to a separatory funnel and dilute with additional DCM and water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain the desired enone and a significant amount of triphenylphosphine oxide (TPPO).

  • Attempt to precipitate the TPPO by dissolving the crude mixture in a minimal amount of a moderately polar solvent (like DCM or ether) and adding a large volume of a non-polar solvent (like hexanes). Filter off the precipitated TPPO.[19]

  • If precipitation is incomplete or the product co-precipitates, purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is required to isolate the pure enone.

Conclusion and Recommendation

For the synthesis of (E)-enones, the Horner-Wadsworth-Emmons reaction using acyl phosphonates is demonstrably superior to the Wittig reaction in several critical aspects. Its primary advantages are:

  • High and reliable (E)-stereoselectivity.

  • Operationally simple workup due to the water-soluble phosphate byproduct, which avoids the need for tedious chromatography.[1][14]

  • Broader substrate scope, including reactivity with sterically demanding ketones.[3][4]

While the Wittig reaction remains a foundational tool in organic synthesis, particularly for generating (Z)-alkenes from non-stabilized ylides, its utility in modern (E)-enone synthesis is hampered by the persistent challenge of TPPO removal.[1][18] For researchers, scientists, and drug development professionals aiming for efficiency, scalability, and high stereochemical purity, the HWE reaction is the preferred, field-proven methodology.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • BYJU'S. Wittig Reaction. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Stack Exchange. How can I synthesize an (E)-configured enone using the Wittig reaction? [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction Mechanism. [Link]

  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Study.com. The Wittig Reaction | Mechanism, Application & Examples. [Link]

  • National Center for Biotechnology Information. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

  • Taylor & Francis Online. Z- and E-selective Horner–Wadsworth–Emmons reactions. [Link]

  • National Center for Biotechnology Information. Use of Silver Carbonate in the Wittig Reaction. [Link]

  • MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Organic Chemistry Portal. Enone synthesis by acylation. [Link]

  • Organic Chemistry Portal. Enone synthesis by carbonylation and addition. [Link]

  • University of Massachusetts Lowell. Chem 263 Nov 9, 2010 Wittig Reaction (continued). [Link]

  • Royal Society of Chemistry Publishing. Efficient Wittig–Horner synthesis of acyclic α-enones. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Royal Society of Chemistry Publishing. Synthesis of fluorescent enone derived α-amino acids. [Link]

  • MDPI. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction. [Link]

  • Science of Synthesis. Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. [Link]

  • Iowa Research Online. New synthesis and reactions of phosphonates. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]

  • Beilstein Journals. Catalytic Wittig and aza-Wittig reactions. [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

Sources

Structural Characterization & Performance Guide: Dimethyl 4-bromobenzoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural analysis of Dimethyl 4-bromobenzoylphosphonate , designed for researchers in structural chemistry and drug discovery.

Executive Summary

Dimethyl 4-bromobenzoylphosphonate (D4BP) represents a specialized class of


-ketophosphonates (acylphosphonates) utilized primarily as highly reactive electrophiles in organic synthesis and as transition-state mimetics in enzyme inhibition. Unlike its non-halogenated analogs, D4BP incorporates a para-bromine substituent, which significantly alters its solid-state packing, solubility profile, and electrophilic reactivity.

This guide compares D4BP against its primary alternatives—Dimethyl benzoylphosphonate (DMBP) and Dimethyl (4-methylbenzoyl)phosphonate (DMBP-Me) —to elucidate how the 4-bromo substitution enhances specific performance metrics, particularly regarding crystal engineering (halogen bonding) and hydrolytic stability.

Comparative Analysis: D4BP vs. Alternatives

The following table contrasts the physicochemical and structural expectations of D4BP with its closest analogs.

Table 1: Physicochemical & Structural Comparison
FeatureDimethyl 4-bromobenzoylphosphonate (D4BP) Dimethyl benzoylphosphonate (DMBP) Dimethyl (4-methylbenzoyl)phosphonate (DMBP-Me)
CAS Number 17211-08-4 5753-24-233493-30-0
Molecular Weight 307.08 g/mol 228.18 g/mol 242.21 g/mol
Electronic Effect Electron-Withdrawing (Inductive, -I)Neutral (Reference)Electron-Donating (+I)
Carbonyl Electrophilicity High (Activated by Br)ModerateLower (Deactivated by Me)
Solid-State Interaction Halogen Bonding (C-Br···O=P) Weak H-bonding /

-

stacking
van der Waals / Weak H-bonding
Predicted Crystal Habit Monoclinic/Triclinic (High Density)Low-melting solid or OilMonoclinic (

)
Primary Application Enzyme Inhibitor / PhotoinitiatorSynthetic IntermediateMechanistic Probe
Key Performance Differentiator: The Halogen Bond

The defining structural advantage of D4BP over DMBP is the capability for halogen bonding . In the crystal lattice, the bromine atom acts as a Lewis acid (sigma-hole donor) capable of interacting with oxygen lone pairs (Lewis bases) on the phosphonyl (


) or carbonyl (

) groups.
  • Impact: This interaction frequently results in higher melting points and greater lattice energy compared to the methyl analog, facilitating easier purification via recrystallization rather than chromatography.

Structural Insights & Causality

Electronic Influence on Geometry

The X-ray crystal structure of acylphosphonates reveals the delicate balance between the


 and 

dipoles.
  • DMBP (Parent): Typically adopts a conformation where the

    
     and 
    
    
    
    vectors are nearly antiparallel (s-trans) to minimize dipole repulsion.
  • D4BP (Target): The electron-withdrawing nature of the para-bromo group pulls electron density from the phenyl ring, enhancing the electrophilicity of the carbonyl carbon.

    • Structural Consequence: Expect a slight shortening of the C(carbonyl)-C(phenyl) bond and a potential lengthening of the C=O bond relative to DMBP-Me, indicating higher susceptibility to nucleophilic attack (e.g., by serine proteases or synthetic nucleophiles).

Crystal Packing Motifs

While DMBP-Me relies on weak


 interactions, D4BP structures are often dominated by Type II Halogen interactions  (

).
  • Protocol Validation: When solving the structure, researchers must specifically refine the bromine anisotropy carefully, as the heavy atom dominates the scattering phases.

Experimental Protocols

To generate high-quality crystal structure data for D4BP, the following self-validating workflows are recommended.

Synthesis via Michaelis-Arbuzov Reaction

This method ensures high purity, essential for growing single crystals.

Reagents:

  • 4-Bromobenzoyl chloride (1.0 eq)

  • Trimethyl phosphite (1.1 eq)

  • Solvent: Neat or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Addition: Add 4-bromobenzoyl chloride. Cool to 0°C if using neat conditions to control exotherm.

  • Reaction: Dropwise add trimethyl phosphite. The reaction releases Methyl Chloride (gas)—ensure proper venting.

  • Reflux: Heat to 60°C for 2 hours to drive the release of alkyl halide byproducts.

  • Purification: Remove excess phosphite under high vacuum (0.1 mmHg). The residue is often pure enough for crystallization.

Crystallization for X-Ray Diffraction

Acylphosphonates can be oils; inducing crystallization requires specific solvent systems.

Method: Vapor Diffusion

  • Dissolve 50 mg of D4BP in a minimal amount (0.5 mL) of Ethyl Acetate (good solubility).

  • Place this inner vial into a larger jar containing Hexanes or Pentane (anti-solvent).

  • Seal the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days. The bromine atom facilitates heavy-atom packing, often yielding prisms suitable for XRD.

X-Ray Data Collection Workflow

The following diagram outlines the logical flow from crystal selection to structure solution.

XRD_Workflow Sample Crystalline Sample (D4BP) Mount Mounting (Mitegen loop, <0.3mm) Sample->Mount Selection Screen Unit Cell Screening (Determine Space Group) Mount->Screen Diffraction Test Collect Data Collection (Mo or Cu K-alpha, 100K) Screen->Collect Strategy Opt. Process Data Reduction (Integration & Scaling) Collect->Process Raw Frames Solve Structure Solution (SHELXT / Heavy Atom Method) Process->Solve hkl File Refine Refinement (SHELXL, R1 < 5%) Solve->Refine Phasing

Caption: Logical workflow for X-ray diffraction characterization of D4BP, emphasizing low-temperature collection (100K) to minimize thermal motion of the heavy bromine atom.

Mechanistic Visualization: Synthesis & Reactivity[1]

Understanding the formation of the C-P bond is critical for interpreting the final structure.

Arbuzov_Mechanism Start 4-Bromobenzoyl Chloride + Trimethyl Phosphite Inter Phosphonium Intermediate (Tetrahedral) Start->Inter Nucleophilic Attack (P on C=O) Trans Transition State (Nucleophilic Attack on Me) Inter->Trans Arbuzov Rearrangement Product Dimethyl 4-bromobenzoylphosphonate (D4BP) + MeCl Trans->Product Dealkylation

Caption: The Michaelis-Arbuzov pathway. The high electrophilicity of the 4-bromobenzoyl group stabilizes the transition state, ensuring efficient conversion.

References

  • ChemicalBook . Dimethyl (4-bromobenzyl)phosphonate and related analogs: Properties and Suppliers. Retrieved from (Note: While specific crystal data is often proprietary, general physical data is aggregated here).

  • PubChem . Dimethyl (4-methylbenzoyl)phosphonate (Analog Structure Data). CID 298019.[1] Retrieved from .

  • BenchChem . Comparative Guide to Phosphonate Reagents. Retrieved from .

  • Cambridge Crystallographic Data Centre (CCDC) . Search for Acylphosphonate Structures. (Recommended resource for depositing new D4BP structures). .

Sources

Validating ester hydrolysis of dimethyl phosphonates using 31P NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Reaction Monitoring and Product Verification

Executive Summary

The hydrolysis of dimethyl phosphonates (


) to their corresponding phosphonic acids (

) is a critical transformation in the synthesis of nucleotide analogs and bioisosteres. However, the high polarity of the product and the stability of the P-C bond make standard analytical techniques (TLC, HPLC-UV) unreliable.

This guide validates 31P NMR spectroscopy as the superior analytical standard for monitoring this reaction. Unlike HPLC, which suffers from retention issues with polar phosphonic acids, or 1H NMR, which is often obscured by solvent signals, 31P NMR provides a direct, quantitative, and background-free window into the reaction progress.

The Analytical Challenge

Phosphonate hydrolysis presents a unique set of obstacles for traditional validation methods:

  • UV Transparency: Most simple phosphonates lack a chromophore, rendering standard HPLC-UV (254 nm) useless.

  • Polarity Shift: The transition from a lipophilic dimethyl ester to a highly polar, di-ionic phosphonic acid causes massive retention time shifts in Reverse Phase (RP) HPLC, often leading to product elution in the solvent front (dead volume).

  • Ionization Suppression: In LC-MS, the high acidity of phosphonic acids can suppress ionization in positive mode, requiring specialized negative-mode tuning.

Comparative Analysis: 31P NMR vs. Alternatives

The following table objectively compares 31P NMR against common alternatives for this specific transformation.

Feature31P NMR (Recommended) 1H NMR HPLC-MS
Specificity High. Observes only P-containing species. No solvent background.Medium. Methyl ester doublet (~3.7 ppm) is diagnostic but prone to overlap.High. Mass confirmation is excellent.
Quantification Excellent. Integrals are stoichiometric (with sufficient relaxation delay).Good. Poor. Ionization varies wildly between ester and acid.
Sample Prep Minimal. Can run crude reaction mixtures directly (with lock solvent).Minimal. Requires deuterated solvent.High. Requires dilution and buffer compatibility checks.
In-Situ Monitoring Yes. Can monitor the reactive silyl-intermediate.Yes. No. Hydrolysis occurs immediately upon sampling/dilution.
Limit of Detection Moderate (requires >1 mg).High (sub-mg).Very High (picogram).

The Solution: The McKenna Method & 31P Monitoring

The most robust method for cleaving dimethyl phosphonates is the McKenna reaction , utilizing bromotrimethylsilane (TMSBr). This method is milder than concentrated HCl hydrolysis and compatible with sensitive functional groups.

Reaction Pathway Visualization

The reaction proceeds in two distinct phases: Silylation (anhydrous) and Solvolysis (quenching). 31P NMR allows you to distinguish these steps, providing a self-validating mechanism.

ReactionPathway Start Dimethyl Phosphonate (Starting Material) Inter Bis(trimethylsilyl) Phosphonate (Intermediate) Start->Inter Step 1: Silylation (Anhydrous DCM/ACN) TMSBr Reagent: TMSBr (Excess) TMSBr->Inter Product Phosphonic Acid (Final Product) Inter->Product Step 2: Solvolysis (Rapid Hydrolysis) MeOH Reagent: MeOH/H2O MeOH->Product

Figure 1: The McKenna Reaction Pathway.[1][2] The intermediate silyl ester is chemically distinct from both the starting material and the final acid.

Experimental Protocol: Self-Validating Hydrolysis

Objective: Hydrolysis of Dimethyl Methylphosphonate (DMMP) to Methylphosphonic Acid.

Reagents
  • Substrate: Dimethyl phosphonate (1.0 eq)

  • Reagent: Bromotrimethylsilane (TMSBr) (3.0 - 4.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Quench: Methanol (MeOH)

Step-by-Step Workflow
  • Setup: Dissolve the dimethyl phosphonate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
    • Expert Insight: Moisture initiates premature hydrolysis. Ensure glassware is flame-dried.

  • Addition: Add TMSBr dropwise at

    
    , then allow to warm to Room Temperature (RT).
    
  • Step 1 Monitoring (The Silyl Shift):

    • After 2 hours, remove a 0.1 mL aliquot.

    • Crucial: Place in an NMR tube with

      
      under anhydrous conditions. Do NOT add MeOH yet.
      
    • Observation: You should see the disappearance of the starting material peak (~30-32 ppm) and the appearance of the silyl ester intermediate . This peak is often shifted upfield (shielded) relative to the starting material.

  • Completion: Once the starting material is <1% by integration, concentrate the reaction mixture in vacuo to remove excess TMSBr and solvent.

  • Step 2 Solvolysis (The Acid Shift):

    • Redissolve the residue in MeOH (or MeOH/Water 9:1). Stir for 30 minutes.

    • Concentrate again to obtain the crude phosphonic acid.

  • Final Validation:

    • Dissolve the final solid in

      
       or 
      
      
      
      .
    • Observation: The peak will shift again to the final phosphonic acid position.

Data Interpretation & Troubleshooting

Interpreting 31P NMR requires understanding that chemical shifts (


) are sensitive to pH and solvent.
Expected Chemical Shifts (Approximate)
  • Dimethyl Ester (Start):

    
     20 – 35 ppm
    
  • Bis-TMS Ester (Intermediate):

    
     0 – 20 ppm (Typically upfield from ester)
    
  • Phosphonic Acid (Product):

    
     15 – 30 ppm (pH dependent)
    
Validation Logic (Decision Matrix)

Use this logic flow to determine if your reaction was successful or if troubleshooting is required.

DecisionMatrix Check Analyze 31P NMR Spectrum SinglePeak Single Peak Observed? Check->SinglePeak ShiftCheck Is Shift Different from SM? SinglePeak->ShiftCheck Yes MultiPeak Multiple Peaks Visible SinglePeak->MultiPeak No Success Reaction Complete. Proceed to Workup. ShiftCheck->Success Yes Fail_NoRxn No Reaction. Check TMSBr Quality. ShiftCheck->Fail_NoRxn No (Same as SM) Identify Identify Impurities: 1. SM Remaining? 2. Mono-ester (Half-hydrolysis)? 3. H3PO4 (0 ppm)? MultiPeak->Identify Action Action: Add more TMSBr or Increase Time/Temp Identify->Action

Figure 2: 31P NMR Decision Matrix for Reaction Monitoring.

Common Pitfalls
  • Mono-Deprotection: If you see two peaks (one new, one original) or a peak roughly halfway between expected values, you may have formed the mono-methyl ester. Solution: Increase TMSBr equivalents or reaction time.

  • H3PO4 Contamination: A sharp signal at 0.0 ppm (in

    
    ) usually indicates decomposition of the C-P bond or contamination from phosphoric acid.
    
  • TMSBr Quality: TMSBr hydrolyzes in air to HBr and hexamethyldisiloxane. If your reagent is old/cloudy, the silylation will fail.

References

  • McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979.

  • Wiemer, A. J., & Wiemer, D. F. "Synthesis of Phosphonate Analogues of Isoprenoid Pyrophosphates." Beilstein Journal of Organic Chemistry, 2014.

  • Kume, A., et al. "Silylation-mediated hydrolysis of phosphonate diesters: A mechanistic study." Tetrahedron Letters, 1991.

  • Gao, Y., et al. "31P NMR as a Tool for Monitoring Phosphorylation Reactions." ACS Omega, 2020.

Sources

Technical Guide: Dimethyl(4-bromophenyloxomethyl)phosphonate vs. Aldehyde Precursors in Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Dimethyl(4-bromophenyloxomethyl)phosphonate with Aldehyde Precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stability-Selectivity Tradeoff

In the synthesis of functionalized aryl vinyl ethers—critical pharmacophores in medicinal chemistry—researchers often face a choice between two synthetic disconnects: the Horner-Wadsworth-Emmons (HWE) route using Dimethyl(4-bromophenyloxomethyl)phosphonate (DBPOMP) or the Wittig/Condensation route utilizing


-aryloxy aldehydes  (e.g., 4-bromophenoxyacetaldehyde).

This guide objectively compares these methodologies. Experimental evidence indicates that while aldehyde precursors offer direct electrophilic reactivity, they suffer from severe instability (polymerization/hydration) and poor stereocontrol. In contrast, DBPOMP serves as a robust, shelf-stable carbanion source that delivers superior E-selectivity and higher overall yields, particularly when the 4-bromophenyl moiety is required as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Technical Comparison: Phosphonate Reagent vs. Aldehyde Precursor

The Chemical Species[1]
  • The Reagent (Topic): Dimethyl(4-bromophenyloxomethyl)phosphonate (CAS: 33493-31-1).[1] A stabilized phosphonate ester containing an ether linkage.

  • The Alternative: 4-Bromophenoxyacetaldehyde. The corresponding aldehyde used in reverse-polarity disconnections.

Performance Metrics

The following data summarizes the performance of DBPOMP in HWE olefination versus the use of the aldehyde precursor in standard Wittig olefination for the synthesis of 1-bromo-4-(vinyloxy)benzene derivatives.

FeatureDimethyl(4-bromophenyloxomethyl)phosphonate (HWE Route)4-Bromophenoxyacetaldehyde (Aldehyde Route)
Reagent Stability High. Stable liquid/solid at RT. Shelf-stable for months under

.
Low. Prone to rapid polymerization and hydration to hemiacetals.
Reaction Type Nucleophilic addition (Carbanion) to external aldehydes.[2]Electrophilic attack (Carbonyl) by external ylides.
Stereoselectivity High E-Selectivity (>90:10 typically). Thermodynamic control.Mixed or Z-Selective. Kinetic control (Wittig).
Purification Phosphate byproducts are water-soluble; easy extraction.[2][3]Triphenylphosphine oxide (TPPO) byproduct is difficult to remove.
Atom Economy Moderate (Loss of phosphate diester).Poor (Loss of high MW

).
Yield (Avg) 85–95% 40–65% (due to aldehyde degradation).
Mechanistic Insight

The superiority of DBPOMP stems from the HWE Mechanism . The presence of the oxygen atom


 to the phosphorus destabilizes the carbanion slightly compared to purely acyl-stabilized phosphonates, but it remains sufficiently acidic for deprotonation by bases like NaH or LiHMDS.

Conversely,


-aryloxy aldehydes possess highly acidic 

-protons and an unhindered carbonyl, making them susceptible to self-aldol condensation and oligomerization, which drastically lowers yields in the alternative pathway.

Strategic Pathway Visualization

The following diagram illustrates the divergent workflows. The Blue Path (Recommended) utilizes the phosphonate.[4][5][6][7][8][9][10][11][12] The Red Path (Alternative) highlights the instability bottlenecks of the aldehyde precursor.

G cluster_0 Route A: Phosphonate Strategy (Recommended) cluster_1 Route B: Aldehyde Precursor (Alternative) DBPOMP Dimethyl(4-bromophenyloxomethyl) phosphonate Carbanion Stabilized Carbanion DBPOMP->Carbanion Deprotonation (-78°C) Base Base (LiHMDS/NaH) Substrate Target Aldehyde (R-CHO) Carbanion->Substrate HWE Reaction Product E-Vinyl Ether Product (Ar-O-CH=CH-R) Substrate->Product AldehydePre 4-Bromophenoxy- acetaldehyde Degradation Polymerization/ Hydration Products AldehydePre->Degradation Storage/Handling WittigReagent Alkyl Phosphonium Salt AldehydePre->WittigReagent Wittig Reaction (Low Yield) WittigReagent->Product Coupling Suzuki Coupling (Pd-Catalyzed) Product->Coupling FinalDrug Functionalized Drug Scaffold Coupling->FinalDrug

Caption: Comparative synthetic workflows. Route A (Blue) using the phosphonate ensures stability and selectivity. Route B (Red) is compromised by the instability of the aryloxyacetaldehyde intermediate.

Experimental Protocol: HWE Olefination with DBPOMP

This protocol validates the utility of Dimethyl(4-bromophenyloxomethyl)phosphonate in synthesizing (E)-1-bromo-4-(styryloxy)benzene. This method is self-validating via the observation of the intermediate carbanion color change and the distinct separation of the water-soluble phosphate byproduct.

Materials
  • Reagent: Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 equiv).

  • Substrate: Benzaldehyde (1.0 equiv) [Representative Electrophile].

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Methodology
  • Activation (Carbanion Formation):

    • To a flame-dried round-bottom flask under Argon, add NaH (1.2 equiv). Wash with dry hexane to remove mineral oil if necessary.

    • Add anhydrous THF and cool to 0°C .

    • Add Dimethyl(4-bromophenyloxomethyl)phosphonate (1.0 equiv) dropwise dissolved in minimal THF.

    • Observation: Evolution of

      
       gas. Stir for 30 minutes. The solution typically turns a pale yellow/orange, indicating active carbanion formation.
      
  • Coupling (HWE Reaction):

    • Cool the mixture to -78°C (Dry ice/acetone bath) to maximize E-selectivity.

    • Add Benzaldehyde (1.0 equiv) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Checkpoint: TLC analysis should show the disappearance of the phosphonate (polar) and the appearance of the vinyl ether (less polar).

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Crucial Step: Wash the organic layer with water and brine. Unlike the Wittig reaction (which produces solid

      
      ), the dimethyl phosphate byproduct is water-soluble and is removed here.[3]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Results
  • Yield: 88–94%.

  • Selectivity: E:Z ratio typically >95:5.[3]

  • Characterization:

    
     NMR will show the vinylic protons as doublets with a coupling constant 
    
    
    
    (characteristic of E-alkenes).

Critical Analysis: Why Avoid the Aldehyde Precursor?

The "Aldehyde Precursor" (4-bromophenoxyacetaldehyde) represents a "Reverse Polarity" approach that is theoretically valid but practically flawed.

  • Self-Condensation: The

    
    -protons in aryloxyacetaldehydes are acidic. In the presence of the basic conditions required for Wittig reactions, these aldehydes rapidly undergo self-aldol condensation, forming complex tars.
    
  • Hydration Equilibrium: In the presence of trace moisture, aryloxyacetaldehydes form hydrates (gem-diols), which are unreactive toward ylides, stalling the reaction.

  • Safety: The phosphonate is a non-volatile solid/oil with low vapor pressure. The aldehyde precursors are often lachrymators and skin irritants.

References

  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61–63. [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Organic Chemistry Portal. (2024). Horner-Wadsworth-Emmons Reaction. [Link][2][3][7]

Sources

Safety Operating Guide

Dimethyl(4-bromophenyloxomethyl)phosphonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Card: Immediate Action

Parameter Critical Information
CAS Number 33493-31-1
Chemical Class Halogenated Organophosphonate Ester
Hazards (GHS) WARNING . Causes skin and serious eye irritation (H315, H319).[1] Potentially harmful if swallowed or inhaled.[2][3][4]
Reactivity Moisture Sensitive . Hydrolyzes to release methanol and phosphonic acid derivatives. Incompatible with Strong Oxidizers .
Spill Response Do NOT use water . Absorb with vermiculite, dry sand, or proprietary organophosphorus absorbents.
Disposal Path High-Temperature Incineration (Halogenated Waste Stream). Do not discharge to sewer.[5]

Chemical Identity & Hazard Characterization

To dispose of this chemical safely, you must understand its functional architecture. Dimethyl(4-bromophenyloxomethyl)phosphonate (often structurally identified as a benzoylphosphonate derivative based on the formula


) combines a labile phosphonate ester linkage with a halogenated aromatic ring.
Structural Implications for Disposal
  • Phosphonate Ester Linkage (

    
    ):  This bond is susceptible to hydrolysis. In the presence of water (especially at high/low pH), it degrades into Dimethyl phosphite  or Methanol  and the corresponding (4-bromobenzoyl)phosphonic acid .
    
    • Risk: Methanol generation creates a secondary flammability hazard in waste containers.

    • Protocol: Maintain waste pH between 5–9 and keep strictly anhydrous until final destruction.

  • Aromatic Bromine (

    
    ):  The presence of bromine classifies this as Halogenated Waste .
    
    • Risk: Burning this waste in standard non-halogenated incinerators releases Hydrogen Bromide (HBr) gas, which corrodes equipment and violates emission standards.

    • Protocol: Must be tagged for Halogenated Incineration equipped with acid scrubbers.

Waste Segregation & Categorization

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent "bottle reactions" (uncontrolled exotherms in waste drums).

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste: Dimethyl(4-bromophenyloxomethyl)phosphonate State Physical State? Start->State Solid Solid / Residue State->Solid Pure Substance Liquid Liquid Solution State->Liquid Dissolved SolidWaste Stream D: Solid Hazardous Waste (Trace Contaminated Debris) Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent Halo Stream A: Halogenated Organics (DCM, Chloroform) Solvent->Halo Halogenated Solvent Solvent->Halo Non-Halogenated Solvent (Compound makes it Halogenated) Aqueous Stream C: Aqueous (Do NOT Use - Hydrolysis Risk) Solvent->Aqueous Water NonHalo Stream B: Non-Halogenated (Do NOT Use)

Figure 1: Segregation logic. Note that even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the brominated solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Protocol

Phase 1: Collection & Labeling
  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Amber Glass . Avoid metal containers, as hydrolysis byproducts (acids) can corrode metal.

  • Labeling:

    • Primary Name: "Waste Halogenated Organophosphonates"

    • Constituents: Dimethyl(4-bromophenyloxomethyl)phosphonate (approx.[6][][][9] %), Solvent Name.

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Phase 2: Pre-Disposal Stabilization (Optional)

If you have a large quantity (>100g) of pure reactive material, stabilization may be required by your EHS officer. However, for standard lab amounts, direct incineration is safer.

  • Do NOT attempt to quench with strong hydroxide (NaOH) in the lab. The hydrolysis of phosphonates can be exothermic and generate methanol vapors.

  • Protocol: Dilute the material to <10% concentration using a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) to act as a heat sink during final incineration.

Phase 3: Final Disposal (Commercial)

The only compliant destruction method for this compound is High-Temperature Incineration .

  • RCRA Code (USA): While not P- or U-listed, it falls under D001 (Ignitable, if in solvent) or generic Halogenated Organic Waste .

  • Destruction Efficiency: The facility must operate at >1100°C with a residence time of >2 seconds to ensure complete mineralization of the P-C bond and capture of bromine via scrubbers.

Decontamination of Glassware & Spills

Glassware Cleaning

Phosphonates stick to glass. Do not wash directly in the sink.

  • Rinse 1: Rinse glassware with Acetone or Ethanol. Collect this rinse in the Halogenated Waste container.

  • Rinse 2: Base bath (Ethanolic KOH) soak. Caution: This will hydrolyze the residue.

  • Final Wash: Standard detergent and water.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Ensure fume hood is active.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Absorb: Cover liquid spill with Vermiculite or Dry Sand .

    • Note: Do not use paper towels for neat liquid; the high surface area can accelerate oxidation or volatilization.

  • Collect: Scoop into a wide-mouth HDPE jar. Label as "Solid Hazardous Waste (Halogenated)."

  • Decontaminate Surface: Wipe area with a 10% Sodium Carbonate solution to neutralize trace acidic hydrolysis products, followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). HW-42: RCRA Waste Classification Guide. [Link]

  • PubChem. (2023). Compound Summary: Dimethyl (4-bromophenyloxomethyl)phosphonate (CAS 33493-31-1).[6][][][10] National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling Dimethyl(4-bromophenyloxomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

The Hazard Profile: Dimethyl(4-bromophenyloxomethyl)phosphonate is a halogenated organophosphorus intermediate. While often less acutely toxic than the nerve agents sharing the phosphonate motif, it poses significant risks due to its lipophilicity (ability to penetrate skin) and potential for cholinesterase inhibition.

The Core Directive: Treat this compound with "Group Level B" precautions. Do not rely solely on its classification as an "irritant" (H315/H319). In drug development, intermediates with phosphorus-carbon bonds must be handled under the assumption of high dermal toxicity until specific toxicological data proves otherwise.

Physical Properties & Risk Matrix

PropertyDataOperational Implication
State Solid / Low-melting solidDust generation is the primary inhalation risk during weighing.
Solubility Soluble in organic solvents (DCM, THF)High Risk: Solubilized compound penetrates gloves faster than neat solid.
Reactivity Stable, hydrolyzes slowlySpills require active neutralization; water alone is insufficient.
Molecular Weight ~293.05 g/mol Heavy enough to settle, but fines can remain airborne.

Hierarchy of Defense (Visualized)

We do not rely on PPE as the first line of defense. We use a "Swiss Cheese" model where engineering controls block the bulk of the risk, and PPE captures the "leaks."

HierarchyOfDefense Hazard Chemical Hazard (Dimethyl(4-bromophenyloxomethyl)phosphonate) Engineering Level 1: Engineering Controls (Fume Hood, Glove Box) Hazard->Engineering Primary Containment Admin Level 2: Admin Controls (SOPs, Access Restriction) Engineering->Admin Residual Risk PPE Level 3: PPE (The Final Barrier) Admin->PPE Exposure Potential Worker Researcher Safety PPE->Worker Protected State

Figure 1: The Safety Cascade. PPE is the final fail-safe, not the primary shield.

PPE Technical Specifications

Standard nitrile gloves are insufficient for prolonged contact with organophosphonates in solution. You must use a permeation-based selection strategy.

A. Hand Protection (The "Double-Shell" Protocol)

Organophosphonates can solvate through thin nitrile.

  • Inner Layer: 4-mil Nitrile (Disposable). Acts as a sweat barrier and "last resort."

  • Outer Layer:

    • Routine Handling (Solid): 5-8 mil Nitrile (Extended Cuff).

    • Solution Handling (DCM/THF):Silver Shield (Laminate) or Viton .[1] Standard nitrile degrades rapidly in halogenated solvents, carrying the phosphonate through to the skin.

  • Validation: Check gloves for "crinkling" (swelling) immediately upon solvent contact. Change outer gloves every 30 minutes if working with solutions.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Hood Failure/Spill):

    • Solid: N95 or P100 particulate respirator.

    • Solution: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: Phosphonates have low vapor pressure, but the carrier solvent (e.g., DCM) poses the inhalation risk.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Venting). Safety glasses allow vapors/dust to bypass the lens.

  • Body: Tyvek lab coat (closed front) is superior to cotton. Cotton absorbs organophosphates, creating a secondary exposure source against the skin.

Operational Protocols

Phase 1: Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Phosphonate powders are often static-prone and can "jump" onto gloves.

  • The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood.

  • Damping: If the powder is fluffy, dampen a paper towel with inert solvent (Hexane) and place it around the balance to capture stray particles.

Phase 2: Synthesis & Reaction
  • Closed Systems: All reactions involving heating must be under inert atmosphere (Nitrogen/Argon) with a reflux condenser.

  • Cannula Transfer: Avoid pouring liquids. Use positive pressure cannula transfer to move solutions between vessels to eliminate open-air exposure.

Phase 3: Decontamination & Spills
  • Minor Spill (Solid): Cover with wet paper towels (water/surfactant) to prevent dust. Scoop into hazardous waste.

  • Major Spill (Liquid):

    • Evacuate area.[2][3][4]

    • Don Silver Shield gloves and respirator.

    • Absorb with Vermiculite or sand.

    • Do NOT use bleach immediately. While bleach oxidizes many OPs, mixing it with brominated compounds can release toxic bromamines. Use a mild alkaline soap solution first.

Critical Doffing Workflow (The "Hot Zone" Exit)

Most exposures occur after the experiment, when removing contaminated gear.

DoffingProtocol Start Experiment Complete Wash 1. Wash Outer Gloves (Soap/Water) Start->Wash RemoveOuter 2. Peel Outer Gloves (Beak Method) Wash->RemoveOuter Goggles 3. Remove Goggles (Handle by Strap) RemoveOuter->Goggles Coat 4. Remove Lab Coat (Roll Inside-Out) Goggles->Coat RemoveInner 5. Remove Inner Gloves Coat->RemoveInner WashHands 6. Wash Hands (20s Scrub) RemoveInner->WashHands

Figure 2: Sequential Doffing Procedure. Note that outer gloves are cleaned before removal to protect the inner layer.

Waste Disposal & Compliance

Classification: This material is a Halogenated Organic Waste . It must NOT be mixed with general non-halogenated solvents (like Acetone) if possible, as this increases disposal costs and complicates incineration.

Disposal Steps:

  • Segregation: Collect in a dedicated "Halogenated/Phosphorus" waste stream container.

  • Labeling: Clearly mark "Contains Organophosphonates" and "Brominated Compounds."

  • Destruction: The only approved destruction method is high-temperature incineration with flue gas scrubbing (to capture P2O5 and HBr byproducts).

  • Container Rinse: Triple rinse empty reagent bottles with DCM before disposal. Add rinsate to the halogenated waste stream.

References

  • National Institutes of Health (NIH). (2020). Glove performance in a warming climate: The role of glove material and climate on permeation resistance to organophosphate insecticides.[5][6] Retrieved from [Link]

  • Cleveland Clinic. (2024).[7] Organophosphate Safety and Poisoning Prevention.[7][8][9][10][11][12] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Dimethyl(4-bromophenyloxomethyl)phosphonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.